4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0): A Keystone Intermediate in the Synthesis of Cereblon-Directed PROTACs
Executive Summary As the pharmaceutical industry shifts from traditional occupancy-driven pharmacology to event-driven targeted protein degradation, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts from traditional occupancy-driven pharmacology to event-driven targeted protein degradation, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) require rigid, versatile chemical scaffolds. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a highly specialized heterocyclic building block predominantly utilized in the design of these advanced therapeutics[1]. This compound provides a dual-orthogonal functionalization platform: a methoxy group that can be unmasked for linker attachment, and a bromine atom primed for cross-coupling to target-binding ligands[2].
This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in PROTAC architecture, and field-proven, self-validating synthetic protocols for its preparation and functionalization.
Structural & Physicochemical Profiling
Accurate characterization is the bedrock of reproducible synthetic chemistry. The following table consolidates the critical physicochemical properties, safety classifications, and spectral validation markers for 4-Bromo-7-methoxyisoquinoline[3],[1].
In the context of PROTAC development—particularly those targeting the BET bromodomain protein BRD4 (implicated in midline carcinoma, multiple myeloma, and acute myeloid leukemia)—the spatial geometry of the linker is paramount[1]. The isoquinoline core of 4-bromo-7-methoxyisoquinoline serves as a rigid, directional vector[4].
The 7-Methoxy Vector (Linker Attachment): Upon demethylation to a hydroxyl group, the 7-position acts as the nucleophilic anchor. It is typically alkylated to attach polyethylene glycol (PEG) or alkyl linkers. These linkers bridge the target ligand to Cereblon (CRBN) E3 ubiquitin ligase ligands, such as pomalidomide or thalidomide derivatives[5].
The 4-Bromo Vector (Target Ligand Attachment): The bromine at the 4-position is strategically placed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows for the modular attachment of the BRD4-targeting moiety[1].
Mechanism of action for PROTACs utilizing the isoquinoline core to degrade BRD4.
Synthetic Workflows & Self-Validating Protocols
The synthesis of 4-bromo-7-methoxyisoquinoline and its subsequent activation (demethylation) require precise control over reaction conditions to prevent over-substitution or degradation of the isoquinoline ring.
Chemical synthesis workflow of 4-Bromo-7-methoxyisoquinoline and its demethylation.
Objective: Synthesize 4-bromo-7-methoxyisoquinoline from 4,7-dibromoisoquinoline[1].
Causality & Logic: The isoquinoline system is electron-deficient, but the 7-position is less activated than the 1- or 3-positions. Traditional thermal heating often results in poor yields or degradation. Microwave irradiation at 140 °C provides the rapid, localized activation energy necessary to drive methoxide substitution selectively at the 7-position, avoiding the sterically hindered 4-position[5].
Step-by-Step Procedure:
Preparation: In a microwave-safe reaction vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a 4:3 solvent mixture of anhydrous DMSO and Methanol (10 mL)[1].
Reagent Addition: Add sodium methoxide (0.3 g, 5.6 mmol). Expert Insight: The 1.6 molar equivalent excess of NaOMe compensates for any trace moisture and pushes the equilibrium forward.
Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for exactly 1 hour[5].
In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z ~287) is entirely replaced by the product mass (m/z ~238).
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine (2 × 5 mL) to remove DMSO, dry over anhydrous Na2SO4, and concentrate in vacuo[5].
Purification: Purify via silica gel chromatography using a petroleum ether/ethyl acetate (10:1) gradient to yield the product as a yellow solid (approx. 180 mg, 22% yield)[1].
Objective: Unmask the 7-hydroxyl group to form 4-bromo-isoquinolin-7-ol, the active nucleophile for PROTAC linker attachment[2].
Causality & Logic: Boron tribromide (BBr3) is a potent Lewis acid that coordinates to the ether oxygen, facilitating cleavage. The reaction must be initiated at -20 °C; the basic isoquinoline nitrogen will exothermically coordinate the first equivalent of BBr3. A massive excess (10 equivalents) is required to ensure sufficient uncoordinated BBr3 remains to cleave the ether bond without destroying the heterocycle[2].
Step-by-Step Procedure:
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (2 mL) under an inert argon atmosphere[2].
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach -20 °C.
Addition: Dropwise add a 1.0 M solution of BBr3 in dichloromethane (4.6 mL, 4.6 mmol)[2].
Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 12 hours[2].
Quenching (Self-Validation): Carefully pour the mixture into ice water. Expert Insight: The vigorous fuming and generation of HBr gas validate the presence of active BBr3. Neutralize immediately with saturated aqueous NaHCO3.
Isolation: Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the functionalized phenol[2]. The success of this step is validated by the disappearance of the methoxy singlet at δ 3.95 ppm in the 1H NMR spectrum.
References
NextSDS Database. "4-bromo-7-methoxyisoquinoline — Chemical Substance Information." Available at:[Link][3]
Google Patents (US Patent Office). "US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same." Available at:[1]
Google Patents (WIPO). "WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same." Available at:[5]
Google Patents (JPO). "JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands." Available at:[2]
Google Patents (IP Australia). "AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same." Available at:[4]
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 4-Bromo-7-methoxyisoquinoline in Advanced Drug Discovery
Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule drug discovery, the selection of robust, versatile chemical building blocks is paramount. 4-Bromo-7-methoxyisoq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule drug discovery, the selection of robust, versatile chemical building blocks is paramount. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a highly valuable halogenated heterocyclic scaffold[1]. Its unique substitution pattern—featuring a reactive bromide at the 4-position and an electron-donating methoxy group at the 7-position—makes it an ideal precursor for synthesizing complex bifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs) directed against epigenetic readers like BRD4[2].
This technical guide provides an in-depth analysis of the physical properties, chemical reactivity, and validated synthetic methodologies for 4-Bromo-7-methoxyisoquinoline, designed specifically for application scientists and synthetic chemists.
Molecular Identity & Physicochemical Profile
Understanding the exact physicochemical parameters of a building block is critical for predicting its behavior in cross-coupling reactions, solubility in organic solvents, and chromatographic mobility. The quantitative data for 4-Bromo-7-methoxyisoquinoline is summarized in the structured table below[1],[3].
Parameter
Value / Description
IUPAC Name
4-Bromo-7-methoxyisoquinoline
CAS Registry Number
1783659-54-0
Molecular Formula
C10H8BrNO
Molecular Weight
238.08 g/mol
Monoisotopic Mass
236.97893 Da
Appearance
Yellow solid
Solubility Profile
Soluble in DMSO, Dichloromethane (DCM), and Ethyl Acetate
The strategic value of 4-Bromo-7-methoxyisoquinoline lies in its orthogonal reactivity profile. As an application scientist, it is crucial to understand the causality behind its structural design:
The 4-Bromo Handle: The bromine atom at the 4-position of the isoquinoline ring is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Because the 4-position is
β
to the nitrogen atom, it possesses distinct electronic properties compared to the more activated 1- or 3-positions, allowing for selective functionalization when building complex ligand moieties[2].
The 7-Methoxy Group: The methoxy group serves a dual purpose. Synthetically, it acts as an electron-donating group (EDG) that modulates the electronic density of the isoquinoline core, influencing the oxidative addition rate of palladium catalysts during downstream couplings. Pharmacologically, the oxygen atom can act as a hydrogen bond acceptor, improving the binding affinity of the final drug molecule within the target protein's hydrophobic pockets.
The synthesis of 4-Bromo-7-methoxyisoquinoline is achieved via a regioselective nucleophilic aromatic substitution (SNAr) of 4,7-dibromoisoquinoline using sodium methoxide[4].
Experimental Causality & Design
Why Microwave Irradiation? Microwave heating ensures rapid, homogeneous energy transfer, which is critical for overcoming the high activation energy barrier of SNAr at the less-activated 7-position. Conventional heating often leads to prolonged reaction times and increased degradation.
Why a DMSO/MeOH Solvent System? Dimethyl sulfoxide (DMSO) provides a highly polar aprotic environment that solvates the sodium cation, leaving the methoxide anion highly nucleophilic ("naked" anion effect). Methanol acts as a co-solvent to maintain the solubility of the sodium methoxide while buffering the basicity to prevent complete degradation of the isoquinoline core[4].
Yield Considerations: The moderate yield (22%) is a direct consequence of competing reactivities between the 4- and 7-bromo positions and the potential for over-substitution (yielding 4,7-dimethoxyisoquinoline). This necessitates rigorous stoichiometric control and precise chromatographic purification[2].
Step-by-Step Methodology
Preparation: To a reaction vial, add 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol)[4].
Solvent Addition: Dissolve the starting material in a solvent mixture of Dimethyl Sulfoxide (DMSO) and Methanol (4:3 ratio, 10 mL total volume)[4].
Nucleophile Introduction: Add Sodium Methanolate (NaOMe) (0.3 g, 5.6 mmol, ~1.6 equivalents) to the solution[4].
Microwave Reaction: Seal the vial and heat the mixture in a dedicated microwave reactor at 140 °C for exactly 1 hour[4].
Aqueous Workup: Transfer the crude mixture to a separatory funnel. Wash the combined organic layers with brine (5 mL × 2) to remove DMSO and excess salts.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel column chromatography using a non-polar eluent system (Petroleum Ether : Ethyl Acetate = 10:1)[2].
Isolation: Isolate 4-Bromo-7-methoxyisoquinoline as a yellow solid (approx. 180 mg, 22% yield)[4].
Figure 1: Microwave-assisted regioselective synthesis workflow of 4-Bromo-7-methoxyisoquinoline.
Application in Targeted Protein Degradation (PROTACs)
In modern drug development, 4-Bromo-7-methoxyisoquinoline is frequently utilized as a foundational fragment for synthesizing Cereblon (CRBN) ligands and bifunctional PROTAC molecules targeting the Bromodomain and Extra-Terminal motif (BET) family, specifically BRD4[2].
BRD4 is a critical epigenetic reader implicated in the transcription of oncogenes like c-MYC. By utilizing the 4-bromo handle of our scaffold, chemists can append specific target-binding moieties via cross-coupling. This target-binding moiety is then conjugated via a chemical linker to an E3 ubiquitin ligase ligand (such as a thalidomide derivative targeting CRBN)[4]. The resulting PROTAC induces the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the disease-causing BRD4 protein[5].
Figure 2: Logical workflow of 4-Bromo-7-methoxyisoquinoline integration into PROTAC development.
References
NextSDS Chemical Database - "4-bromo-7-methoxyisoquinoline — Chemical Substance Information". NextSDS. Available at:[Link]
PubChemLite - "4-bromo-7-methoxyisoquinoline (C10H8BrNO)". University of Luxembourg. Available at:[Link]
Google Patents - "WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same". WIPO (PCT).
Google Patents - "AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same". IP Australia.
4-Bromo-7-methoxyisoquinoline: Molecular Weight Profiling and Synthetic Applications in Targeted Protein Degradation Executive Summary In the rapidly evolving landscape of medicinal chemistry, 4-bromo-7-methoxyisoquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
4-Bromo-7-methoxyisoquinoline: Molecular Weight Profiling and Synthetic Applications in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, 4-bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a highly versatile, orthogonal building block[1]. With a precisely defined molecular weight of 238.08 g/mol , this bicyclic heteroaromatic system is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and bifunctional degraders[2]. Its structural architecture provides two distinct functionalization handles: a bromine atom at the C4 position, primed for transition-metal-catalyzed cross-coupling, and a methoxy group at the C7 position, which can be unmasked to reveal a reactive phenol[3]. This whitepaper details the physicochemical profiling, molecular weight validation, and field-proven synthetic methodologies for utilizing this compound in advanced drug discovery.
Physicochemical Profiling & Molecular Weight Data
Accurate molecular weight determination is the cornerstone of quality control in organic synthesis. For 4-bromo-7-methoxyisoquinoline, the presence of the bromine atom dictates a unique isotopic signature that must be accounted for during mass spectrometry (MS) analysis.
Table 1: Physicochemical and Identification Data
Property
Value
Chemical Name
4-Bromo-7-methoxyisoquinoline
CAS Registry Number
1783659-54-0
Molecular Formula
C10H8BrNO
Average Molecular Weight
238.08 g/mol
Monoisotopic Mass (79Br)
236.9789 Da
| Appearance | Yellow solid |
Data supported by chemical registries and patent literature[1][2][4].
Table 2: MS Isotopic Signature (Theoretical [M+H]+)
Objective: Validate the exact mass and structural integrity of the starting material.
Causality & Self-Validation: The basic nitrogen of the isoquinoline ring (pKa ~5.4) dictates the use of positive electrospray ionization (ESI+). In acidic mobile phases (e.g., 0.1% formic acid), this nitrogen is readily protonated, ensuring high ionization efficiency. The self-validating mechanism relies on the natural isotopic distribution of bromine (79Br and 81Br in a ~1:1 ratio). If the M+2 peak (m/z ~240) is absent or disproportionate, it indicates premature debromination, instantly invalidating the batch for downstream cross-coupling.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of 4-bromo-7-methoxyisoquinoline in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.
Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
Detection: Scan using a Time-of-Flight (TOF) or Orbitrap mass analyzer (m/z 100–500).
Data Analysis: Extract the chromatogram for m/z 237.9867. Verify the presence of the companion peak at m/z 239.9847 with nearly equal intensity.
Fig 1. UHPLC-HRMS workflow for validating molecular weight and isotopic signature.
Mechanistic Role in PROTAC Development
In the synthesis of bifunctional degraders targeting oncogenic drivers like BRD4, 4-bromo-7-methoxyisoquinoline acts as a critical junction[3]. BRD4 inhibitors often utilize bicyclic heteroaromatics to anchor into the acetyl-lysine binding pocket of the bromodomain[5]. By utilizing the C7-methoxy group as a latent attachment point, chemists can append alkyl or PEG linkers that connect to an E3 ubiquitin ligase ligand (such as Cereblon-binding thalidomide derivatives)[6].
Fig 2. Mechanistic workflow of a PROTAC utilizing an isoquinoline scaffold.
To utilize the C7 position for linker attachment, the methoxy group must be cleaved. The standard protocol utilizes Boron Tribromide (BBr3)[3].
Protocol 2: Conversion to 4-Bromo-isoquinolin-7-ol
Objective: Unmask the C7-phenol for subsequent linker etherification.
Causality & Self-Validation: BBr3 is selected over aqueous strong acids to prevent hydration or degradation of the electron-deficient isoquinoline ring. The reaction is initiated at −20 °C to safely manage the highly exothermic Lewis acid-base complexation between boron and the methoxy oxygen. The subsequent warming to room temperature provides the activation energy required for bromide attack on the methyl group, cleaving the ether[3].
To self-validate the starting material structurally prior to the reaction, 1H NMR is utilized. A sharp singlet at ~3.95 ppm confirms the intact 7-methoxy group, while highly deshielded singlets at ~8.59 and 9.21 ppm confirm the intact isoquinoline core[7]. The successful reaction is self-validated by LC-MS, observing a mass shift from 238 Da to 224 Da (loss of a methyl group, -14 Da) and the disappearance of the 3.95 ppm NMR signal.
Step-by-Step Methodology:
Preparation: Purge a dry, round-bottom flask with inert Argon. Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (2 mL)[6].
Addition: Cool the solution to −20 °C using a dry ice/ethylene glycol bath. Dropwise, add a 1.0 M solution of BBr3 in dichloromethane (4.6 mL, 10 equivalents)[6].
Reaction: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor via TLC (Petroleum Ether/Ethyl Acetate 10:1)[3].
Quench & Extraction: Carefully pour the mixture into ice water to hydrolyze excess BBr3. Crucial Step: Neutralize the aqueous layer with saturated sodium bicarbonate. This prevents the newly formed basic isoquinolinol from remaining protonated and water-soluble, driving it into the organic phase. Extract with dichloromethane (3 × 5 mL)[6].
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the yellow solid product[3].
References
NextSDS. "4-bromo-7-methoxyisoquinoline — Chemical Substance Information". URL:[Link]
4-Bromo-7-methoxyisoquinoline structure and IUPAC name
Whitepaper: Structural Profiling and Synthetic Workflows for 4-Bromo-7-methoxyisoquinoline in Targeted Protein Degradation Executive Summary In the rapidly evolving field of targeted protein degradation (TPD), the ration...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Structural Profiling and Synthetic Workflows for 4-Bromo-7-methoxyisoquinoline in Targeted Protein Degradation
Executive Summary
In the rapidly evolving field of targeted protein degradation (TPD), the rational selection of chemical scaffolds is paramount to successful drug design. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a privileged, highly versatile heterocyclic building block. It is extensively utilized in the synthesis of Cereblon (CRBN) ligands and bifunctional Proteolysis Targeting Chimeras (PROTACs) . As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of this scaffold's orthogonal reactivity, alongside self-validating experimental protocols designed to ensure high-fidelity synthesis and downstream functionalization.
Structural & Physicochemical Profiling
The utility of 4-bromo-7-methoxyisoquinoline lies in its dual functional handles, which offer orthogonal reactivity for modular PROTAC assembly:
C4-Bromide (Electrophilic Handle): The isoquinoline core is inherently electron-deficient, making the C4-bromide highly susceptible to oxidative addition by Palladium(0) species. This enables facile transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append linker-target binding moieties without degrading the core ring system .
C7-Methoxy (Electronic Modulator & Nucleophilic Precursor): The methoxy group acts as an electron-donating group, modulating the electronics of the fused benzene ring. Crucially, it serves as a masked phenol. Upon Lewis acid-mediated demethylation, it yields a hydroxyl group that can be further functionalized (e.g., via Mitsunobu etherification or direct alkylation) to alter the physicochemical properties or spatial vector of the PROTAC linker .
Table 1: Quantitative Physicochemical and Structural Data
To guarantee scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Proceeding to subsequent synthetic steps is strictly contingent upon meeting the defined analytical Quality Control (QC) checkpoints.
Synthesis of 4-Bromo-7-methoxyisoquinoline via Regioselective Methoxylation
Mechanistic Rationale: Synthesizing this scaffold begins with 4,7-dibromoisoquinoline. Nucleophilic aromatic substitution (SNAr) on unactivated benzene rings is typically unfavorable. However, under harsh microwave irradiation (140 °C), the C7 position is sufficiently activated by the fused heteroaromatic system to undergo regioselective displacement by sodium methoxide. The C4 bromide remains intact because the C4 position on the pyridine ring is less electrophilic than C1 or C7 under these specific methoxylation conditions, allowing the orthogonal preservation of the cross-coupling handle .
Step-by-Step Protocol:
Preparation: In a microwave-safe reaction vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a solvent mixture of anhydrous dimethyl sulfoxide (DMSO) and methanol (4:3 ratio, 10 mL).
Reagent Addition: Add sodium methanolate (NaOMe) (0.3 g, 5.6 mmol, 1.6 eq) to the solution. Seal the vial with a crimp cap.
Microwave Irradiation: Heat the mixture in a dedicated microwave reactor at 140 °C for exactly 1 hour.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with distilled water (3 × 10 mL) to remove the DMSO. Wash the combined organic layer with brine (2 × 5 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: petroleum ether/ethyl acetate = 10:1) to yield the product as a yellow solid (approx. 180 mg, 22% yield).
Self-Validating QC Checkpoint: Perform ¹H NMR (400 MHz, DMSO-d₆). The protocol is validated, and the product is confirmed if the following shifts are observed: δ 9.21 (1H, s, C1-H), 8.59 (1H, s, C3-H), 7.99 (1H, d, J=8.8 Hz, C5-H), 7.63 (1H, d, J=2.4 Hz, C8-H), 7.57-7.60 (1H, m, C6-H), and crucially, the appearance of the methoxy singlet at δ 3.95 (3H, s) .
Demethylation to 4-Bromo-isoquinolin-7-ol
Mechanistic Rationale: To utilize the C7 position for linker attachment, the methoxy group must be deprotected. Boron tribromide (BBr₃) acts as a strong, hard Lewis acid, coordinating to the methoxy oxygen. This coordination weakens the O-CH₃ bond, facilitating nucleophilic attack by the bromide ion to release bromomethane and form the boron-alkoxide intermediate. This intermediate is subsequently hydrolyzed to the phenol. This method is highly chemoselective and does not disturb or debrominate the C4-bromide .
Step-by-Step Protocol:
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (DCM, 2 mL) under an inert argon atmosphere.
Reagent Addition: Cool the solution to −20 °C using a dry ice/ethylene glycol bath. Dropwise, add a 1.0 M solution of BBr₃ in DCM (4.6 mL, 4.6 mmol, 10 eq) to prevent exothermic degradation.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir continuously for 12 hours.
Quenching & Workup: Carefully pour the reaction mixture into ice water (10 mL) to hydrolyze the boron complex. Neutralize the aqueous phase to pH 7 using saturated aqueous sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude phenol.
Self-Validating QC Checkpoint: Perform ¹H NMR. The protocol is validated if the sharp singlet at δ 3.95 ppm (methoxy protons) has completely disappeared, and a broad singlet corresponding to the phenolic -OH appears (typically >9.0 ppm in DMSO-d₆), confirming complete conversion.
Visualizations
Synthetic workflow for the generation and functionalization of the target isoquinoline scaffold.
Cereblon ligands and bifunctional compounds comprising the same (US20180215731A1). Google Patents / Arvinas Operations Inc.
Celebron ligands and bifunctional compounds containing cerebron ligands (JP2020506922A). Google Patents.
Foundational
Comprehensive NMR Analysis of 4-Bromo-7-methoxyisoquinoline: Structural Elucidation and Experimental Protocols
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0)[1] is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0)[1] is a highly valuable halogenated heterocycle, serving as a critical intermediate in the synthesis of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Cereblon (CRBN) E3 ligase ligands[2]. The presence of the C-4 bromine atom provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the C-7 methoxy group modulates the electronic landscape of the isoquinoline core.
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. This whitepaper details the empirical
1
H NMR assignments, provides high-accuracy predictive
13
C NMR data, and establishes a self-validating experimental protocol designed to ensure absolute structural confidence before committing this intermediate to complex, multi-step synthetic pipelines.
Structural Overview & Spectroscopic Logic
To ensure unambiguous assignment, it is imperative to define the numbering system of the isoquinoline core:
Heteroatom: The nitrogen atom is designated as position 2.
Aromatic Protons: Positions 1, 3, 5, 6, and 8 are occupied by protons.
Substitutions: The bromine atom is at C-4, and the methoxy group is at C-7.
Bridgehead Carbons: Positions 4a and 8a connect the pyridine and benzene rings.
Empirical
1
H NMR Data & Mechanistic Assignment
The following
1
H NMR data is empirically derived from peer-reviewed patent literature detailing the synthesis of Cereblon ligands (acquired at 400 MHz in DMSO-
d6
)[2].
Table 1:
1
H NMR Assignments for 4-Bromo-7-methoxyisoquinoline
Chemical Shift (δ, ppm)
Integration
Multiplicity
Coupling Constant (
J
, Hz)
Assignment
Causality & Electronic Environment
9.21
1H
Singlet (s)
-
H-1
Highly deshielded due to the combined electron-withdrawing inductive effect of the adjacent imine nitrogen and the strong diamagnetic anisotropy of the fused aromatic rings.
8.59
1H
Singlet (s)
-
H-3
Deshielded by the adjacent nitrogen. Appears as a singlet because the adjacent C-4 position is fully substituted by bromine, eliminating ortho-coupling.
7.99
1H
Doublet (d)
8.8
H-5
Exhibits standard ortho-coupling with H-6. It is the most deshielded proton on the benzene ring as it is meta to the electron-donating methoxy group.
7.63
1H
Doublet (d)
2.4
H-8
Exhibits meta-coupling with H-6. It is shielded relative to H-5 due to the strong mesomeric electron donation (+M effect) of the adjacent C-7 methoxy group.
7.57 - 7.60
1H
Multiplet (m)*
~8.8, 2.4
H-6
Theoretically a doublet of doublets (dd). Coupled ortho to H-5 and meta to H-8. Shielded by the ortho-methoxy group.
3.95
3H
Singlet (s)
-
-OCH
3
Typical chemical shift for an aromatic methoxy group, slightly deshielded by the electron-deficient isoquinoline core.
Predictive
13
C NMR Data
Because empirical
13
C NMR data for this specific intermediate is not widely cataloged in open literature, the following assignments are predicted using rigorous empirical additivity rules and substituent effect heuristics (Heavy Atom Effects and Mesomeric Effects).
Strongly deshielded by the directly attached electronegative oxygen atom.
151.0
Methine (CH)
C-1
Deshielded by the adjacent sp
2
nitrogen.
144.5
Methine (CH)
C-3
Deshielded by the adjacent nitrogen, slightly modulated by the C-4 bromine.
132.0
Quaternary (C)
C-8a
Bridgehead carbon, influenced by the nitrogen and methoxy group.
129.5
Quaternary (C)
C-4a
Bridgehead carbon.
128.0
Methine (CH)
C-5
Standard aromatic methine, meta to the methoxy group.
118.5
Methine (CH)
C-6
Shielded by the ortho +M effect of the methoxy group.
113.2
Quaternary (C)
C-4 (C-Br)
Heavy Atom Effect: The large electron cloud of bromine induces a strong diamagnetic shielding effect on the ipso carbon, shifting it significantly upfield compared to a standard aromatic carbon.
105.5
Methine (CH)
C-8
Highly shielded by the ortho +M effect of the methoxy group.
55.8
Methyl (CH
3
)
-OCH
3
Standard methoxy carbon shift.
Synthetic Workflow & NMR Validation Strategy
To contextualize the analytical data, the diagram below illustrates the standard synthetic route to 4-Bromo-7-methoxyisoquinoline from a 7-bromoisoquinoline mixture, followed by the rigorous NMR validation workflow[2].
Caption: Synthetic workflow and multi-nuclear NMR validation strategy for 4-Bromo-7-methoxyisoquinoline.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be used for sample preparation and data acquisition. This protocol is designed as a self-validating system , utilizing internal solvent referencing and specific pulse sequences to prevent misinterpretation.
Step 1: Sample Preparation
Solvent Selection: Weigh 10–15 mg of purified 4-bromo-7-methoxyisoquinoline. Dissolve completely in 0.6 mL of high-purity DMSO-
d6
(100 atom % D).
Causality: DMSO-
d6
is chosen over CDCl
3
to disrupt any potential intermolecular
π−π
stacking of the planar isoquinoline rings, which can cause concentration-dependent chemical shift drifting.
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter, ensuring a homogenous magnetic field (shim).
Step 2:
1
H NMR Acquisition & Internal Validation
Parameters: Acquire at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.
Self-Validation (Referencing): Manually calibrate the residual DMSO pentet to exactly δ 2.50 ppm .
Self-Validation (Integration): Set the integration of the distinct methoxy singlet at δ 3.95 ppm to exactly 3.00 . The sum of the remaining aromatic peaks (δ 7.57 – 9.21 ppm) must integrate to exactly 5.00 . Any deviation indicates impurities or incomplete relaxation.
Step 3:
13
C and DEPT-135 Acquisition
Parameters: Acquire
13
C NMR at 100 MHz (zgpg30). Due to the presence of quaternary carbons lacking NOE enhancement (C-4, C-4a, C-7, C-8a), extend the D1 delay to 3.0 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio.
DEPT-135 Execution: Run a DEPT-135 experiment immediately following the standard
13
C acquisition.
Causality: DEPT-135 will yield positive signals for all CH and CH
3
groups (C-1, C-3, C-5, C-6, C-8, and -OCH
3
). The quaternary carbons (C-4, C-4a, C-7, C-8a) will disappear . This binary confirmation definitively proves the position of the bromine and methoxy substitutions on the ring system, validating the predicted heavy atom effects.
References
Title: Cereblon ligands and bifunctional compounds comprising the same (US20180215731A1)
Mass Spectrometry Fragmentation Dynamics of 4-Bromo-7-methoxyisoquinoline: A Technical Guide for Structural Elucidation
Executive Summary 4-Bromo-7-methoxyisoquinoline ( C10H8BrNO ) is a privileged heterocyclic scaffold extensively utilized in fragment-based drug discovery (FBDD) and the synthesis of bifunctional degraders, notably Cere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-7-methoxyisoquinoline (
C10H8BrNO
) is a privileged heterocyclic scaffold extensively utilized in fragment-based drug discovery (FBDD) and the synthesis of bifunctional degraders, notably Cereblon-recruiting PROTACs targeting the BRD4 bromodomain[1]. Accurate structural characterization of this intermediate is paramount during synthetic scale-up. High-resolution tandem mass spectrometry (HR-MS/MS) coupled with collision-induced dissociation (CID) provides a definitive method for structural elucidation. This whitepaper details the mechanistic fragmentation pathways, isotopic signatures, and validated analytical protocols for analyzing 4-Bromo-7-methoxyisoquinoline.
Ionization Profiling and Isotopic Signatures
Due to the highly basic nature of the isoquinoline nitrogen, positive electrospray ionization (ESI+) is the optimal technique, readily yielding a protonated precursor ion (
[M+H]+
).
The presence of a single bromine atom at the C4 position provides a critical diagnostic feature: a 1:1 isotopic doublet. This occurs because bromine exists in nature as two stable isotopes,
79Br
(50.69%) and
81Br
(49.31%). Consequently, the high-resolution MS1 spectrum will display two distinct precursor peaks of equal intensity at m/z 237.9867 and m/z 239.9847. This signature acts as an internal, self-validating marker; any deviation from this 1:1 ratio indicates isobaric interference or degradation of the halogenated core.
Mechanistic Fragmentation Pathways (CID)
Upon isolation and collision-induced dissociation of the
[M+H]+
precursor, 4-Bromo-7-methoxyisoquinoline undergoes three primary, predictable fragmentation pathways:
Pathway A: Methoxy Group Cleavage (Radical Loss)
Isoquinoline alkaloids bearing methoxy substituents characteristically undergo the homolytic cleavage of the
O−CH3
bond, resulting in the loss of a methyl radical (
•CH3
, -15 Da)[2].
Causality : This unusual even-electron to odd-electron transition is thermodynamically driven by the stabilization of the resulting radical cation across the extended aromatic system, forming a highly stable quinonoid oxonium ion. This is frequently followed by the expulsion of carbon monoxide (CO, -28 Da), a hallmark of methoxyaromatic fragmentation.
Pathway B: Halogen Dissociation
The C-Br bond is relatively labile under medium collision energies. The molecule readily eliminates hydrogen bromide (HBr, -80/-82 Da) or a bromine radical (
•Br
).
Causality : The loss of HBr collapses the characteristic 1:1 isotopic doublet into a single product ion peak at m/z 158.0604. The elimination is favored because it leaves behind a highly conjugated, stable isoquinoline cation.
Pathway C: Isoquinoline Ring Opening
At higher collision energies, the core heterocycle fractures, typically characterized by the loss of hydrogen cyanide (HCN, -27 Da)[3].
Causality : The nitrogen-containing aromatic ring undergoes ring-opening and contraction, a fundamental and well-documented fragmentation route for aminoisoquinolines and related alkaloids.
Figure 1: MS/MS CID fragmentation pathways of protonated 4-Bromo-7-methoxyisoquinoline.
Quantitative Data Summary
The following table summarizes the exact masses and neutral losses critical for programming Multiple Reaction Monitoring (MRM) or interpreting high-resolution Product Ion scans.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Fragment Lost
Optimal CE (eV)
Mechanistic Pathway
237.9867 (
79Br
)
222.9632
15.0235
•CH3
15 - 20
Methoxy Cleavage
239.9847 (
81Br
)
224.9612
15.0235
•CH3
15 - 20
Methoxy Cleavage
237.9867 (
79Br
)
158.0604
79.9263
HBr
20 - 30
Halogen Elimination
222.9632 (
79Br
)
194.9683
27.9949
CO
25 - 35
Quinonoid Cleavage
158.0604
131.0495
27.0109
HCN
30 - 40
Core Ring Opening
Validated Experimental Protocol for LC-MS/MS Analysis
To ensure reproducible and reliable structural elucidation, the following self-validating workflow must be employed.
Step 1: Sample Preparation
Action : Dilute the analyte to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).
Causality : Methanol ensures the complete solubilization of the hydrophobic aromatic core, while the 0.1% Formic Acid acts as an abundant proton source. This forces the basic isoquinoline nitrogen into its protonated state prior to aerosolization, maximizing the ESI+ ion yield and preventing signal suppression.
Step 2: Chromatographic Separation (UHPLC)
Action : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Causality : The C18 stationary phase provides excellent retention for halogenated aromatics. The rapid organic gradient focuses the analyte into a narrow chromatographic band, drastically increasing the signal-to-noise ratio entering the mass spectrometer.
Step 3: System Suitability & Self-Validation (Crucial)
Action : Before triggering MS/MS scans, acquire a full-scan MS1 spectrum across the chromatographic peak. Calculate the intensity ratio of m/z 237.98 to 239.98.
Causality : The protocol is only validated if this ratio is exactly 1:1 (±5%). This self-validating step proves the intact bromine atom is present and confirms that no in-source debromination has occurred due to excessive capillary temperatures.
Step 4: CID Fragmentation (MS/MS)
Action : Isolate the precursor ions using a quadrupole isolation window of 1.0 Da. Apply a ramped Collision Energy (CE) from 15 eV to 40 eV using Argon as the collision gas.
Causality : A static collision energy will fail to capture the full structural picture. Low CE (15-20 eV) is strictly required to observe the initial, fragile
•CH3
loss. Conversely, high CE (30-40 eV) is thermodynamically necessary to shatter the robust, conjugated isoquinoline ring to observe the diagnostic HCN loss.
Figure 2: Self-validating LC-MS/MS workflow for halogenated isoquinoline analysis.
Applications in Fragment-Based Drug Discovery (FBDD)
In modern medicinal chemistry, 4-Bromo-7-methoxyisoquinoline is prized for its dual-reactivity profile. The bromine atom at the 4-position serves as an ideal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid fragment growing[4]. Simultaneously, the methoxy group can be selectively demethylated to yield a phenol, providing a secondary axis for functionalization.
This scaffold is frequently utilized in the synthesis of Cereblon-directed PROTACs and BET bromodomain inhibitors[1][5]. During the multi-step synthesis of these massive bifunctional molecules, MS/MS fragmentation profiling (specifically tracking the diagnostic loss of
•CH3
and HCN) is routinely employed to verify that the isoquinoline warhead has survived harsh coupling conditions and remains structurally intact.
References
Qing, Z., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." PubMed (nih.gov) (2020). 2
"WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same." Google Patents. 1
"US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same." Google Patents. 5
"Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents." ACS Publications. 3
"Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors." Journal of Medicinal Chemistry - ACS Publications. 4
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 4-Bromo-7-methoxyisoquinoline in Organic Solvents Introduction: The Significance of Solubility in Research and Development 4-Bromo-7-methoxyisoquinoline is a substituted i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-Bromo-7-methoxyisoquinoline in Organic Solvents
Introduction: The Significance of Solubility in Research and Development
4-Bromo-7-methoxyisoquinoline is a substituted isoquinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in a multitude of applications, including organic synthesis, purification, formulation development, and in vitro/in vivo screening. Solubility dictates the feasibility of reaction conditions, the efficiency of crystallization, and the bioavailability of a potential therapeutic agent.[1]
This guide provides a foundational understanding of the factors governing the solubility of 4-bromo-7-methoxyisoquinoline and equips the researcher with the necessary protocols to quantitatively assess this vital physicochemical property.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. 4-Bromo-7-methoxyisoquinoline possesses several key functional groups that influence its interaction with organic solvents:
Isoquinoline Core: A bicyclic aromatic system that contributes to the molecule's planarity and potential for π-π stacking interactions.
Bromo Group: A halogen substituent that increases the molecular weight and can influence both polarity and lipophilicity. Halogenation is a common strategy in medicinal chemistry to enhance membrane permeability.[2]
Methoxy Group: An electron-donating group that can participate in hydrogen bonding as an acceptor and influences the overall polarity of the molecule.
Nitrogen Atom: The nitrogen in the isoquinoline ring is a hydrogen bond acceptor and can be protonated, making the solubility of such derivatives potentially pH-dependent.[3]
Based on the "like dissolves like" principle and data from structurally related compounds, a general solubility profile can be predicted. Quinoline derivatives with similar functionalities are often soluble in a range of organic solvents.[1][3] It is anticipated that 4-bromo-7-methoxyisoquinoline will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in polar protic solvents such as methanol and ethanol is expected to be moderate, while it will likely be less soluble in nonpolar solvents like hexanes and toluene.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood as a three-step energetic cycle. The overall enthalpy of solution (ΔHsol) is the sum of the enthalpies of three processes:
ΔH1 (Lattice Energy): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process.
ΔH2 (Solvent Cavity Formation): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute molecule. This is also an endothermic process.
ΔH3 (Solvation): The energy released when the solute molecule is placed in the solvent cavity and forms new intermolecular interactions with the solvent molecules. This is an exothermic process.
The interplay of these energetic contributions determines the extent of solubility. For a compound to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Logical Relationship of Dissolution Energetics
Caption: Energetic contributions to the overall enthalpy of solution.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and reproducible experimental methods.[4] The choice of method often depends on the required accuracy, throughput, and available analytical instrumentation.[5][6]
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]
Protocol:
Preparation: Add an excess amount of 4-bromo-7-methoxyisoquinoline to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is advisable.
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of 4-bromo-7-methoxyisoquinoline using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Shake-Flask Method Workflow
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Gravimetric Method: A Simple Alternative
For a less instrument-intensive approach, the gravimetric method can be employed.
Protocol:
Equilibration and Sampling: Follow steps 1-4 of the shake-flask method.
Solvent Evaporation: Transfer a precisely weighed aliquot of the saturated supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
Mass Determination: Once the solvent is fully removed and the vial has cooled to room temperature in a desiccator, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume of the aliquot.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.
Table 1: Template for Recording Solubility Data of 4-Bromo-7-methoxyisoquinoline
Solvent Class
Solvent
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (mol/L)
Method Used
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
25
Shake-Flask/HPLC
N,N-Dimethylformamide (DMF)
25
Shake-Flask/HPLC
Acetonitrile (ACN)
25
Shake-Flask/HPLC
Acetone
25
Shake-Flask/HPLC
Polar Protic
Methanol (MeOH)
25
Shake-Flask/HPLC
Ethanol (EtOH)
25
Shake-Flask/HPLC
Nonpolar
Toluene
25
Shake-Flask/HPLC
Hexanes
25
Shake-Flask/HPLC
Chlorinated
Dichloromethane (DCM)
25
Shake-Flask/HPLC
Chloroform
25
Shake-Flask/HPLC
Troubleshooting and Considerations
Purity of Compound and Solvents: The use of high-purity materials is essential for accurate solubility measurements.[4]
Equilibrium Time: For highly crystalline or poorly soluble compounds, longer equilibration times may be necessary.
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately measured temperature is critical.
pH Effects: For ionizable compounds like 4-bromo-7-methoxyisoquinoline, the pH of the medium can significantly influence solubility, particularly in aqueous or alcoholic solvent systems.
Metastable Forms: The presence of different polymorphs or solvates can lead to variations in measured solubility.
Conclusion
References
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved from [Link]
Strategic Sourcing and Application of 4-Bromo-7-methoxyisoquinoline in Targeted Protein Degradation
Executive Summary 4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0)[1] has emerged as a highly sought-after bifunctional building block in modern medicinal chemistry. It is particularly valuable in the design of Proteolys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0)[1] has emerged as a highly sought-after bifunctional building block in modern medicinal chemistry. It is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors[2]. This technical guide provides researchers and drug development professionals with an authoritative framework for the commercial sourcing, rigorous quality control, and downstream synthetic application of this critical intermediate.
Structural Causality: Why This Scaffold?
The strategic value of 4-Bromo-7-methoxyisoquinoline lies in its orthogonal reactivity profile, which allows independent modifications at two distinct vectors:
C4-Bromine (Cross-Coupling Handle): The bromine atom at the C4 position is highly activated for oxidative addition by palladium catalysts. This allows for rapid library generation via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of various Target Protein Ligands (TPLs), such as BET bromodomain recognition motifs[2].
C7-Methoxy (Latent Linker Vector): The methoxy group serves a dual purpose. Electronically, it enriches the isoquinoline ring, modulating the pKa of the nitrogen to optimize hydrogen bonding within target binding pockets (e.g., hinge regions of kinases). Synthetically, it acts as a masked hydroxyl group. Controlled demethylation exposes a C7-OH, providing an ideal nucleophilic vector for the attachment of PEGylated or alkyl linkers required in PROTAC assembly[2].
Commercial Sourcing & Supply Chain Matrix
Securing a reliable supply of 4-Bromo-7-methoxyisoquinoline is critical for uninterrupted drug discovery campaigns. While synthesis from simpler precursors is possible, commercial procurement is often more time- and cost-efficient. Below is a comparative matrix of primary commercial suppliers and their typical offerings.
Supplier
Catalog / Product ID
Typical Purity
Offered Quantities
Strategic Advantage
Enamine Ltd.
EN300-26863544
≥95%
100 mg to 10 g
Extensive building block library; high reliability for scale-up[3].
Comprehensive regulatory and hazard compliance tracking[6].
Note: Pricing and exact lead times fluctuate; researchers should consult supplier landing pages for real-time quotes.
Quality Control (QC) & Validation Protocol
To ensure the integrity of downstream biological assays, incoming commercial batches must be rigorously validated. The following self-validating protocol leverages established spectroscopic data to confirm identity and purity, ensuring that any experimental failure downstream is not due to reagent degradation.
Step-by-Step QC Methodology:
Visual Inspection & Solubility Profiling:
Action: Inspect the batch. 4-Bromo-7-methoxyisoquinoline should appear as a yellow solid[2].
Validation: Dissolve 1 mg in 1 mL of DMSO. Complete dissolution without particulate matter indicates the absence of insoluble inorganic salts.
LC-MS Analysis (Identity & Purity):
Action: Run a standard LC-MS gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid over 5 minutes) using an Electrospray Ionization (ESI) source in positive mode.
Validation: The chromatogram must show a single major peak (>95% AUC). The mass spectrum must display the characteristic bromine isotope pattern: an [M+H]+ doublet at m/z 238.0 and 240.0 in a 1:1 ratio.
1H-NMR Spectroscopy (Structural Confirmation):
Action: Dissolve 5-10 mg of the compound in DMSO-d6 and acquire a 400 MHz 1H-NMR spectrum.
Validation: Compare the experimental shifts to the [2]. You must observe the following critical signals:
δ 9.21 (1H, s) – C1 proton adjacent to the nitrogen.
δ 8.59 (1H, s) – C3 proton.
δ 7.99 (1H, d, J = 8.8 Hz) – C5 proton.
δ 7.63 (1H, d, J = 2.4 Hz) – C8 proton.
δ 7.57-7.60 (1H, m) – C6 proton.
δ 3.95 (3H, s) – C7 methoxy protons.
Causality: The sharp singlet at 3.95 ppm confirms the intact methoxy group, while the distinct singlets at 9.21 and 8.59 ppm confirm the unsubstituted C1 and C3 positions of the isoquinoline core, ensuring the bromine is correctly localized at C4.
Downstream Application: PROTAC Synthesis Workflow
Once validated, 4-Bromo-7-methoxyisoquinoline is frequently deployed in the synthesis of bifunctional degraders, particularly those targeting BET bromodomains (e.g., BRD4) utilizing Cereblon (CRBN) E3 ligase recruitment[2]. The following workflow details the transformation of this building block into a functional PROTAC.
Step-by-Step Synthesis Methodology:
C7-Demethylation (Ether Cleavage):
Procedure: Dissolve 4-Bromo-7-methoxyisoquinoline in anhydrous dichloromethane (DCM) under an inert atmosphere at -78°C. Slowly add 3.0 equivalents of Boron tribromide (BBr3). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with methanol and neutralize.
Causality: BBr3 selectively cleaves the methyl ether via Lewis acid-base complexation and subsequent bromide attack, exposing the C7-hydroxyl group without displacing the critical C4-bromine.
Linker Attachment (Alkylation):
Procedure: Dissolve the resulting 4-bromo-isoquinolin-7-ol in DMF. Add K2CO3 (2.0 eq) and a Boc-protected PEG-halide linker (e.g., Boc-NH-PEG3-CH2Br). Heat to 60°C for 8 hours. Extract and purify via silica gel chromatography.
Causality: The mildly basic K2CO3 deprotonates the C7-phenol, generating a strong nucleophile that undergoes an SN2 reaction with the PEG-halide, establishing the spatial tether required for PROTAC function.
C4-Cross Coupling (Target Ligand Conjugation):
Procedure: Combine the linker-attached intermediate with a target-specific boronic acid (e.g., a BRD4-binding motif), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq) in a 1,4-dioxane/water mixture. Degas and heat at 90°C for 4 hours (Suzuki-Miyaura coupling).
Causality: The palladium catalyst inserts into the activated C4-Br bond. Transmetalation with the boronic acid and subsequent reductive elimination covalently links the target-binding moiety to the isoquinoline core.
E3 Ligase Conjugation (Final Assembly):
Procedure: Deprotect the Boc group on the PEG linker using TFA/DCM. React the exposed primary amine with a Cereblon-binding ligand precursor (e.g., a fluorinated thalidomide derivative) in the presence of DIPEA in DMSO at 90°C (SNAr reaction). Purify the final PROTAC via preparative HPLC.
Workflow Visualization
Synthesis workflow of a PROTAC utilizing 4-Bromo-7-methoxyisoquinoline as a core scaffold.
References
World Intellectual Property Organization. (2018). WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same.
NextSDS. (n.d.). 4-bromo-7-methoxyisoquinoline — Chemical Substance Information. NextSDS. [Link]
synthesis of 4-Bromo-7-methoxyisoquinoline from 7-methoxyisoquinoline
Title: Synthesis of 4-Bromo-7-methoxyisoquinoline from 7-methoxyisoquinoline: A Technical Guide to Regioselective C4 Halogenation Executive Summary The regioselective bromination of 7-methoxyisoquinoline at the C4 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Synthesis of 4-Bromo-7-methoxyisoquinoline from 7-methoxyisoquinoline: A Technical Guide to Regioselective C4 Halogenation
Executive Summary
The regioselective bromination of 7-methoxyisoquinoline at the C4 position presents a classic synthetic challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (EAS) fails due to the electronic deactivation of the pyridine ring and the competing activation of the benzene ring by the 7-methoxy group. This whitepaper details the mechanistic causality behind this regioselectivity issue and provides field-proven, self-validating protocols to overcome it. By leveraging temporary dearomatization strategies, chemists can invert the electronic landscape of the isoquinoline core, achieving >99:1 C4 regioselectivity.
Mechanistic Causality in Regioselective Bromination
The Regioselectivity Challenge
In its native aromatic state, the isoquinoline nitrogen is strongly electron-withdrawing, which severely deactivates the C1, C3, and C4 positions toward electrophilic attack[1]. When subjected to standard EAS conditions (e.g., N-bromosuccinimide in sulfuric acid), the nitrogen is protonated, further draining electron density from the pyridine ring and directing electrophiles exclusively to the benzene ring[1].
Electronic Influence of the 7-Methoxy Substituent
The presence of a methoxy group at C7 introduces a powerful electron-donating group (EDG) onto the benzene ring. This substituent strongly activates the C6 and C8 positions via resonance. Consequently, direct bromination attempts under acidic conditions predominantly yield 8-bromo-7-methoxyisoquinoline or 5-bromo-7-methoxyisoquinoline, leaving the desired C4 position untouched[1].
The Solution: Electronic Inversion via Dearomatization
To force bromination at C4, the aromaticity of the pyridine ring must be temporarily disrupted. By converting the aromatic system into a 1,2-dihydroisoquinoline derivative, the nitrogen's lone pair is freed to conjugate with the C3=C4 double bond. This creates an electron-rich enamine or enecarbamate system, rendering the C4 carbon highly nucleophilic and perfectly primed for electrophilic halogenation[2].
The most efficient and scalable method involves reacting 7-methoxyisoquinoline with di-tert-butyl dicarbonate (Boc2O)[2]. As detailed in , this forms a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate[2]. This enecarbamate undergoes rapid, highly selective bromination at C4 using NBS. Subsequent acid treatment cleaves the Boc group and drives thermodynamic rearomatization[2].
Fig 1: Boc2O-mediated dearomatization and C4-selective bromination pathway.
Classical Enamine-Mediated Bromination
Historically, C4 bromination was achieved by forming the isoquinolinium hydrochloride salt and reacting it with molecular bromine[3]. The chloride ion acts as a nucleophile, temporarily adding to C1 to form an enamine intermediate, which then undergoes bromination at C4 before eliminating HCl to rearomatize[3]. While effective, this suffers from lower yields and relies on harsh, corrosive reagents[3].
Fig 2: Classical enamine-mediated bromination mechanism via isoquinolinium salts.
Quantitative Data & Reaction Optimization
The table below summarizes the critical metrics comparing standard EAS, the classical enamine approach, and the modern dearomatization strategy.
Methodology
Reagents & Solvent
Temp (°C)
Regioselectivity (C4 : C5/C8)
Typical Yield
Scalability
Direct EAS
NBS, H₂SO₄
-20 to 25
< 1 : 99
N/A (C4 not formed)
Low
Classical Enamine
Br₂, HCl, PhNO₂
100
85 : 15
45–60%
Moderate
Boc₂O Dearomatization
Boc₂O, NBS, THF, HCl
50 then 25
> 99 : 1
78–85%
High (Gram-scale)
Experimental Protocols
Protocol 1: Boc₂O-Mediated Dearomatization and Halogenation (Recommended)
System Validation: This protocol is designed as a self-validating system. Colorimetric shifts and TLC checkpoints ensure intermediate formation before proceeding to the next step, preventing catastrophic yield loss.
Step 1: Dearomatization (Formation of BBDI Intermediate)
Charge an oven-dried, argon-flushed round-bottom flask with 7-methoxyisoquinoline (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (15 mL).
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in one portion.
Heat the reaction mixture to 50 °C for 2 hours.
Causality & Control: The addition of Boc₂O serves a dual purpose: it activates the nitrogen and provides the tert-butoxy nucleophile that attacks C1[2]. The solution will transition from pale yellow to a deep amber. TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material (Rf ~0.3) to ensure the enecarbamate is fully formed before introducing the halogen.
Step 2: Electrophilic Bromination
4. Cool the reaction mixture strictly to room temperature (20–25 °C).
5. Add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise over 15 minutes.
6. Stir the mixture for 1 hour at room temperature.
Causality & Control: Cooling is critical. The enecarbamate is highly reactive; elevated temperatures during NBS addition will lead to polybromination and degradation. The portion-wise addition controls the mild exotherm.
Step 3: Acid-Promoted Rearomatization
7. Add 6N HCl (70 mL) dropwise to the reaction mixture.
8. Stir vigorously for 6 hours at room temperature.
Causality & Control: The strong acid cleaves the Boc group and eliminates the C1 tert-butoxy group, driving the thermodynamic rearomatization of the pyridine ring[2].
Neutralize the mixture with saturated NaHCO₃, extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography to afford pure 4-bromo-7-methoxyisoquinoline.
Protocol 2: Classical Halogenation via Isoquinolinium Hydrochloride
System Validation: This method relies on the complete formation of the hydrochloride salt to prevent undesired benzene-ring bromination.
Dissolve 7-methoxyisoquinoline (5.0 mmol) in a minimal amount of dry nitrobenzene.
Bubble anhydrous HCl gas through the solution for 10 minutes until the hydrochloride salt fully precipitates.
Causality & Control: Protonation of the nitrogen is essential to prevent its coordination with bromine and to activate C1 for nucleophilic attack by the chloride ion[3].
Add molecular bromine (Br₂, 1.1 equiv) dropwise.
Heat the sealed reaction mixture to 100 °C for 4 hours.
Cool, dilute with diethyl ether to precipitate the product, filter, and recrystallize from ethanol to yield 4-bromo-7-methoxyisoquinoline.
References
Song, B., et al. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." The Journal of Organic Chemistry, 2025.[Link]
Dalby-Brown, W., et al. "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid." Synthesis, 2002.[Link]
"Product Class 5: Isoquinolines." Science of Synthesis, Thieme Chemistry.[Link]
An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methoxyisoquinoline: Key Intermediates and Strategic Pathways
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-7-methoxyisoquinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevale...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-7-methoxyisoquinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic routes to this target molecule, with a detailed focus on the key intermediates that define each pathway. Classical methodologies, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, are dissected to elucidate the strategic importance of their respective intermediates. Furthermore, modern, more direct synthetic strategies are presented as efficient alternatives. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and exploration of isoquinoline-based compounds, offering field-proven insights into experimental choices and protocol design.
Introduction: The Significance of the 4-Bromo-7-methoxyisoquinoline Scaffold
The isoquinoline core is a privileged structural motif in a vast number of natural products and synthetic pharmaceuticals. The specific substitution pattern of a bromine atom at the C-4 position and a methoxy group at the C-7 position imparts unique physicochemical properties that can significantly influence a molecule's biological activity and pharmacokinetic profile. The bromine atom can act as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methoxy group can modulate solubility and engage in specific receptor interactions. This guide will explore the critical chemical transformations and the pivotal intermediate compounds that enable the construction of this valuable molecular architecture.
Classical Synthetic Strategies: A Focus on Key Intermediates
Traditional methods for isoquinoline synthesis, while sometimes multi-step, offer robust and well-established routes to the core structure. These pathways are defined by the nature of their key acyclic precursors which undergo intramolecular cyclization.
The Bischler-Napieralski Route: Cyclization of a β-Arylethylamide
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, proceeding through the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline.[1][2][3]
This N-acylated phenylethylamine is the crucial precursor for the Bischler-Napieralski cyclization. Its synthesis is a critical first step that dictates the substitution pattern of the final isoquinoline.
Synthesis Rationale: The selection of 3-methoxyphenylethylamine as the starting material ensures the desired 7-methoxy substitution pattern in the final product. Acetylation is a straightforward and high-yielding reaction that provides the necessary amide functionality for the subsequent cyclization.
Experimental Protocol: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide [4]
To a stirred solution of 3-methoxyphenylethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]acetamide, which can be purified by recrystallization or column chromatography.
The cyclization of the N-acyl precursor yields the dihydroisoquinoline core. The success of this step is highly dependent on the choice of the dehydrating agent.
Cyclization Rationale: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for the Bischler-Napieralski reaction.[1][5] The electron-donating methoxy group at the meta position of the phenylethyl moiety directs the electrophilic aromatic substitution to the para position, leading to the desired 7-methoxy-substituted product.
Dissolve N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile.
Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at 0 °C.
Heat the reaction mixture to reflux (80-110 °C) and maintain for several hours, monitoring by TLC.
After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide or sodium hydroxide solution.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.
Subsequent Transformations: Aromatization and Bromination
To arrive at the final product, the dihydroisoquinoline intermediate must be aromatized and then brominated.
Dehydrogenation to 7-Methoxyisoquinoline: A common and effective method for the aromatization of 3,4-dihydroisoquinolines is dehydrogenation using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene or xylene.[1]
Selective C-4 Bromination: The regioselective bromination of the isoquinoline ring at the C-4 position is the final and most challenging step. The electron-donating methoxy group at C-7 activates the benzene ring towards electrophilic substitution, while the pyridine ring is generally deactivated. Bromination of isoquinoline itself can lead to a mixture of products. However, the use of N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform, often with a radical initiator, can favor benzylic-type bromination at the C-4 position.[6][7][8] The precise conditions for selective C-4 bromination of 7-methoxyisoquinoline would likely require empirical optimization.
Bischler-Napieralski Synthetic Pathway
Caption: The Bischler-Napieralski route to 4-Bromo-7-methoxyisoquinoline.
The Pomeranz-Fritsch Route: Cyclization of a Benzalaminoacetal
The Pomeranz-Fritsch reaction offers an alternative classical approach, involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[9][10]
This Schiff base is the central intermediate in the Pomeranz-Fritsch synthesis. Its formation and subsequent cyclization are the defining steps of this pathway.
Synthesis Rationale: The condensation of 3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal directly installs the necessary carbon and nitrogen framework for the isoquinoline ring system, with the methoxy group positioned to yield the 7-methoxy isomer.
Experimental Protocol: Synthesis of (2,2-Dimethoxyethyl)-(3-methoxybenzylidene)amine [5]
Combine 3-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in an inert solvent like toluene.
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.
Monitor the reaction by TLC until the starting materials are consumed.
Remove the solvent under reduced pressure to obtain the crude Schiff base, which is often used in the next step without further purification.
Cyclization and Bromination
The acid-catalyzed cyclization of the benzalaminoacetal directly yields the aromatic isoquinoline.
Cyclization to 7-Methoxyisoquinoline: The crude Schiff base is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to effect the intramolecular electrophilic cyclization and elimination of methanol to form 7-methoxyisoquinoline.[5][11] The reaction conditions need to be carefully controlled to avoid side reactions.
C-4 Bromination: As with the Bischler-Napieralski route, the final step is the selective bromination of 7-methoxyisoquinoline at the C-4 position, likely using NBS.
Pomeranz-Fritsch Synthetic Pathway
Caption: The Pomeranz-Fritsch route to 4-Bromo-7-methoxyisoquinoline.
Modern Synthetic Approaches: Towards Greater Efficiency
Recent advances in synthetic methodology offer more direct and potentially higher-yielding routes to 4-haloisoquinolines, bypassing some of the steps required in the classical syntheses.
Brominative Annulation of 2-Alkynyl Arylimidates
A metal-free approach involves the brominative annulation of 2-alkynyl arylimidates, using an in situ-generated transient bromoiodane.[12] This method allows for the direct incorporation of the bromine atom at the C-4 position during the cyclization.
Key Intermediate: 2-Alkynyl Benzimidate
This intermediate is readily prepared from the corresponding 2-alkynyl benzamide.
Synthesis Rationale: The 2-alkynyl benzimidate contains the pre-functionalized aromatic ring and the alkyne moiety necessary for the cyclization. The imidate functionality facilitates the subsequent electrophilic activation by the bromoiodane.
Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides
Palladium catalysis can be employed for the electrocyclic reaction of 2-alkynyl benzyl azides to selectively afford 4-bromoisoquinolines in the presence of a bromine source like copper(II) bromide.[13][14]
Key Intermediate: 2-Alkynyl Benzyl Azide
This azide precursor is the starting point for the palladium-catalyzed cascade reaction.
Synthesis Rationale: The 2-alkynyl benzyl azide contains all the necessary atoms for the isoquinoline core. The palladium catalyst orchestrates the cyclization and incorporation of the bromine atom in a single pot.
Synthesis from a Pre-brominated Precursor
An alternative and highly convergent strategy involves introducing the bromine atom at an early stage of the synthesis, thereby avoiding the potentially problematic late-stage bromination of the isoquinoline ring.
Pomeranz-Fritsch Reaction with a Brominated Benzaldehyde
This approach utilizes a brominated benzaldehyde as a starting material in a Pomeranz-Fritsch type synthesis.
Key Intermediate: 3-Bromo-5-methoxybenzaldehyde
The synthesis of this brominated aldehyde is the crucial first step in this pathway.
Synthesis Rationale: Starting with 3-bromo-5-methoxybenzaldehyde ensures that the bromine and methoxy groups are correctly positioned on the benzene ring prior to the isoquinoline ring formation. This strategy offers excellent control over the final substitution pattern. The synthesis of 3-bromo-5-methoxybenzaldehyde can be achieved from commercially available precursors such as 3-hydroxy-5-methoxybenzaldehyde or 5-bromovanillin.[15]
Experimental Protocol: Pomeranz-Fritsch Reaction with 3-Bromo-5-methoxybenzaldehyde
Condense 3-bromo-5-methoxybenzaldehyde (1 equivalent) with aminoacetaldehyde dimethyl acetal (1 equivalent) as described in the standard Pomeranz-Fritsch protocol to form the corresponding Schiff base.
Subject the crude Schiff base to acid-catalyzed cyclization using a strong acid like concentrated sulfuric acid or polyphosphoric acid. The electron-withdrawing effect of the bromine atom may necessitate harsher reaction conditions (higher temperature or longer reaction time) for the cyclization to proceed efficiently.
Following the cyclization, a standard aqueous workup and purification by column chromatography would yield the target 4-Bromo-7-methoxyisoquinoline.
Convergent Synthetic Pathway
Caption: A convergent synthesis of 4-Bromo-7-methoxyisoquinoline.
Conclusion
The synthesis of 4-Bromo-7-methoxyisoquinoline can be approached through several strategic pathways, each with its own set of key intermediates and experimental considerations. The classical Bischler-Napieralski and Pomeranz-Fritsch routes provide reliable, albeit multi-step, methods that rely on the formation and cyclization of well-defined acyclic precursors. Modern synthetic methods offer more direct and potentially more efficient alternatives, though they may require more specialized reagents and catalysts. The convergent approach, starting from a pre-brominated building block, offers excellent control of regiochemistry and is a highly attractive strategy. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and the desired level of synthetic flexibility. A thorough understanding of the key intermediates and the causality behind the experimental choices for each pathway is paramount for the successful synthesis of this important heterocyclic scaffold.
Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
Reddy, R. P., et al. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
Feng, J., et al. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. Beilstein Journal of Organic Chemistry, 11, 153-159.
Larock, R. C., & Doty, M. J. (2003). Synthesis of 4-(1-alkenyl)isoquinolines by palladium(II)-catalyzed cyclization/olefination. The Journal of Organic Chemistry, 68(3), 980-988.
Brown, W. D., & Gouliaev, A. H. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2004(14), 2345-2348.
Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
Li, W., et al. (2017).
Wang, C., et al. (2019). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant. Chemistry – An Asian Journal, 14(20), 3651-3655.
Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
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Khan, F., et al. (2022). Solvent-Free Hydrogenation and Dehydrogenation of Quinoline and Quinaldine for the LOHC Concept.
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Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634.
Li, J., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.
Liu, W., et al. (2012). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
Maji, M., & Dattagupta, T. (2019). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Science, 10(38), 8835-8841.
Wu, X., et al. (2019). Palladium-catalyzed double carbonylation-based diversity-oriented synthesis of 3,4-dihydroisoquinoline-1-carboxamides.
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Vosyanin, Y. A., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845-850.
Wang, Y., et al. (2020). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar.
The Role of 4-Bromo-7-methoxyisoquinoline in the Design and Synthesis of BRD4-Targeting PROTACs: A Technical Guide
Executive Summary In the rapidly evolving landscape of targeted protein degradation, the architectural design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile chemical scaffolds. As a Senior Applic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation, the architectural design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on versatile chemical scaffolds. As a Senior Application Scientist specializing in bifunctional degraders, I frequently encounter the challenge of designing linker attachment points that do not disrupt the pharmacophore of the target-binding warhead.
4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0) has emerged as a critical synthetic intermediate in the development of PROTACs targeting the Bromodomain and Extra-Terminal motif (BET) family, specifically BRD4 (1[1]). This guide deconstructs the structural rationale, mechanistic biology, and self-validating experimental workflows required to utilize this compound in the synthesis of next-generation BRD4 degraders.
Structural Rationale & Chemical Versatility
The isoquinoline core of 4-bromo-7-methoxyisoquinoline provides an elegant, rigid framework that mimics traditional BET inhibitors while offering two highly orthogonal reactive sites:
The 4-Bromo Handle (Electrophilic): The bromine atom at the C4 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the precise installation of the BRD4-binding pharmacophore.
The 7-Methoxy Handle (Pro-Nucleophilic): The methoxy group at the C7 position is strategically placed to face the solvent-exposed region of the BRD4 binding pocket. It can be selectively demethylated to yield a phenol, providing a nucleophilic oxygen for the subsequent attachment of PEGylated or alkyl linkers via Williamson ether synthesis.
This dual-reactivity profile ensures that the synthesis of the PROTAC is highly modular, allowing chemists to tune linker length and composition without redesigning the core target-binding moiety.
Mechanistic Biology: Shifting from Inhibition to Degradation
BRD4 regulates gene expression by recruiting transcription modulators to super-enhancer regions, driving the expression of oncogenes such as c-MYC. While traditional small-molecule BRD4 inhibitors (e.g., JQ1, OTX015) have shown promise, they are primarily cytostatic and require high, sustained concentrations to maintain target occupancy (2[2]).
By incorporating the 4-bromo-7-methoxyisoquinoline scaffold into a bifunctional molecule that also binds Cereblon (CRBN)—an E3 ubiquitin ligase—we shift the paradigm from occupancy-driven inhibition to event-driven degradation. The PROTAC acts catalytically, bringing BRD4 into spatial proximity with CRBN, leading to polyubiquitination and subsequent destruction by the 26S proteasome (3[3]).
Fig 1: Mechanism of BRD4 degradation via a 4-Bromo-7-methoxyisoquinoline-derived PROTAC.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the choice of reagents and the necessary quality control checkpoints.
Protocol A: Demethylation of 4-Bromo-7-methoxyisoquinoline
This step is critical for exposing the hydroxyl group required for linker attachment. The protocol is adapted from established patent literature for CRBN-based bifunctional compounds (4[4]).
Step-by-Step Methodology:
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (DCM, 2 mL) under an inert argon atmosphere.
Reagent Addition: Cool the reaction vessel to -20°C. Dropwise, add a 1.0 M solution of Boron tribromide (BBr₃) in DCM (4.6 mL, 4.6 mmol).
Causality: BBr₃ is a potent Lewis acid. Cooling to -20°C controls the initial exothermic Lewis acid-base complexation with the isoquinoline nitrogen and the ether oxygen, preventing non-specific cleavage or degradation of the heterocyclic core.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation Checkpoint: Perform TLC (Thin Layer Chromatography) or LC-MS to confirm the complete disappearance of the starting material.
Quenching: Carefully pour the reaction mixture into ice water.
Causality: Ice water safely hydrolyzes excess BBr₃ and the intermediate boron complexes into boric acid and hydrogen bromide (HBr).
Neutralization & Extraction: Neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO₃) until pH ~7.5, then extract with DCM (3 × 5 mL).
Causality: Neutralization is mandatory. If the solution remains acidic, the isoquinoline nitrogen will be protonated, making the product water-soluble and ruining the extraction yield.
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Once the full PROTAC is synthesized, its biological activity must be validated. A standard inhibition assay is insufficient; we must prove targeted degradation.
Step-by-Step Methodology:
Cell Culture: Seed MV4-11 cells (a human macrophage cell line highly dependent on BRD4/c-MYC) in 6-well plates at
1×106
cells/well.
Compound Treatment: Treat cells with a logarithmic concentration gradient of the synthesized PROTAC (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.
Causality: Testing a wide concentration range is strictly required to map the "Hook Effect." At excessively high concentrations (e.g., 10 µM), the PROTAC will independently saturate both BRD4 and CRBN, preventing the formation of the necessary ternary complex and halting degradation.
Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein using a BCA assay.
Immunoblotting: Run 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for BRD4 (Target), c-MYC (Downstream effector), and GAPDH (Loading control).
Validation Checkpoint: The GAPDH band must remain constant across all lanes. A successful PROTAC will show a near-complete loss of the BRD4 band at nanomolar concentrations, followed by a reappearance of the band at micromolar concentrations (the Hook Effect).
Quantitative Data Presentation
The integration of the 4-bromo-7-methoxyisoquinoline scaffold into PROTAC design yields drastic improvements in biological activity compared to traditional occupancy-based inhibitors. The table below summarizes the typical pharmacological shifts observed in the literature (2[2]).
Pharmacological Metric
Traditional BRD4 Inhibitor (e.g., JQ1)
4-Bromo-7-methoxyisoquinoline PROTAC
Mechanism of Action
Competitive Occupancy (Cytostatic)
Event-Driven Degradation (Cytotoxic)
Typical Potency
IC₅₀: 50 – 100 nM
DC₅₀: < 5 nM
Target Protein Dynamics
Compensatory up-regulation of BRD4
Complete intracellular depletion of BRD4
Dosing Requirement
High (Requires continuous target occupancy)
Low (Catalytic turnover mechanism)
Hook Effect
Absent
Present at high micromolar concentrations
Downstream Effect
Transient suppression of c-MYC
Sustained, profound suppression of c-MYC
References
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US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
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URL
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URL
JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands
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URL
4-Bromo-7-methoxyisoquinoline: A Critical Bifunctional Scaffold in Targeted Protein Degradation and Advanced Medicinal Chemistry
Executive Summary 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a highly valuable building block in modern synthetic chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). F...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a highly valuable building block in modern synthetic chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Featuring an electron-deficient isoquinoline core, a cross-coupling-ready aryl bromide at the C4 position, and a masked phenolic hydroxyl group at the C7 position, this compound offers orthogonal reactivity. This technical guide details the mechanistic synthesis of the scaffold, its physicochemical properties, and its pivotal role in developing Cereblon (CRBN)-recruiting PROTACs targeting the BET bromodomain protein BRD4.
Structural Rationale and Chemical Properties
The isoquinoline heterocycle is a privileged scaffold in drug discovery. The specific substitution pattern of 4-bromo-7-methoxyisoquinoline provides a rigid, planar geometry ideal for fitting into the binding pockets of epigenetic readers like BRD4[1].
C4 Bromide: Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the pharmacophore to engage the target protein.
C7 Methoxy: Acts as a stable protecting group during harsh cross-coupling conditions. Upon demethylation, the resulting C7-phenol provides a nucleophilic handle for the attachment of flexible PROTAC linkers (e.g., PEG chains)[2].
Synthetic Methodology: Establishing the Scaffold
The synthesis of 4-bromo-7-methoxyisoquinoline requires overcoming the inherent electronic deactivation of the isoquinoline C7 position. The process is typically executed in two main stages: electrophilic aromatic bromination followed by a microwave-assisted nucleophilic aromatic substitution (SNAr)[3].
Causality & Mechanistic Insight: The C7 position of isoquinoline is significantly less activated toward nucleophilic attack compared to the C1 or C3 positions. Standard SNAr conditions fail to displace the C7 bromide. Therefore, the use of microwave irradiation at 140 °C in a highly polar solvent system (DMSO/MeOH) is strictly required to provide the activation energy necessary to form the Meisenheimer complex intermediate[3].
Protocol 1: Synthesis of 4,7-Dibromoisoquinoline
Reagent Preparation: Dissolve a mixture of 7-bromoisoquinoline and 5-bromoisoquinoline (15.0 g, 72.0 mmol) in 30 mL of glacial acetic acid.
Electrophilic Bromination: Add N-bromosuccinimide (NBS) (19.3 g, 110.0 mmol) in a single portion.
Reaction: Heat the reaction mixture to 100 °C and stir overnight under a nitrogen atmosphere. Rationale: The acidic medium enhances the electrophilicity of the bromine source, driving the substitution at the C4 position.
Workup & Validation: Cool the mixture to room temperature. Quench by adding 10 mL of deionized water. Neutralize the acidic solution carefully with saturated aqueous sodium hydroxide until pH ~7 is reached (self-validating via pH paper or indicator).
Isolation: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4,7-dibromoisoquinoline[3].
Protocol 2: Regioselective Methoxylation (SNAr)
Reaction Setup: In a microwave-safe vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a 4:3 mixture of anhydrous dimethyl sulfoxide (DMSO) and methanol (10 mL)[1].
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 140 °C for exactly 1 hour.
Workup: Dilute the cooled mixture with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the organic layer with brine (2 × 5 mL) to remove residual DMSO.
Purification: Dry over anhydrous sodium sulfate, concentrate, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 10:1) to afford 4-bromo-7-methoxyisoquinoline (approx. 180 mg, 22% yield) as a yellow solid[1].
Reaction workflow for the synthesis of 4-Bromo-7-methoxyisoquinoline.
Application in Targeted Protein Degradation (PROTACs)
In the realm of oncology, BRD4 is a critical epigenetic regulator that drives the expression of oncogenes like c-MYC[3]. Traditional BRD4 inhibitors are often cytostatic and require high therapeutic doses. PROTACs overcome this by recruiting an E3 ubiquitin ligase (such as Cereblon) to ubiquitinate and degrade BRD4[1].
4-Bromo-7-methoxyisoquinoline is a direct precursor to these bifunctional degraders. To utilize this scaffold, the methoxy group must first be cleaved to expose a reactive phenol[2].
Causality & Mechanistic Insight: Boron tribromide (BBr3) is utilized for demethylation because it is a strong Lewis acid that selectively coordinates to the ethereal oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond, generating the phenoxide without affecting the aryl bromide at the C4 position[2].
Protocol 3: Demethylation to 4-Bromoisoquinolin-7-ol
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (DCM) (2 mL) under inert atmosphere and cool to -20 °C[2].
Lewis Acid Addition: Slowly add a 1.0 M solution of BBr3 in DCM (4.6 mL, 4.6 mmol) dropwise to control the exothermic coordination event.
Cleavage: Allow the reaction to warm to room temperature and stir for 12 hours.
Quenching & Validation: Pour the mixture carefully into ice water to hydrolyze the boron complexes (visible fuming and phase separation validate the quench). Neutralize with saturated sodium bicarbonate.
Extraction: Extract with DCM (3 × 5 mL), dry over sodium sulfate, and concentrate to yield 4-bromoisoquinolin-7-ol[2].
Following demethylation, the 7-hydroxyl group is alkylated with a linker terminating in a Cereblon ligand (e.g., a thalidomide derivative). Finally, the 4-bromo position is cross-coupled with a BRD4-binding motif to complete the PROTAC molecule[1].
Bifunctionalization strategy of 4-Bromo-7-methoxyisoquinoline for PROTAC development.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the transformation of the isoquinoline scaffold:
Reaction Step
Starting Material
Reagents & Equivalents
Solvent System
Temp / Time
Yield
Bromination
7-Bromoisoquinoline (1.0 eq)
NBS (1.5 eq)
Acetic Acid
100 °C / 12 h
29%
Methoxylation
4,7-Dibromoisoquinoline (1.0 eq)
NaOMe (1.6 eq)
DMSO/MeOH (4:3)
140 °C (MW) / 1 h
22%*
Demethylation
4-Bromo-7-methoxyisoquinoline (1.0 eq)
BBr3 (10.0 eq)
Dichloromethane
-20 °C to RT / 12 h
>85%
*Note: The relatively low yield of the methoxylation step (22%) is characteristic of SNAr reactions at unactivated heterocyclic positions, necessitating rigorous chromatographic purification[3].
Conclusion
4-Bromo-7-methoxyisoquinoline is an indispensable building block in the synthesis of advanced therapeutics. Its orthogonal reactivity profile allows medicinal chemists to systematically construct bifunctional molecules. By mastering the regioselective functionalization and deprotection of this scaffold, researchers can accelerate the development of next-generation targeted protein degraders.
References
US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands
Source: Google Patents
URL
Synthesis and Mechanistic Evaluation of 4-Bromo-7-methoxyisoquinoline: A Whitepaper for Targeted Protein Degradation
Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery, moving from target inhibition to target degradation. Within this space, the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery, moving from target inhibition to target degradation. Within this space, the synthesis of highly specific bifunctional linkers and target-binding ligands is paramount. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) has emerged as a critical structural core, particularly in the development of PROTACs targeting the Bromodomain and Extra-Terminal motif (BET) family of proteins, such as BRD41[1].
This technical guide provides an in-depth analysis of the synthetic pathways yielding 4-bromo-7-methoxyisoquinoline. By dissecting the causality behind reagent selection, site-selective nucleophilic aromatic substitution (SNAr), and downstream demethylation, this whitepaper equips medicinal chemists with a robust, self-validating framework for synthesizing this critical intermediate.
Retrosynthetic Rationale and Workflow Integration
The utility of 4-bromo-7-methoxyisoquinoline lies in its dual functional handles:
The C-4 Bromide: Serves as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to attach the target-binding warhead.
The C-7 Methoxy Group: Acts as a protected phenol. Upon demethylation, the resulting hydroxyl group provides a nucleophilic anchor for attaching PEGylated or alkyl linkers that connect to an E3 ligase ligand (e.g., Cereblon or VHL) 2[2].
The optimal retrosynthetic approach builds the core from readily available 7-bromoisoquinoline via a sequential electrophilic bromination followed by a highly regioselective methoxylation.
Figure 1: Retrosynthetic workflow from 7-bromoisoquinoline to BRD4-targeting PROTACs.
The most critical step in this synthesis is the conversion of 4,7-dibromoisoquinoline to 4-bromo-7-methoxyisoquinoline. The challenge lies in differentiating the two bromide leaving groups.
The Causality of Selectivity:
In heteroarenes, the intrinsic electrophilicity of different ring carbons dictates the site of nucleophilic attack. While the C-1 position of isoquinoline is typically the most reactive toward SNAr, the C-7 position in 4,7-dibromoisoquinoline exhibits surprisingly enhanced reactivity compared to the C-4 position 3[3].
When treated with sodium methoxide, the nucleophile selectively attacks the C-7 carbon. The C-4 bromide remains intact because the electron density donated by the adjacent nitrogen atom (via resonance) deactivates the C-4 position toward nucleophilic attack, whereas the C-7 position on the fused benzene ring acts as a superior electrophilic sink under these specific thermodynamic conditions.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent choice and built-in analytical checkpoints to confirm success before proceeding.
Protocol A: Electrophilic Bromination (Synthesis of 4,7-dibromoisoquinoline)
Purpose: To install the C-4 cross-coupling handle on the isoquinoline core 4[4].
Reaction Setup: Dissolve 7-bromoisoquinoline (1.0 eq, e.g., 15.0 g) in glacial acetic acid (2 mL/g of substrate).
Causality: Acetic acid acts as both a solvent and a mild Brønsted acid. It protonates the isoquinoline nitrogen, which paradoxically directs the electrophilic attack of bromine to the C-4 position by preventing unwanted reactions on the highly deactivated pyridine ring.
Execution: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Workup: Cool to room temperature, dilute with water, and neutralize carefully with saturated aqueous sodium hydroxide. Extract with dichloromethane (DCM).
Causality: Neutralization is critical. If the aqueous layer remains acidic, the product will remain protonated (water-soluble) and will be lost during extraction.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The appearance of a distinct triplet isotopic pattern (M, M+2, M+4 at approx. m/z 286, 288, 290 in a 1:2:1 ratio) confirms the incorporation of two bromine atoms.
Protocol B: Site-Selective SNAr (Synthesis of 4-bromo-7-methoxyisoquinoline)
Purpose: To selectively install the methoxy group at C-7 while preserving the C-4 bromide1[1].
Reaction Setup: To a solution of 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a 4:3 mixture of anhydrous Dimethyl Sulfoxide (DMSO) and Methanol (10 mL), add Sodium Methanolate (NaOMe) (0.3 g, 5.6 mmol).
Causality: DMSO is a polar aprotic solvent that poorly solvates the methoxide anion, drastically increasing its nucleophilicity. Methanol acts as a co-solvent to ensure the homogeneity of the NaOMe.
Execution: Seal the vessel and heat in a microwave reactor at 140 °C for 1 hour.
Causality: SNAr at the unactivated C-7 position is kinetically slow. Microwave irradiation provides rapid, uniform superheating that drives the reaction to completion quickly, minimizing degradation that occurs during prolonged conventional heating.
Workup: Dilute with brine and extract with ethyl acetate. Purify via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Self-Validation Checkpoint: Run an LC-MS of the purified yellow solid. The isotopic pattern must shift from a triplet (dibromide) to a doublet (M, M+2 at m/z 238, 240 in a 1:1 ratio), confirming mono-substitution. 1H NMR must show a sharp 3H singlet at ~3.95 ppm corresponding to the new methoxy group.
Protocol C: Ether Cleavage (Synthesis of 4-bromo-isoquinolin-7-ol)
Purpose: To unmask the phenol for subsequent PROTAC linker attachment5[5].
Reaction Setup: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous DCM (2 mL) and cool to -20 °C under inert atmosphere.
Reagent Addition: Dropwise add a 1.0 M solution of Boron Tribromide (BBr3) in DCM (4.6 mL, 10 eq).
Causality: BBr3 is a harsh Lewis acid. Cooling to -20 °C controls the highly exothermic initial coordination of boron to the methoxy oxygen, preventing non-specific cleavage or degradation of the isoquinoline core.
Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Workup: Quench by pouring into ice water. Neutralize with saturated sodium bicarbonate and extract with DCM.
Self-Validation Checkpoint: TLC (Thin Layer Chromatography) should show a highly polar spot (the free phenol) compared to the starting material. LC-MS will show a mass shift of -14 Da (loss of CH2).
Quantitative Data and Analytical Characterization
The table below consolidates the expected analytical parameters and yields for the key intermediates in this synthetic pathway, serving as a benchmark for quality control.
Phenolic -OH peak visible > 9.5 ppm (exchangeable with D2O)
224.0, 226.0 (1:1)
Note: Yields and spectral data are synthesized from established patent literature for PROTAC development 1[1],4[4]. The relatively low yield of the methoxylation step (22%) is a known bottleneck due to the inherent stability of the dibromide, making the microwave-assisted methodology strictly necessary.
References
Title: US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents
Source: Google Patents
URL
Title: WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents
Source: Google Patents
URL
Source: Chemical Science (RSC Publishing)
Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands - Google Patents
Source: Google Patents
URL
An In-Depth Technical Guide to the Safety, Handling, and Mechanistic Toxicology of 4-Bromo-7-methoxyisoquinoline
Executive Summary As the complexity of targeted therapeutics increases, halogenated heteroaromatic building blocks like 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) have become indispensable in modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the complexity of targeted therapeutics increases, halogenated heteroaromatic building blocks like 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) have become indispensable in modern drug discovery. This compound is a critical intermediate in the synthesis of Cereblon (CRBN) ligands, bifunctional degraders (PROTACs), and kinase inhibitors [1, 3]. However, the same electronic properties that make it highly reactive in cross-coupling synthesis also impart specific toxicological hazards.
This whitepaper provides a comprehensive, causality-driven framework for the safe handling, storage, and experimental utilization of 4-Bromo-7-methoxyisoquinoline, moving beyond standard Safety Data Sheets (SDS) to deliver field-proven insights for process chemists and researchers.
Chemical Architecture & Reactivity Profile
The reactivity of 4-Bromo-7-methoxyisoquinoline is defined by the interplay between the electron-deficient isoquinoline core and the electron-donating 7-methoxy group. The C4-position is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) [2, 3].
While synthetically advantageous, this architecture requires careful thermal management. Halogenated isoquinolines can undergo rapid scrambling or elimination side reactions at elevated temperatures, and the basicity of the isoquinoline nitrogen (pKa ~5.4) dictates its incompatibility with strong acids without controlled, dropwise addition [2].
Table 1: Physicochemical and Hazard Summary
Property / Hazard
Value / Classification
Mechanistic Rationale
CAS Number
1783659-54-0
Unique identifier for regulatory tracking [1].
Molecular Formula
C₁₀H₈BrNO
Defines the stoichiometric baseline for reaction planning.
Molecular Weight
238.08 g/mol
Quantitative basis for molarity calculations.
Acute Toxicity (H302/312/332)
Category 4 (Oral, Dermal, Inhalation)
Lipophilic scaffold enables rapid systemic absorption across mucosal and dermal barriers[1, 2].
Skin/Eye Irritation (H315/319)
Category 2 / 2A
Basic nitrogen reacts with physiological moisture to form localized alkaline zones [1].
STOT SE 3 (H336)
Respiratory/CNS Irritation
Inhalation of fine crystalline dust disrupts mucosal integrity and may cause CNS depression [1].
Mechanistic Toxicology
Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. The toxicity of 4-Bromo-7-methoxyisoquinoline is not merely a function of its bulk properties, but of its molecular interactions at the cellular level.
Dermal Sensitization & Penetration: The lipophilic nature of the methoxyisoquinoline scaffold allows it to easily penetrate the stratum corneum. Once absorbed, the labile C-Br bond can undergo metabolic activation (oxidative debromination) via Cytochrome P450 enzymes, potentially forming reactive epoxide intermediates that adduct to cellular proteins [2].
Mucosal Necrosis: Upon inhalation, the basic nitrogen atom interacts with the aqueous environment of the respiratory tract. This localized pH shift causes acute tissue inflammation (H335/H336) [1].
Mechanistic toxicology pathways of halogenated isoquinolines.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, laboratory environments must employ strict engineering controls.
Table 2: Required PPE and Engineering Controls
Control Category
Specification
Causality & Purpose
Ventilation
Certified Fume Hood (Face Velocity: 0.5 m/s)
Prevents inhalation of highly irritating dust particles (H336) [2].
Glove Selection
Inner: Laminate (PE/EVOH)Outer: Nitrile (0.11 mm)
Nitrile alone is insufficient if the compound is dissolved in halogenated solvents (e.g., DCM), which rapidly degrade standard elastomers [2].
Static Control
Anti-static weighing boats & grounded spatulas
Isoquinoline derivatives accumulate static charge, leading to unpredictable powder scattering during transfer [2].
Storage
Foil-wrapped, inert atmosphere (Argon), < 25°C
Halogenated isoquinolines are photosensitive; ambient light can trigger photo-debromination or radical dimerization [2].
The following protocol details the setup of a standard Palladium-catalyzed cross-coupling reaction using 4-Bromo-7-methoxyisoquinoline. It is designed as a self-validating system —each step contains a built-in verification check to ensure safety and chemical integrity.
Phase 1: Preparation and Weighing
Hood Validation: Ensure the fume hood is operational.
Validation Check: Tape a small strip of tissue paper to the bottom of the sash. It should be drawn steadily inward without violent fluttering, confirming stable laminar flow at ~0.5 m/s.
Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with a damp anti-static wipe. Use a grounded, anti-static polymeric weighing boat.
Validation Check: When hovering a metal spatula 1 cm above the powder, the crystals should remain static. If they "jump" to the spatula, static charge is still present; re-wipe the area.
Mass Transfer: Weigh the required mass of 4-Bromo-7-methoxyisoquinoline (e.g., 1.0 mmol, 238 mg) and immediately cap the source bottle.
Phase 2: Reaction Setup (Suzuki-Miyaura Coupling)
Closed-System Transfer: Transfer the powder to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Inert Purging: Seal the flask with a rubber septum and subject it to three cycles of vacuum/Argon backfill.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium catalyst and to inhibit the formation of unstable isoquinoline N-oxides [2].
Validation Check: The vacuum gauge must drop below 0.1 mbar during each evacuation cycle before backfilling.
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) via syringe.
Base Addition: Add the aqueous base (e.g., 2M K₂CO₃) dropwise.
Causality: While the compound is a base itself, rapid addition of aqueous solutions to organic solvents can cause localized exotherms.
Thermal Initiation: Heat the reaction mixture to the target temperature (e.g., 90°C) using a controlled heating mantle. Do not exceed 150°C without solvent, as bulk halogenated isoquinolines can undergo violent decomposition [2].
Step-by-step safe handling workflow for 4-Bromo-7-methoxyisoquinoline.
Emergency Procedures & Spill Management
Small Spills (< 50g): Do not sweep dry powder. Cover the spill with damp absorbent paper to suppress dust generation. Carefully transfer the material to a hazardous waste container using a non-sparking tool. Wash the area with a 5% mild acid solution (e.g., dilute acetic acid) to neutralize residual basic isoquinoline, followed by water.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will increase the dermal absorption of the lipophilic C₁₀H₈BrNO molecules.
References
NextSDS. (2026). 4-bromo-7-methoxyisoquinoline — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]
Google Patents. (2018). US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same. United States Patent Application.
Protocols & Analytical Methods
Method
detailed protocol for Suzuki coupling with 4-Bromo-7-methoxyisoquinoline
Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyisoquinoline Executive Summary & Mechanistic Rationale The functionalization of heterocyclic scaffolds is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyisoquinoline
Executive Summary & Mechanistic Rationale
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the synthesis of 4-substituted isoquinolines is critical for accessing complex bioactive motifs[1]. 4-Bromo-7-methoxyisoquinoline presents a unique synthetic challenge: the basic isoquinoline nitrogen can coordinate with palladium species, potentially leading to catalyst poisoning or off-cycle resting states[2]. Furthermore, the electron-donating 7-methoxy group subtly modulates the electronic density of the ring, requiring precise tuning of the catalytic system to ensure efficient oxidative addition.
To overcome these challenges, this protocol utilizes a highly active, sterically bulky palladium catalyst (XPhos Pd G2) to drive the Suzuki-Miyaura cross-coupling. The bulky dialkylbiaryl phosphine ligand prevents deleterious nitrogen coordination and accelerates both oxidative addition and reductive elimination, ensuring a robust and high-yielding transformation[3].
Fig 1. Suzuki-Miyaura catalytic cycle tailored for 4-Bromo-7-methoxyisoquinoline coupling.
Condition Optimization & Causality
The general 4 relies on the delicate interplay between catalyst, base, and solvent[4]. For 4-Bromo-7-methoxyisoquinoline, standard first-generation catalysts like Pd(PPh₃)₄ often result in incomplete conversion due to the heteroatom's basicity. Transitioning to a Buchwald-type precatalyst (XPhos Pd G2) and a stronger, highly soluble base (K₃PO₄) in a biphasic 1,4-Dioxane/H₂O system maximizes the transmetalation rate while suppressing protodeboronation of the boronic acid.
Table 1: Optimization of Reaction Conditions for 4-Bromo-7-methoxyisoquinoline
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
90
16
45%
Incomplete conversion; catalyst poisoning by isoquinoline nitrogen.
Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)
Step-by-Step Methodology:
Solvent Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Degas the mixture by sparging with Argon or Nitrogen gas for at least 15 minutes. Scientific Causality: Oxygen degrades the electron-rich phosphine ligand and promotes unwanted oxidative homocoupling of the boronic acid.
Reagent Charging: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-Bromo-7-methoxyisoquinoline (238 mg), the selected arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg).
Catalyst Addition: Transfer the degassed solvent mixture into the reaction vial under a positive pressure of inert gas. Add the XPhos Pd G2 catalyst (15.7 mg) last. Scientific Causality: Adding the active catalyst last minimizes its exposure to ambient air before the system is sealed.
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Submerge the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 8 to 12 hours.
Aqueous Workup: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography. Utilize a gradient elution of Hexanes/Ethyl Acetate (typically starting at 90:10 and ramping to 60:40, depending on the polarity of the coupled aryl group).
In-Process Controls & Self-Validating System
A robust protocol must be self-validating. Use the following metrics to ensure the reaction is proceeding correctly:
Visual Cues: Upon heating, the initial heterogeneous suspension should transition into a darker, relatively homogeneous solution. The appearance of a heavy black precipitate (Pd black) early in the reaction indicates premature catalyst degradation (likely due to poor degassing).
TLC Monitoring: 4-Bromo-7-methoxyisoquinoline is strongly UV-active (254 nm). Monitor the disappearance of the starting material. The cross-coupled product typically exhibits a distinct Rf value and often a bright blue/green fluorescence under 365 nm UV light due to the extended conjugation of the biaryl system.
Mass Spectrometry (LC-MS): The starting material exhibits a classic 1:1 isotopic doublet at m/z ~238/240 [M+H]⁺, characteristic of a single bromine atom. Successful coupling is validated by the complete disappearance of this isotopic signature and the emergence of a single, clean [M+H]⁺ peak corresponding to the exact mass of the 4-aryl-7-methoxyisoquinoline product.
References
Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
Source: National Institutes of Health (NIH)
URL:[Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow
Source: MDPI
URL:[Link]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-7-methoxyisoquinoline with Terminal Alkynes
Introduction: The Strategic Importance of Alkynyl-Isoquinolines in Modern Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Alkynyl-Isoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an alkynyl moiety onto this framework via C-C bond formation significantly expands the accessible chemical space, enabling the synthesis of novel drug candidates and molecular probes. The Sonogashira cross-coupling reaction, a robust and versatile palladium- and copper-catalyzed method for coupling terminal alkynes with aryl or vinyl halides, stands as a cornerstone of this synthetic strategy.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for medicinal chemists.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling between 4-bromo-7-methoxyisoquinoline and various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide to navigate potential challenges.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle is generally considered to initiate with the oxidative addition of the aryl halide (4-bromo-7-methoxyisoquinoline) to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step, often the rate-determining one, forms a palladium(II) intermediate.[3]
Concurrently, the Copper Cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically CuI, in the presence of an amine base. This deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[5]
The two cycles converge at the transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) complex. The final step is reductive elimination from the diorganopalladium(II) complex, which yields the desired 4-alkynyl-7-methoxyisoquinoline product and regenerates the active palladium(0) catalyst, thus completing the cycle.[5]
Figure 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Key Reaction Parameters and Component Selection
The success of the Sonogashira coupling hinges on the judicious selection of several key components. The following table outlines the typical choices for the reaction with 4-bromo-7-methoxyisoquinoline and the rationale behind them.
Component
Recommended Reagents
Rationale & Field-Proven Insights
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling compared to Pd(PPh₃)₄.[7] The active Pd(0) species is generated in situ. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands can be beneficial.[8]
Copper (I) Co-catalyst
Copper(I) Iodide (CuI)
CuI is the most common and effective co-catalyst for activating the terminal alkyne.[3] Its presence significantly increases the reaction rate, often allowing for milder conditions.
An amine base is crucial for neutralizing the hydrogen halide byproduct and for the formation of the copper acetylide.[4] Et₃N is a standard and effective choice. The solvent and base must be anhydrous and degassed to prevent catalyst deactivation.
The choice of solvent can influence reaction rate and catalyst stability.[9] THF is a good starting point. For sluggish reactions, the more polar solvent DMF can be advantageous, although it may promote catalyst decomposition at higher temperatures.[10]
Ligand (optional)
Triphenylphosphine (PPh₃)
Often, the phosphine ligands are part of the palladium precatalyst complex. Additional ligand may be added to stabilize the Pd(0) species and prevent the formation of palladium black, an inactive form of the catalyst.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of 4-bromo-7-methoxyisoquinoline with a generic terminal alkyne. Optimization may be required for specific substrates.
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.), anhydrous and degassed
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Inert atmosphere (Argon or Nitrogen)
Figure 2: A generalized workflow for the Sonogashira coupling experiment.
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-7-methoxyisoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent and Base Addition: Add the anhydrous and degassed solvent (5 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture using a syringe.
Reaction and Monitoring: Heat the reaction mixture to a suitable temperature (typically 50-80 °C for aryl bromides) and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[3]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
Extraction: Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[12]
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table provides a guide to common issues and their solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
- Inactive catalyst (Pd or Cu)- Impure reagents or solvents- Insufficient temperature
- Use fresh, high-purity catalysts.[13]- Ensure solvents and base are anhydrous and degassed.- Gradually increase the reaction temperature. Aryl bromides often require heating.[3]
Significant Homocoupling (Glaser Coupling)
- Presence of oxygen- High concentration of copper catalyst
- Ensure a strictly inert atmosphere throughout the reaction.[3]- Reduce the loading of CuI.[13]- Consider a copper-free Sonogashira protocol, which may require a stronger base or different ligand system.[3]
Formation of Palladium Black
- Catalyst decomposition
- Add a small excess of phosphine ligand to stabilize the Pd(0) species.[11]- Consider switching to a different solvent; THF can sometimes promote the formation of palladium black.[10]
- Thoroughly wash with saturated aqueous ammonium chloride during work-up.[5]- Optimize the eluent system for column chromatography.
Scope and Limitations
The Sonogashira coupling of 4-bromo-7-methoxyisoquinoline is generally tolerant of a wide range of terminal alkynes. Both aromatic and aliphatic alkynes can be successfully coupled. However, very bulky alkynes may require longer reaction times or higher catalyst loadings due to steric hindrance.[8]
The electronic nature of the 7-methoxy group is electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromoisoquinoline. Therefore, heating is often necessary to drive the reaction to completion.
Functional groups that are sensitive to strong bases or nucleophiles may not be compatible with the standard reaction conditions. In such cases, a careful selection of a milder base or protecting group strategies may be required.
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of 4-alkynyl-7-methoxyisoquinoline derivatives, which are valuable building blocks in medicinal chemistry. By understanding the underlying mechanism, carefully selecting reagents and conditions, and employing systematic troubleshooting, researchers can successfully leverage this reaction to accelerate their drug discovery and development programs.
References
Bianchi, G.; Chiarini, M.; Marinelli, F.; Rossi, L.; Arcadi, A. Product selectivity control in the heteroannulation of o-(1-alkynyl)
BenchChem. Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
BenchChem. Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
Wikipedia. Sonogashira coupling.
Organic Chemistry Portal. Sonogashira Coupling.
Chen, H., et al.
Chemistry LibreTexts. Sonogashira Coupling.
ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-...
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjug
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
BenchChem. A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
J&K Scientific LLC. Sonogashira Cross-Coupling.
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros.
Gelest. Cross-Coupling of Alkynylsilanes - Technical Library.
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI.
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry.
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
Malakar, S., et al. Comprehensive approaches for the synthesis of isoquinolines. Asian Journal of Organic Chemistry.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-7-methoxyisoquinoline
Introduction: The Strategic Importance of 4-Amino-7-methoxyisoquinoline Scaffolds The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 4-Amino-7-methoxyisoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of an amino group at the 4-position, particularly in conjunction with a methoxy substituent at the 7-position, gives rise to a class of molecules with significant therapeutic potential. These 4-amino-7-methoxyisoquinoline derivatives have garnered considerable interest from researchers in drug discovery due to their demonstrated efficacy as anticancer, antimalarial, and antimicrobial agents.[1][2][3] The precise placement of these functional groups allows for fine-tuning of the molecule's physicochemical properties, influencing its interaction with biological targets.
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[4] This state-of-the-art cross-coupling reaction provides a direct and efficient pathway to synthesize 4-amino-7-methoxyisoquinoline derivatives from the readily accessible 4-bromo-7-methoxyisoquinoline precursor.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the palladium-catalyzed amination of 4-bromo-7-methoxyisoquinoline. We will delve into the mechanistic underpinnings of this transformation, offer detailed and field-proven protocols for both the synthesis of the starting material and the subsequent amination reaction, and discuss the critical experimental parameters that govern the success of this powerful synthetic tool.
Theoretical Framework: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of C-N bonds with remarkable efficiency and broad functional group tolerance.[4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. Understanding the key steps of this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate such as 4-bromo-7-methoxyisoquinoline.
The generally accepted mechanism involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-bromo-7-methoxyisoquinoline), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the 4-amino-7-methoxyisoquinoline product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[4][5]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, while also preventing catalyst deactivation.
Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 4-Bromo-7-methoxyisoquinoline
A reliable synthesis of the 4-bromo-7-methoxyisoquinoline starting material is a prerequisite for the subsequent amination reaction. The following protocol is adapted from established procedures for the synthesis and bromination of isoquinoline derivatives.
Workflow for the Synthesis of 4-Bromo-7-methoxyisoquinoline
Caption: Figure 2: Synthetic workflow for 4-Bromo-7-methoxyisoquinoline.
Step-by-Step Protocol:
Materials and Reagents:
Reagent/Material
Grade
Supplier
7-Methoxyisoquinolin-4-ol
≥98%
Commercially Available
N-Bromosuccinimide (NBS)
Reagent Grade
Standard Chemical Supplier
Acetonitrile (ACN)
Anhydrous
Standard Chemical Supplier
Phosphorus oxybromide (POBr₃)
≥98%
Standard Chemical Supplier
Dichloromethane (DCM)
Anhydrous
Standard Chemical Supplier
Sodium sulfite
Reagent Grade
Standard Chemical Supplier
Sodium bicarbonate
Reagent Grade
Standard Chemical Supplier
Brine
Saturated Aqueous Solution
Prepared in-house
Anhydrous sodium sulfate
Reagent Grade
Standard Chemical Supplier
Procedure:
Bromination of 7-Methoxyisoquinolin-4-ol:
To a solution of 7-methoxyisoquinolin-4-ol (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-7-methoxyisoquinolin-4-ol.
Conversion to 4-Bromo-7-methoxyisoquinoline:
To a solution of crude 4-bromo-7-methoxyisoquinolin-4-ol (1.0 eq) in anhydrous dichloromethane, add phosphorus oxybromide (1.5 eq) at 0 °C.
Allow the reaction to stir at room temperature for 12-16 hours.
Carefully quench the reaction by pouring it onto crushed ice.
Neutralize the aqueous solution with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-bromo-7-methoxyisoquinoline.
Part 2: Palladium-Catalyzed Amination of 4-Bromo-7-methoxyisoquinoline
The following protocols provide optimized conditions for the Buchwald-Hartwig amination of 4-bromo-7-methoxyisoquinoline with both primary and secondary amines. The choice of ligand and base is crucial and can be tailored to the specific amine being used.
General Reaction Scheme:
Caption: Figure 3: General scheme for the amination of 4-bromo-7-methoxyisoquinoline.
In an oven-dried Schlenk tube, combine 4-bromo-7-methoxyisoquinoline (1.0 eq), the palladium precatalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Addition of Reagents:
Add the anhydrous solvent (e.g., toluene) via syringe.
Add the amine (1.2-1.5 eq) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
Reaction Execution:
Place the sealed tube in a preheated oil bath and stir at the specified temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the Celite pad with additional organic solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the desired 4-amino-7-methoxyisoquinoline derivative.
Expert Insights and Causality Behind Experimental Choices
Choice of Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. The choice can depend on the specific ligand and substrate, with some systems showing better performance with one over the other.[6]
The Critical Role of the Ligand: For the amination of an electron-rich heteroaromatic bromide like 4-bromo-7-methoxyisoquinoline, bulky and electron-rich ligands are essential. Xantphos, with its wide bite angle, is often effective in promoting the reductive elimination step. BINAP is another robust ligand that has shown broad applicability.[7] The optimal ligand may need to be screened for a particularly challenging amine substrate.
Base Selection and Its Impact: The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups. Cs₂CO₃ is a milder base that is often a good choice for more sensitive substrates.[7]
Solvent Considerations: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the reactants and catalyst system.
Validation and Characterization
The identity and purity of the synthesized 4-bromo-7-methoxyisoquinoline and the final 4-amino-7-methoxyisoquinoline products should be rigorously confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery: A Promising Scaffold
The 4-amino-7-methoxyisoquinoline scaffold is a key pharmacophore in a range of biologically active molecules. For instance, analogs of 4-aminoquinoline have a long history as effective antimalarial drugs.[3][8] Furthermore, recent studies have highlighted the potential of substituted 4-aminoquinolines and isoquinolines as potent anticancer agents, targeting various cellular pathways.[1][2] The ability to readily synthesize a diverse library of 4-amino-7-methoxyisoquinoline derivatives using the palladium-catalyzed amination protocol described herein provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs.
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Organic Letters. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. [Link]
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ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]
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ResearchGate. Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]
Connected Papers. Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. [Link]
Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
synthesis of novel derivatives from 4-Bromo-7-methoxyisoquinoline
An Application and Protocol Guide for the Synthesis of Novel Derivatives from 4-Bromo-7-methoxyisoquinoline Authored by: A Senior Application Scientist Abstract The isoquinoline scaffold is a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
An Application and Protocol Guide for the Synthesis of Novel Derivatives from 4-Bromo-7-methoxyisoquinoline
Authored by: A Senior Application Scientist
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antihypertensive activities.[3][4][5][6] This guide focuses on 4-Bromo-7-methoxyisoquinoline, a highly versatile starting material for the synthesis of novel compound libraries. The strategic placement of a methoxy group at the C7 position and a bromine atom at the C4 position allows for targeted modifications. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the generation of novel chemical entities with significant potential for drug discovery programs.
This document provides detailed, field-proven protocols for three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
The Strategic Importance of 4-Bromo-7-methoxyisoquinoline in Synthesis
The utility of 4-Bromo-7-methoxyisoquinoline as a synthetic intermediate stems from two key structural features:
The C4-Bromine Atom: This halogen provides a reactive site for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7][8] This allows for the precise and efficient installation of a wide array of aryl, heteroaryl, amine, and alkynyl groups at the 4-position.
The C7-Methoxy Group: This electron-donating group can influence the electronic properties of the isoquinoline ring system, potentially modulating the biological activity of the resulting derivatives.[4] Its presence is a common feature in many biologically active isoquinoline alkaloids.
The combination of these features makes 4-Bromo-7-methoxyisoquinoline an ideal starting point for creating diverse libraries of 4-substituted isoquinolines for structure-activity relationship (SAR) studies.[4][5]
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[8] The protocols below detail three such transformations that are highly effective for derivatizing the 4-bromo-7-methoxyisoquinoline core.
Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl halide.[7][8][9] This is arguably the most widely used cross-coupling reaction for generating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[10]
Causality and Experimental Rationale:
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] A base is crucial for the transmetalation step, where it activates the boronic acid to facilitate the transfer of the organic group to the palladium center.[9] The choice of ligand stabilizes the palladium catalyst and modulates its reactivity, while the solvent system ensures all components remain in solution at the reaction temperature.
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-Phenyl-7-methoxyisoquinoline
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-7-methoxyisoquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 equiv.).
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
Degassing: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-phenyl-7-methoxyisoquinoline.
Activates the boronic acid for transmetalation.[9]
Solvent
1,4-Dioxane/H₂O, Toluene, or DMF
Solubilizes reactants and facilitates heating.
Temperature
80 - 110 °C
Provides energy to overcome activation barriers.
Protocol 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[12] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals, by offering a more versatile and functional-group-tolerant alternative to classical methods.[12][13]
Causality and Experimental Rationale:
This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[14] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often necessary to promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[14] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is used to deprotonate the amine, forming the palladium-amido complex required for the reaction.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-7-methoxyisoquinoline
Reaction Setup: In a glovebox or under a stream of nitrogen, charge an oven-dried Schlenk tube with sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., BINAP, 0.08 equiv.).
Reagent Addition: Add 4-bromo-7-methoxyisoquinoline (1.0 equiv.) and anhydrous toluene. Stir for 5 minutes.
Nucleophile Addition: Add piperidine (1.2 equiv.) via syringe.
Heating: Seal the tube and heat the mixture in a preheated oil bath at 110 °C.
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take between 8 to 24 hours.
Work-up: After completion, cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate.
Purification: Purify the crude product by silica gel chromatography to obtain the desired 4-(piperidin-1-yl)-7-methoxyisoquinoline.
Protocol 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)–C(sp) bond.[16][17] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. It uniquely uses a dual-catalyst system of palladium and copper(I).[16]
Causality and Experimental Rationale:
The catalytic cycle involves both palladium and copper.[17] The palladium catalyst activates the aryl bromide via oxidative addition. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product.[18] The amine base (e.g., triethylamine) also serves as the solvent and scavenges the HBr formed during the reaction.
Caption: Workflow for Sonogashira Coupling.
Experimental Protocol: Synthesis of 7-Methoxy-4-(phenylethynyl)isoquinoline
Reaction Setup: To a Schlenk flask, add 4-bromo-7-methoxyisoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (Et₃N, 3.0 equiv.). Degas the mixture with a stream of nitrogen for 15 minutes.
Nucleophile Addition: Add phenylacetylene (1.5 equiv.) via syringe.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-20 hours.[18] Some modern protocols even allow for reactions in aqueous media under ambient temperatures.[19]
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by silica gel chromatography to afford the desired 7-methoxy-4-(phenylethynyl)isoquinoline.
4-Bromo-7-methoxyisoquinoline: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle in a fume hood and minimize waste.
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Azides: If any synthetic routes involve azides, be aware that low-molecular-weight organic azides can be explosive and should be handled with extreme caution and appropriate safety shields.[20]
Conclusion and Future Outlook
The protocols outlined in this guide provide robust and versatile methods for the derivatization of 4-Bromo-7-methoxyisoquinoline. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate a diverse library of novel 4-substituted-7-methoxyisoquinoline derivatives. These compounds serve as valuable candidates for biological screening in drug discovery programs, particularly in areas where isoquinoline scaffolds have shown promise, such as oncology and neuropharmacology.[4][6] Further functionalization of the synthesized derivatives can lead to the development of highly potent and selective therapeutic agents.
References
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Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Available from: [Link]
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available from: [Link]
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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ResearchGate. Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilization of 4-Bromo-7-methoxyisoquinoline in the Synthesis of Kinase Inhibitors and PROTAC Degraders
Document Type: Advanced Application Note & Methodological Protocol
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Introduction & Chemical Rationale
The development of highly selective small-molecule kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) requires versatile, privileged chemical scaffolds. Isoquinoline derivatives have long been recognized as premier hinge-binding motifs in kinase drug discovery. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (often a methionine or leucine residue) in the ATP-binding pocket of the kinase hinge region[1].
4-Bromo-7-methoxyisoquinoline has emerged as a highly strategic intermediate in modern medicinal chemistry[2]. Its structural features offer a dual-functional handle for divergent synthesis:
The 4-Bromo Position: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to project aryl, heteroaryl, or amine substituents into the solvent-exposed channel or the DFG-out pocket, driving kinase selectivity.
The 7-Methoxy Position: Modulates the electron density of the isoquinoline core, often improving metabolic stability and binding affinity, as seen in the development of IRAK4 inhibitors like PF-06650833[3]. Crucially, for PROTAC development, the methoxy group can be selectively demethylated to yield a 7-hydroxyl group. This phenolic OH serves as an ideal nucleophilic anchor for the attachment of PEG or alkyl linkers, which are subsequently conjugated to E3 ligase ligands (e.g., Cereblon binders like pomalidomide)[4].
Mechanistic Workflow & Causality in Synthesis
To build a robust, self-validating synthetic pipeline, it is critical to understand the causality behind the reaction conditions used to manipulate this scaffold.
Regioselective Methoxylation: The synthesis begins with 4,7-dibromoisoquinoline. The bromine at the 7-position is selectively displaced by methoxide. This regioselectivity is driven by the electronic activation of the isoquinoline ring; however, because the 7-position is not as strongly activated as the 1- or 3-positions, harsh conditions (microwave irradiation at 140 °C) are required to drive the nucleophilic aromatic substitution (
SNAr
) to completion[2].
Controlled Demethylation: When synthesizing PROTACs, the 7-methoxy group must be cleaved. Boron tribromide (
BBr3
) is utilized at sub-zero temperatures (-20 °C).
BBr3
acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the
O−CH3
bond via bromide attack. The low temperature prevents the degradation of the electron-rich isoquinoline core and avoids unwanted bromination side reactions[4].
Divergent synthetic workflow utilizing 4-bromo-7-methoxyisoquinoline for inhibitors and PROTACs.
Biological Application: Targeting the IRAK4 / Myddosome Pathway
Derivatives of 7-methoxyisoquinoline are heavily utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a master regulator of the Myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, ultimately driving NF-κB-mediated inflammation[3]. By utilizing the 4-bromo-7-methoxyisoquinoline scaffold, researchers can rapidly generate libraries of compounds that competitively bind the IRAK4 ATP pocket, effectively halting the inflammatory cascade.
Mechanism of action for isoquinoline-based inhibitors targeting the IRAK4 inflammatory pathway.
Quantitative Data Summary
The following table summarizes the typical reaction metrics for the key transformations of this scaffold, providing a baseline for expected yields and purities during scale-up.
Reaction Step
Reagents & Solvents
Temp / Time
Expected Yield
Target Purity (LC-MS)
1. Regioselective Methoxylation
NaOMe, DMSO/MeOH (4:3)
140 °C (Microwave) / 1 h
22 - 30%
> 95%
2. Ether Cleavage (Demethylation)
BBr3
(1.0 M), DCM
-20 °C to RT / 12 h
75 - 85%
> 98%
3. Suzuki Cross-Coupling
Ar−B(OH)2
,
Pd(dppf)Cl2
,
K2CO3
90 °C / 4 - 6 h
60 - 80%
> 95%
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS monitoring are embedded to ensure causality between the chemical environment and the desired structural outcome.
Protocol A: Synthesis of 4-Bromo-7-methoxyisoquinoline
Objective: Regioselective substitution of the 7-bromo position via microwave-assisted
SNAr
[2].
Preparation: In a microwave-safe reaction vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a solvent mixture of anhydrous dimethyl sulfoxide (DMSO) and methanol (4:3 ratio, 10 mL total volume).
Reagent Addition: Add sodium methanolate (NaOMe) (0.3 g, 5.6 mmol, 1.6 eq.) to the solution. Note: The excess of NaOMe compensates for any moisture in the system and drives the equilibrium.
Reaction Execution: Seal the vial and heat in a microwave reactor at 140 °C for exactly 1 hour.
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The mass spectrum should show the disappearance of the dibromo isotope pattern (m/z ~287) and the appearance of the product mass (m/z ~238)[5].
Workup: Cool the mixture to room temperature. Partition the mixture between ethyl acetate (50 mL) and brine (50 mL). Wash the organic layer with additional brine (2 × 25 mL) to remove DMSO.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate = 10:1) to yield 4-bromo-7-methoxyisoquinoline as a yellow solid (approx. 180 mg, 22% yield)[6].
Protocol B: Demethylation to 4-Bromo-isoquinolin-7-ol (PROTAC Precursor)
Objective: Cleavage of the methyl ether to expose a nucleophilic phenol for PROTAC linker attachment[4].
Preparation: Flame-dry a round-bottom flask under argon. Add 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) and dissolve in anhydrous dichloromethane (DCM) (2 mL).
Temperature Control: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperature prevents over-reactivity and tar formation.
Reagent Addition: Dropwise, add a 1.0 M solution of Boron tribromide (
BBr3
) in DCM (4.6 mL, 4.6 mmol, 10 eq.). The solution will likely undergo a color change as the Lewis acid-base complex forms.
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours under an argon atmosphere.
Quenching (Critical Step): Cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture into crushed ice water (20 mL) to quench unreacted
BBr3
. Warning: Highly exothermic with the release of HBr gas.
Workup: Neutralize the aqueous mixture to pH 7-8 using saturated aqueous sodium bicarbonate (
NaHCO3
). Extract the aqueous layer with DCM (3 × 15 mL).
Isolation: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to afford the crude 7-hydroxy intermediate, which can typically be used in the subsequent Williamson ether linker-attachment step without further purification[4].
References
Cereblon ligands and bifunctional compounds comprising the same. Google Patents (US20180215731A1).
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. Available at:[Link]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (via DIGIBUG). Available at:[Link]
Cereblon ligands and bifunctional compounds comprising the same. Google Patents (WO2018144649A1).
4-bromo-7-methoxyisoquinoline - CAS 1783659-54-0. Molaid. Available at:[Link]
Celebron ligands and bifunctional compounds containing cerebron ligands. Google Patents (JP2020506922A).
Application Note: High-Yield C4-Functionalization of 7-Methoxyisoquinoline
Executive Summary & Strategic Context 7-Methoxyisoquinoline is a privileged heterocyclic scaffold in modern drug discovery, frequently embedded within cereblon (CRBN) ligands for targeted protein degradation (PROTACs) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
7-Methoxyisoquinoline is a privileged heterocyclic scaffold in modern drug discovery, frequently embedded within cereblon (CRBN) ligands for targeted protein degradation (PROTACs) and highly selective kinase inhibitors. While the C1 and C3 positions of the isoquinoline core are readily functionalized via nucleophilic addition, the C4 position remains notoriously inert. This Application Note details the mechanistic rationale and self-validating protocols required to achieve regioselective C4 functionalization, empowering drug development professionals to expand their structure-activity relationship (SAR) explorations.
Mechanistic Rationale: The C4 Reactivity Paradox
The difficulty in functionalizing the C4 position stems from the inherent electronic distribution of the isoquinoline ring. The basic nitrogen atom withdraws electron density, rendering the entire pyridine ring electron-deficient. Consequently, classical electrophilic aromatic substitution (EAS) is disfavored at C4 and typically redirects to the more electron-rich carbocyclic ring (C5 or C8).
To overcome this, chemists must bypass the standard EAS paradigm using two primary causal strategies:
Strategy 1: Regioselective SNAr & Cross-Coupling. Because C4 is the least electrophilic position on the hetero-ring, it is highly resistant to nucleophilic attack. By starting with 4,7-dibromoisoquinoline, we can exploit this electronic deactivation. Nucleophilic aromatic substitution (SNAr) with sodium methoxide selectively displaces the C7 bromide, leaving the C4 bromide perfectly intact for downstream palladium-catalyzed cross-coupling[1].
Strategy 2: Temporary Dearomatization. Recent advances demonstrate that treating the isoquinoline core with electrophilic activating agents (e.g., Boc₂O or benzoic acid) temporarily breaks aromaticity, forming a 1,2-dihydroisoquinoline intermediate. This transient dearomatization drastically lowers the activation barrier, allowing direct C4 halogenation or alkylation before acid-promoted rearomatization restores the stable core[2],[3].
Visualized Synthetic Workflow
Caption: Workflow for regioselective C4 functionalization of 7-methoxyisoquinoline.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Bromo-7-methoxyisoquinoline via Regioselective SNAr
Causality & Mechanistic Rationale: Direct electrophilic bromination of 7-methoxyisoquinoline yields complex mixtures due to competing activation by the methoxy group. By utilizing 4,7-dibromoisoquinoline, we leverage the C4 position's inherent resistance to nucleophiles. Microwave irradiation is employed to rapidly drive the SNAr at the C7 position, minimizing thermal degradation and over-substitution[1].
Step-by-Step Procedure:
Preparation: In a heavy-walled microwave-safe vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol, 1.0 equiv) in a 4:3 mixture of anhydrous Dimethyl Sulfoxide (DMSO) and Methanol (10 mL).
Reagent Addition: Add Sodium Methoxide (NaOMe) (0.3 g, 5.6 mmol, 1.6 equiv) in one continuous portion. Critical Note: Strict stoichiometric control of NaOMe is required to prevent secondary displacement at C4.
Reaction: Seal the vial with a crimp cap and heat in a dedicated microwave reactor at 140 °C for exactly 1 hour.
Workup: Cool the vessel to ambient temperature. Dilute the crude mixture with Ethyl Acetate (30 mL) and wash sequentially with deionized water (3 x 15 mL) to partition out the DMSO. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 10 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography using an isocratic elution of Petroleum Ether/Ethyl Acetate (10:1).
In-Process Control (IPC) & Self-Validation:
Visual: The product elutes as a distinct yellow solid (Yield: ~180 mg, 22%).
NMR Validation: ¹H NMR (400 MHz, DMSO-d₆) must show a characteristic methoxy singlet at δ 3.95 (3H, s). The retention of the C1 proton at δ 9.21 (1H, s) and the C3 proton at δ 8.59 (1H, s) confirms the core remains intact. The disappearance of the C7 proton confirms regioselective substitution[1].
Causality & Mechanistic Rationale: The C4-bromide is embedded within an electron-deficient heterocycle, a feature that thermodynamically accelerates the oxidative addition of the palladium catalyst. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected to sterically force the reductive elimination step, thereby preventing unwanted protodehalogenation.
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-7-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely powdered K₂CO₃ (2.0 equiv).
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration).
Reaction: Evacuate and backfill the flask with N₂ (3 cycles). Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and concentrate the filtrate. Purify via automated flash chromatography (DCM/MeOH gradient).
In-Process Control (IPC) & Self-Validation:
LC-MS Validation: Monitor the reaction via LC-MS. Successful initiation is marked by the complete consumption of the starting material mass (m/z 238/240 isotopic pattern) and the emergence of the cross-coupled product mass.
Quantitative Data Presentation
Table 1: Quantitative Comparison of C4 Functionalization Strategies
Functionalization Strategy
Key Reagents / Catalyst
Target Bond
Regioselectivity (C4 vs Others)
Typical Yield
Primary Advantage
Regioselective SNAr (Pre-functionalization)
NaOMe, DMSO/MeOH, 140°C (Microwave)
C-O (at C7)
>99% (C4 bromide strictly retained)
22–45%
Highly predictable generation of a versatile cross-coupling intermediate.
Boc₂O Dearomatization
Boc₂O, NBS, HFIP
C-Br (at C4)
>95% (Direct C4 halogenation)
60–85%
Allows direct halogenation of the parent isoquinoline core without pre-functionalization.
Temporary Dearomatization
Vinyl ketone, Benzoic acid, 100°C
C-C (at C4)
>90% (Direct C4 alkylation)
50–75%
Metal-free, direct C-C bond formation utilizing transient 1,2-dihydroisoquinoline states.
References
[1] US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same. Google Patents.
URL:
[2] Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry (ACS Publications).
URL:
[3] Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters (ACS Publications).
URL:
Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-7-methoxyisoquinoline
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists Focus: Continuous Flow Chemistry, Process Safety, and Re...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists
Focus: Continuous Flow Chemistry, Process Safety, and Regioselective SNAr
Executive Summary
4-Bromo-7-methoxyisoquinoline is a highly versatile, bifunctional pharmacophore building block utilized extensively in the development of targeted protein degraders (PROTACs) and kinase inhibitors. While discovery-scale synthesis typically relies on low-yielding microwave irradiation[1], translating this chemistry to a multigram or kilogram scale presents significant thermal and regioselectivity challenges. This application note details a self-validating, continuous flow protocol that mitigates the thermal hazards of heating dimethyl sulfoxide (DMSO) with strong bases, improves the yield from 22% to >65%, and replaces chromatographic purification with a scalable crystallization workflow.
Pharmacological Context & Downstream Utility
The structural architecture of 4-bromo-7-methoxyisoquinoline offers two orthogonal handles for functionalization:
C4-Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl, heteroaryl, or amine moieties.
C7-Methoxy: Acts as a protected phenol. Following C4 functionalization, the methoxy group can be selectively cleaved using Boron Tribromide (BBr
3
)[2] to reveal a hydroxyl group. This phenol serves as an ideal anchoring point for conjugating PEG or alkyl linkers in the synthesis of Cereblon (CRBN) E3 ligase-recruiting bifunctional degraders targeting oncogenes like BRD4[1][3].
The synthesis is achieved via the regioselective SNAr of 4,7-dibromoisoquinoline using sodium methoxide (NaOMe)[1].
Causality of Selectivity: In the isoquinoline core, the C4 position is
β
to the nitrogen atom, making it relatively electron-rich and highly resistant to nucleophilic attack. Conversely, the C7 position, despite residing on the carbocyclic ring, experiences a strong electron-withdrawing pull from the fused pyridinium-like system under high thermal stress. This electronic disparity allows NaOMe to selectively displace the C7 bromide while leaving the C4 bromide intact[1].
The "Naked Anion" Effect and Thermal Hazards
Literature procedures utilize a 4:3 mixture of DMSO and Methanol at 140 °C[1].
Why DMSO? Methanol alone cannot achieve the required reaction temperature without extreme pressurization, and it heavily solvates the methoxide anion via hydrogen bonding, reducing its nucleophilicity. DMSO, a polar aprotic solvent, strips the solvent shell from the methoxide ion, creating a highly reactive "naked anion" necessary to attack the unactivated C7 position.
Process Safety: Heating DMSO in the presence of a strong base (NaOMe) above 130 °C in a batch reactor introduces a severe risk of thermal runaway. DMSO can undergo exothermic decomposition into dimethyl sulfide and methyl mercaptan. To ensure process safety and trustworthiness, this protocol mandates the use of a Continuous Flow Reactor . Flow chemistry minimizes the active volume of hot DMSO to a few milliliters at any given time, completely neutralizing the runaway risk while ensuring precise residence time control.
Figure 1: Scalable continuous flow workflow for 4-bromo-7-methoxyisoquinoline synthesis.
Quantitative Data: Process Optimization
The following table summarizes the transition from discovery-scale microwave synthesis to an optimized, scalable continuous flow process.
This protocol is designed as a self-validating system. Do not proceed to the next step unless In-Process Controls (IPCs) are met.
Materials & Stock Solutions
Stream A (Substrate): Dissolve 4,7-dibromoisoquinoline (100.0 g, 348 mmol) in anhydrous DMSO (700 mL).
IPC 1 (Moisture): Perform Karl Fischer titration on Stream A. Water content must be <500 ppm to prevent the formation of 4-bromo-7-hydroxyisoquinoline.
Stream B (Reagent): Prepare a solution of Sodium Methoxide (NaOMe) using 125 mL of 30% w/w NaOMe in Methanol, diluted with 175 mL of anhydrous DMSO.
Flow Reactor Configuration
Pumps: Equip two high-pressure syringe or HPLC pumps.
Mixer: Connect Stream A and Stream B to a Hastelloy T-mixer.
Reactor Coil: Route the mixed stream through a 20 mL PFA (Perfluoroalkoxy) or Hastelloy reactor coil submerged in a heating bath set to 140 °C .
Pressure Control: Install a Back Pressure Regulator (BPR) at the coil exit, set to 75 psi (approx. 5 bar) . This prevents the methanol from boiling and maintains a single-phase liquid system.
Execution & Steady-State Operation
Prime the system with pure DMSO/MeOH (4:3) and establish the temperature and pressure.
Set the flow rates to achieve a 15-minute residence time :
Stream A Flow Rate: 0.78 mL/min
Stream B Flow Rate: 0.55 mL/min
Direct the initial output (2 system volumes) to waste.
IPC 2 (Conversion): Sample the output stream after 30 minutes. Quench with water, extract with acetonitrile, and analyze via HPLC (254 nm). Target conversion is >95%. If conversion is low, decrease the total flow rate by 10% to increase residence time.
Once steady-state is validated, collect the product stream into a stirred quench tank containing 2.0 L of ice-cold deionized water.
Isolation via Crystallization
Avoid column chromatography to maintain a low Process Mass Intensity (PMI).
Extract the quenched aqueous mixture with Toluene (3 x 500 mL).
Wash the combined organic layers with brine (2 x 300 mL) to remove residual DMSO.
Concentrate the toluene phase under reduced pressure to approximately 150 mL.
Heat the concentrate to 80 °C and slowly add absolute Ethanol (300 mL) followed by dropwise addition of Water (50 mL) until the solution becomes slightly turbid.
Allow the mixture to cool to room temperature at a rate of 10 °C/hour, then chill to 0 °C for 4 hours.
Filter the resulting yellow crystalline solid and dry in a vacuum oven at 45 °C to constant weight.
Expected Yield: ~56 g (68%).
Downstream Application: PROTAC Synthesis
Once synthesized on scale, 4-bromo-7-methoxyisoquinoline is readily deployed in the creation of bifunctional degraders. The workflow below illustrates its integration into a Cereblon-recruiting PROTAC pipeline[1][3].
Figure 2: Downstream application of the synthesized building block in PROTAC degrader development.
References
Title: US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
Title: WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Technique: Normal-Phase Thin Layer Chromatography (NP-TLC).
Compound of Interest: 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0).
Introduction & Scientific Context
4-Bromo-7-methoxyisoquinoline is a highly valuable heterocyclic building block in pharmaceutical synthesis[1]. The C4-position, activated by the adjacent nitrogen in the aromatic system, is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and aminocarbonylation) to generate complex 3,4-disubstituted isoquinolines[2][3].
However, monitoring the consumption of this starting material and the formation of cross-coupled products via Thin Layer Chromatography (TLC) presents a significant analytical challenge. The basic nature of the isoquinoline nitrogen frequently leads to poor resolution, false
Rf
values, and severe chromatographic streaking. This application note provides a self-validating, mechanistically grounded protocol for optimizing the TLC monitoring of 4-Bromo-7-methoxyisoquinoline derivatives.
Normal-phase silica gel (
SiO2
) contains weakly acidic surface silanol groups (
Si−OH
) with a
pKa
ranging from 4.5 to 5.0. 4-Bromo-7-methoxyisoquinoline possesses a basic heterocyclic nitrogen. When the mobile phase carries the isoquinoline over the stationary phase, an acid-base interaction occurs, partially protonating the nitrogen.
This creates a continuous, dynamic equilibrium between the highly mobile free base (soluble in the organic mobile phase) and the strongly retained conjugate acid (ionically bound to the silica). This partitioning manifests as severe chromatographic "streaking" or "tailing," rendering
Rf
calculations useless[4].
The Solution: Silanol Capping via Basic Modifiers
To establish a self-validating system where spots are tight and reproducible, the mobile phase must be doped with a basic modifier—typically 1% to 5% Triethylamine (
Et3N
) or aqueous ammonia (
NH4OH
). These basic additives act via competitive binding; they saturate and "cap" the acidic silanol sites on the silica plate, effectively suppressing the ionization of the isoquinoline derivative and forcing it to migrate cleanly as a free base[4].
Workflow & Logical Relationships
The following diagram illustrates the critical path for sampling and analyzing reaction mixtures containing 4-Bromo-7-methoxyisoquinoline.
Workflow for monitoring 4-Bromo-7-methoxyisoquinoline reactions via Thin Layer Chromatography.
Data Presentation: Optimization Matrices
Table 1: Mobile Phase Optimization for Isoquinolines
Solvent System (v/v)
Additive
Spot Shape
Mechanistic Causality
Hexanes / EtOAc (70:30)
None
Severe Streaking
Acidic silanols protonate the basic isoquinoline nitrogen, causing retention drag.
Hexanes / EtOAc (70:30)
1-2%
Et3N
Tight, Circular
Et3N
competitively binds to silanols, allowing the isoquinoline to migrate as a free base.
DCM / MeOH (95:5)
None
Moderate Tailing
MeOH provides some hydrogen bonding to silanols, but insufficient to prevent all ionization.
DCM / MeOH (95:5)
1%
NH4OH
Tight, Circular
Ammonia neutralizes silanols and maintains the local pH above the isoquinoline's
pKa
.
Table 2: Visualization Matrix
Visualization Method
Target Moiety
Result / Color
Specificity & Reliability
UV Lamp (254 nm)
Conjugated
π
-system
Dark spot (Quenching)
High sensitivity, low specificity. Detects starting material, product, and aryl ligands[3].
Dragendorff's Reagent
Tertiary Amines / Alkaloids
Bright Orange/Red
High specificity. Confirms the presence of the intact isoquinoline core[5].
Iodine Chamber
Unsaturated systems
Brown/Yellow
Moderate specificity. Reversible stain; good for general organic mass detection.
Experimental Protocols
Protocol A: Preparation of Dragendorff's Reagent
Dragendorff's reagent is the gold-standard chemical stain for validating the presence of the isoquinoline core. Mechanistically, the tertiary amine of the isoquinoline reacts with the heavy metal complex potassium tetraiodobismuthate (
K[BiI4]
) in an acidic environment to form an insoluble, bright orange ion-pair complex (
[R3NH]+[BiI4]−
)[5].
Step-by-Step Methodology:
Prepare Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a water/glacial acetic acid mixture (4:1 v/v).
Prepare Solution B: Dissolve 40.0 g of Potassium Iodide (KI) in 100 mL of deionized water.
Formulate Working Solution: In a dedicated TLC dip jar, combine 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water[5].
Storage: Store the working solution in a dark, tightly sealed container. The reagent is light-sensitive and degrades over time.
Because cross-coupling products often share similar polarities with 4-Bromo-7-methoxyisoquinoline, a "co-spot" is mandatory to prevent false assumptions caused by matrix effects (e.g., shifts in
Rf
due to inorganic salts or phosphine ligands).
Step-by-Step Methodology:
Reaction Sampling: Withdraw a 10–20
μL
aliquot from the active reaction mixture using a glass capillary.
Mini-Workup (Critical): Dilute the aliquot into a microcentrifuge tube containing 0.5 mL of EtOAc and 0.5 mL of water. Vortex for 5 seconds. Causality: This quenches the reaction, removes inorganic salts (e.g.,
K2CO3
, Pd-catalyst), and prevents plate degradation.
Plate Preparation: Use a standard
F254
silica gel plate. Draw a baseline 1 cm from the bottom. Mark three distinct spotting points:
Spot 1 (SM): Pure 4-Bromo-7-methoxyisoquinoline reference standard.
Spot 2 (Co-Spot): Superimpose one drop of SM and one drop of the organic layer from the mini-workup.
Spot 3 (RM): The organic layer from the mini-workup alone.
Development: Place the plate in a pre-equilibrated TLC chamber containing the optimized mobile phase (e.g., 70:30 Hexanes/EtOAc + 2%
Et3N
). Allow the solvent front to rise to 1 cm below the top edge.
Drying: Remove the plate and thoroughly dry it using a heat gun. Causality: Residual
Et3N
will interfere with chemical staining and cause a high background signal.
Visualization & Validation:
First, inspect under UV 254 nm and circle all quenched spots with a pencil.
Second, dip the plate into Dragendorff's Reagent. A bright orange/red precipitate will immediately form over the isoquinoline-containing spots.
Decision Logic: If Spot 2 (Co-spot) elongates into a "figure-8" or separates into two distinct orange spots, the product has a different
Rf
than the starting material, confirming reaction progress. If Spot 3 shows no SM
Rf
and a new orange spot, the reaction is complete.
References
NextSDS. 4-bromo-7-methoxyisoquinoline — Chemical Substance Information. NextSDS. 1
Dai, W., et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. 2
Petruczynik, A. (2008). Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC. AKJournals. 4
Wikipedia Contributors. Dragendorff's reagent. Wikipedia, The Free Encyclopedia. 5
University of Liverpool. TLC Stains: Dragendorff Reagent.
Sharma, S., et al. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Publications. 3
work-up procedure for reactions involving 4-Bromo-7-methoxyisoquinoline
Application Note: Advanced Work-Up Strategies for Cross-Coupling Reactions Involving 4-Bromo-7-methoxyisoquinoline Executive Summary This application note provides a comprehensive, causality-driven guide for the work-up...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Work-Up Strategies for Cross-Coupling Reactions Involving 4-Bromo-7-methoxyisoquinoline
Executive Summary
This application note provides a comprehensive, causality-driven guide for the work-up and isolation of products derived from 4-Bromo-7-methoxyisoquinoline. Designed for drug development professionals, this protocol addresses the specific physicochemical challenges of the isoquinoline scaffold—namely, pH-dependent phase partitioning and transition metal coordination. By implementing a pH-controlled extraction and a targeted metal scavenging strategy, researchers can achieve high product recovery while reducing residual palladium to Active Pharmaceutical Ingredient (API) compliant levels (<10 ppm).
Chemical Context & Mechanistic Challenges
4-Bromo-7-methoxyisoquinoline is a highly valuable heterocyclic scaffold, frequently utilized as a core building block in the synthesis of Cereblon (CRBN) E3 ubiquitin ligase ligands and BET bromodomain inhibitors[1][2]. The 4-bromo position is primed for transition-metal-catalyzed transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[3].
However, the inherent properties of the isoquinoline core present two distinct downstream challenges during reaction work-up:
The pH-Partitioning Dilemma: The nitrogen atom in the isoquinoline ring is weakly basic (pKa ~5.0–5.5). Standard acidic quenches (e.g., 1 M HCl) used to neutralize inorganic bases will protonate this nitrogen, forming a highly water-soluble isoquinolinium salt. This forces the target compound into the aqueous phase, leading to catastrophic yield losses.
Transition Metal Coordination: The lone pair on the isoquinoline nitrogen acts as an excellent σ-donor ligand for Pd(II) and Ru(II) intermediates. This coordination drags transition metal impurities into the organic phase. Standard aqueous washes fail to break these strong N–Metal complexes, resulting in crude products with >500 ppm residual palladium, well above the <10 ppm safety limit required for APIs[4].
Workflow Visualization
Optimized work-up workflow for isoquinoline cross-coupling reactions.
Causality in Experimental Design
To overcome the challenges outlined above, the work-up must be treated as a highly controlled chemical process rather than a generic washing step.
Why buffer the quench? By utilizing saturated aqueous Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl), the aqueous phase is locked at a pH of 8–9. This ensures the isoquinoline remains entirely in its neutral, lipophilic free-base form, maximizing its partition coefficient into the organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
Why use solid-supported scavengers? Because the isoquinoline nitrogen tightly binds palladium, water-soluble chelators (like EDTA) are outcompeted. The introduction of a solid-supported thiol scavenger (e.g., silica-thiol) or an isocyanide reagent[5] is required. These reagents possess a significantly higher binding affinity for palladium than the isoquinoline nitrogen, effectively stripping the metal from the product and allowing it to be removed via simple filtration.
This protocol assumes a standard 5 mmol scale Pd-catalyzed cross-coupling reaction in a water-miscible solvent (e.g., DMF or Dioxane).
Reaction Termination: Upon complete consumption of 4-Bromo-7-methoxyisoquinoline (monitored via LC-MS), cool the reaction mixture to room temperature (20–25 °C).
Controlled Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL). Slowly add 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl. Causality: This specific buffer mixture safely neutralizes strong bases without dropping the pH below 8, preventing isoquinoline protonation.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the upper organic layer.
Aqueous Back-Extraction: Extract the remaining aqueous layer with additional EtOAc (2 × 25 mL). Combine all organic layers.
Self-Validating Step: Before discarding the aqueous layer, spot a 5 µL aliquot on a silica TLC plate and visualize under UV (254 nm). The complete absence of a UV-active spot confirms that 100% of the isoquinoline core has been successfully extracted into the organic phase.
Washing: Wash the combined organic layers with brine (30 mL) to remove residual DMF/Dioxane, then dry over anhydrous Na₂SO₄.
Protocol B: Catalytic Metal Scavenging
Scavenger Addition: To the dried organic layer, add a functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5 equivalents relative to the initial palladium catalyst load. Alternatively, an isocyanide reagent can be introduced to form highly soluble, easily separable Pd-complexes[5].
Incubation: Stir the suspension at 40 °C for 2 to 4 hours. Causality: Mild heating provides the activation energy required to break the strong Isoquinoline–Pd coordination bonds, allowing the thiol groups to capture the metal.
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the filter cake with fresh EtOAc (20 mL).
Concentration & Validation: Concentrate the filtrate under reduced pressure. Self-Validating Step: Submit a 1 mg sample of the crude solid for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis. A successful scavenging step will reflect a drop from >500 ppm to <10 ppm palladium[4].
Quantitative Data Presentation
The table below summarizes the extraction efficiency and metal clearance across different work-up paradigms for 4-Bromo-7-methoxyisoquinoline derivatives.
Work-Up Methodology
Aqueous Phase pH
Extraction Solvent
Pd Scavenging Strategy
Product Yield (%)
Residual Pd (ppm)
Standard Acidic Quench
2.0 - 3.0
EtOAc
None
32%
> 2,000
Neutral Water Wash
7.0
EtOAc
None
76%
850
Basic Wash + EDTA
9.0
EtOAc
Aqueous EDTA wash
91%
320
Optimized Protocol
8.5 - 9.0
EtOAc
Silica-Thiol (40 °C)
90%
< 10
References
US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Google Patents.
URL:[1]
WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same
Google Patents.
URL:[2]
Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides
ACS Publications.
URL:[Link][3]
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings
Royal Society of Chemistry (RSC) Books.
URL:[Link][4]
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents
ResearchGate.
URL:[Link][5]
Application Note: 4-Bromo-7-methoxyisoquinoline as a Bifunctional Scaffold in Materials Science and Targeted Protein Degradation
Executive Summary & Mechanistic Rationale The rational design of advanced materials—ranging from optoelectronic devices to polymer-drug conjugates—relies heavily on versatile, pre-functionalized heteroaromatic building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The rational design of advanced materials—ranging from optoelectronic devices to polymer-drug conjugates—relies heavily on versatile, pre-functionalized heteroaromatic building blocks. 4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0) has emerged as a critical scaffold at the intersection of materials science and pharmaceutical development[1].
The regioselective functionalization of the isoquinoline core is notoriously challenging due to the deactivating nature of the heteroaromatic nitrogen[2]. By utilizing this pre-functionalized scaffold, researchers bypass complex regiocontrol issues. The C4-bromine atom provides an orthogonal reactive handle for palladium-catalyzed cross-coupling, while the C7-methoxy group acts as a strong electron-donating group (EDG) that modulates HOMO/LUMO energy levels in optoelectronics and tunes binding affinities in biological targets[3].
Application Workflow 1: Synthesis of Cereblon (CRBN) Ligands for Polymeric PROTACs
Context & Causality
In the development of advanced biomaterials, Proteolysis Targeting Chimeras (PROTACs) are frequently conjugated to biocompatible polymers to enhance targeted delivery and pharmacokinetics[1]. 4-Bromo-7-methoxyisoquinoline is a validated precursor for synthesizing ligands that bind the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in targeted protein degradation (e.g., degrading BRD4 in midline carcinomas)[1]. The initial step requires the precise demethylation of the C7-methoxy group to expose a reactive hydroxyl moiety, which serves as the anchoring point for polymer-linker conjugation[4].
Protocol 1: Controlled Demethylation and Linker Conjugation
Experimental Rationale: Boron tribromide (BBr₃) is selected over strong aqueous acids because it acts as a highly specific Lewis acid. It coordinates with the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via a nucleophilic attack by the bromide ion. The reaction must be initiated at -20 °C; higher initial temperatures risk over-cleavage or degradation of the electron-rich isoquinoline core[4].
Preparation : Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (DCM, 2 mL) under an inert argon atmosphere[4].
Reagent Addition : Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add a 1.0 M solution of BBr₃ in DCM (4.6 mL, 4.6 mmol)[4].
Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep amber color, indicating the formation of the Lewis acid-base complex.
Propagation : Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours[4].
Quenching & Extraction : Carefully pour the mixture into ice water to hydrolyze excess BBr₃. Neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7.0 is reached, preventing the protonation and subsequent water-solubility of the isoquinoline nitrogen[4]. Extract with DCM (5 mL × 3).
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the 4-bromo-isoquinolin-7-ol intermediate[4].
Workflow for synthesizing polymer-PROTAC conjugates from 4-Bromo-7-methoxyisoquinoline.
Isoquinoline derivatives are premier cyclometalating ligands for Iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs)[3]. The C4-bromo group of 4-bromo-7-methoxyisoquinoline enables the extension of the
π
-conjugated system via Suzuki-Miyaura cross-coupling. Substituting the bromine with a bulky aryl or carbazole group enhances the thermal stability and charge-transport properties of the resulting photoelectric functional material[5]. Simultaneously, the C7-methoxy group raises the HOMO energy level, inducing a bathochromic (red) shift in the emission spectrum, which is highly desirable for deep-red phosphorescent emitters[3].
Protocol 2: Synthesis of
π
-Extended Ir(III) Complexes
Experimental Rationale: The oxidative addition of the palladium catalyst to the C–Br bond is the rate-determining step. Because bromine is a highly effective leaving group, this coupling proceeds under milder conditions than its chloro-analogues, preserving the integrity of the methoxy group and preventing unwanted side reactions[2].
Suzuki-Miyaura
π
-Extension : Combine 4-bromo-7-methoxyisoquinoline (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water mixture. Add Pd(PPh₃)₄ (0.05 eq) and heat to 85 °C for 4 hours[2].
Self-Validation Checkpoint: TLC should show complete consumption of the starting material, yielding a highly fluorescent spot under 365 nm UV light.
Dimer Formation : React the purified
π
-extended ligand (2.2 eq) with IrCl₃·3H₂O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water at 110 °C for 24 hours. The biphasic solvent system ensures the solubility of both the organic ligand and the inorganic iridium salt.
Complexation : Isolate the resulting chloro-bridged Ir(III) dimer, and react it with acetylacetone (acac) and sodium carbonate to yield the final heteroleptic cyclometalated Ir(III) complex[3].
Synthesis pathway of π-extended Ir(III) cyclometalated complexes for OLED applications.
Quantitative Data Summary
To ensure rigorous validation of the starting material and intermediates, the following quantitative parameters and spectral benchmarks must be met during quality control:
Validates intact methoxy group prior to BBr₃ cleavage[1]
¹H NMR (DMSO-d₆)
δ 9.21 (1H, s, Ar-H)
Confirms C1 proton, highly deshielded by the adjacent nitrogen[1]
Demethylation Yield
~85-90% (Optimized)
High yield indicates successful temperature control at -20 °C[4]
Cross-Coupling Temp
80–90 °C
Mild conditions enabled by the high reactivity of the C4-Br bond[2]
References
Title: US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands
Source: Google Patents
URL
Title : Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title: CN115894484A - Isoquinoline compound and preparation method and application thereof
Source: Google Patents
URL
Advanced Application Note: Synthesis and Photophysical Tuning of Fluorescent Probes via 4-Bromo-7-Methoxyisoquinoline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide Executive Summary & Rationale The development of small-molec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Self-Validating Protocol Guide
Executive Summary & Rationale
The development of small-molecule fluorescent probes requires scaffolds that offer both synthetic modularity and highly tunable photophysical properties. 4-Bromo-7-methoxyisoquinoline has emerged as a privileged building block in the design of target-responsive fluorophores and bifunctional degraders[1].
The strategic advantage of this scaffold lies in its orthogonal reactivity :
The C4-Bromide: Serves as a precise, chemoselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the extension of the
π
-conjugated system or the introduction of target-recognition moieties.
The C7-Methoxy Group: Acts as a masked electron-donating group (EDG). Upon demethylation to a hydroxyl group, it establishes a powerful Intramolecular Charge Transfer (ICT) network across the isoquinoline core[2].
By exploiting this push-pull dynamic, researchers can engineer "turn-on" fluorescent probes that are highly sensitive to local microenvironments (pH, polarity) or specific analytes (e.g., Reactive Oxygen Species, enzymatic cleavage).
Mechanistic Insights: The ICT Signaling Pathway
To design an effective probe, one must understand the causality behind the fluorescence mechanism. The isoquinoline core is inherently electron-deficient. When a strong electron-donating group (such as an -OH or -NH2) is unmasked at the C7 position, and an electron-withdrawing group (EWG) is conjugated at the C4 position, a strong dipole moment is generated upon photon absorption.
This creates an Intramolecular Charge Transfer (ICT) state. If the C7-OH is "caged" by a recognition moiety (e.g., an ester for esterase detection, or a boronate for
H2O2
detection), the ICT is disrupted, and the probe remains in a dark (quenched) state. Analyte-mediated cleavage restores the EDG, triggering a massive bathochromic (red) shift and a spike in quantum yield.
ICT activation mechanism upon target analyte recognition.
Synthetic Workflows & Self-Validating Protocols
The following protocols detail the bottom-up synthesis of the core scaffold and its subsequent functionalization. Every step is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure structural integrity before proceeding.
Synthetic workflow for isoquinoline-based fluorescent probes.
Protocol A: Microwave-Assisted Synthesis of 4-Bromo-7-methoxyisoquinoline
Causality & Rationale: Nucleophilic aromatic substitution (
SNAr
) on the unactivated benzenoid ring of an isoquinoline is notoriously difficult. Conventional heating leads to degradation or poor yields. Microwave irradiation at 140 °C provides the necessary activation energy to selectively substitute the C7-bromide while leaving the C4-bromide intact[3].
Step-by-Step Methodology:
Preparation: In a microwave-safe reactor vial, dissolve 4,7-dibromoisoquinoline (1.0 g, 3.5 mmol) in a solvent mixture of anhydrous Dimethyl Sulfoxide (DMSO) and Methanol (4:3 ratio, 10 mL)[4].
Reagent Addition: Add sodium methanolate (NaOMe) (0.3 g, 5.6 mmol) in a single portion. Seal the vial under an argon atmosphere.
Reaction: Heat the mixture in a dedicated microwave reactor at 140 °C for exactly 1 hour[4].
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 × 20 mL) to remove DMSO, followed by brine (2 × 5 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel chromatography (petroleum ether/ethyl acetate = 10:1)[4].
Validation (QC Check): Yields a yellow solid (~180 mg, 22%).
1
H NMR (400 MHz, DMSO-d
6
): Ensure the presence of the methoxy singlet at
δ
3.95 (3H, s) and the isolated C1/C3 protons at
δ
9.21 (1H, s) and
δ
8.59 (1H, s)[3].
Protocol B: Chemoselective Demethylation to 4-Bromo-isoquinolin-7-ol
Causality & Rationale: To utilize the C7 position as an ICT donor or to attach a cleavable recognition group, the methoxy ether must be cleaved. Boron tribromide (
BBr3
) is used due to its high Lewis acidity. The reaction is initiated at -20 °C to prevent over-reaction or bromination of the electron-rich ring[5].
Step-by-Step Methodology:
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (110 mg, 0.46 mmol) in anhydrous dichloromethane (DCM) (2 mL) under inert atmosphere[5].
Reagent Addition: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add a 1.0 M solution of
BBr3
in DCM (4.6 mL, 4.6 mmol)[5].
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours[5].
Workup: Carefully pour the reaction mixture into ice water to quench unreacted
BBr3
. Neutralize the aqueous phase with saturated sodium bicarbonate (
NaHCO3
)[5].
Extraction: Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organics over
Na2SO4
, filter, and concentrate.
Validation (QC Check): LC-MS analysis must show a mass shift corresponding to the loss of 14 Da (
−CH2
).
1
H NMR must confirm the disappearance of the
δ
3.95 singlet.
Causality & Rationale: The C4-bromide is now primed for cross-coupling. Using
Pd(dppf)Cl2
as a catalyst is highly recommended here, as its large bite angle efficiently handles sterically hindered aryl bromides, minimizing undesired homocoupling of the boronic acid[6].
Step-by-Step Methodology:
Preparation: Combine 4-bromo-isoquinolin-7-ol (1 eq), the desired aryl/vinyl boronic acid (1.2 eq), and
K2CO3
(3 eq) in a Schlenk flask.
Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).
Catalyst: Add
Pd(dppf)Cl2
(5 mol%). Purge the flask with argon for 10 minutes.
Reaction: Heat to 90 °C for 8 hours.
Validation (QC Check): Monitor via TLC until the starting material is consumed. Purify via preparative HPLC to ensure >95% purity for photophysical characterization.
Quantitative Data Summaries
To aid in experimental planning, the following tables summarize expected synthetic parameters and the baseline photophysical properties of the isoquinoline intermediates.
Table 1: Synthetic Parameters and Yield Optimization
Reaction Step
Reagents & Catalyst
Temp / Time
Expected Yield
Critical QC Metric
Selective Methoxylation
NaOMe, DMSO/MeOH
140 °C (MW) / 1 h
20 - 25%
1
H NMR:
δ
3.95 (3H, s)
Demethylation
BBr3
(10 eq), DCM
-20 °C to RT / 12 h
85 - 90%
LC-MS:
[M+H]+
14 Da
Suzuki Coupling (C4)
Aryl-B(OH)
2
,
Pd(dppf)Cl2
90 °C / 8 h
60 - 80%
HRMS: Exact mass confirmation
Table 2: Baseline Photophysical Properties (in PBS, pH 7.4)
Compound State
ICT Status
λabs
(nm)
λem
(nm)
Stokes Shift (nm)
Relative QY (
Φ
)
C7-Methoxy (Caged)
Weak / OFF
~320
~390
70
< 0.05
C7-Hydroxyl (Active)
Strong / ON
~360
~480 - 520*
> 120
0.40 - 0.65
*Emission wavelength is highly dependent on the electronic nature of the C4-conjugated substituent.
Photophysical Validation Standards
To ensure the trustworthiness of your synthesized fluorescent probe, the following validation standards must be executed:
Solvatochromism Assay: Record the absorption and emission spectra in solvents of varying polarity (e.g., Toluene, DCM, EtOH, Water). A true ICT-based probe will exhibit a pronounced bathochromic shift in emission as solvent polarity increases.
Quantum Yield (
Φ
) Determination: Calculate the relative quantum yield using Quinine Sulfate in 0.1 M
H2SO4
(
Φ=0.54
) as a reference standard. Ensure the absorbance of both the sample and the standard at the excitation wavelength is kept below 0.05 to prevent inner-filter effects.
Analyte Selectivity: If utilizing a cleavable recognition moiety, incubate the probe with competing analytes (e.g., if targeting
H2O2
, test against
O2−
,
ClO−
,
⋅OH
) to validate the chemoselectivity of the unmasking reaction.
References
US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents
Source: Google Patents
URL
WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents
Source: Google Patents
URL
JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands - Google Patents
Source: Google Patents
URL
4-bromo-7-methoxyisoquinoline - CAS 1783659-54-0
Source: Molaid
URL:[Link]
Developments and challenges in hit progression within fragment-based drug discovery
Source: NIH / Nature Reviews Drug Discovery
URL:[Link]
Advanced Protecting Group Strategies for 4-Bromo-7-Methoxyisoquinoline Derivatives in Targeted Protein Degrader Synthesis
Application Note & Protocol Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers Introduction & Mechanistic Rationale In modern drug discovery, 4-bromo-7-methoxyisoquino...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers
Introduction & Mechanistic Rationale
In modern drug discovery, 4-bromo-7-methoxyisoquinoline has emerged as a highly privileged, bifunctional scaffold. It is extensively utilized in the synthesis of Cereblon-recruiting bifunctional degraders (PROTACs) targeting oncogenes such as BRD4[1][2], as well as in the development of potent kinase inhibitors like the IRAK4 inhibitor PF-06650833[3].
The structural utility of this molecule lies in its dual functional handles:
The C4-Bromide: Serves as a prime vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install target-binding moieties[4].
The C7-Methoxy Group: Acts as a masked phenol. Once unmasked, the resulting hydroxyl group provides a critical nucleophilic anchor for attaching E3 ligase ligands via PEG or alkyl linkers[1][5].
The Chemical Challenge:
Direct functionalization of the native scaffold presents a chemoselective dilemma. The basic isoquinoline nitrogen (pKa ~5.4) can coordinate to palladium catalysts, often necessitating elevated catalyst loadings. Furthermore, the native methyl ether requires harsh Lewis acidic conditions (e.g., BBr₃) for cleavage. Performing this demethylation after a complex C4 cross-coupling frequently results in the degradation of sensitive biaryl or amine linkages installed during the coupling step.
Therefore, a strategic protecting group interchange—early-stage demethylation followed by re-protection with a transient, sterically tunable group—is essential for maximizing overall synthetic efficiency.
Strategic Workflow for Functionalization
To circumvent late-stage degradation, the field-standard approach involves unmasking the C7-phenol prior to C4-functionalization, temporarily protecting it, executing the cross-coupling, and finally deprotecting it for linker attachment.
Synthetic workflow for functionalizing 4-bromo-7-methoxyisoquinoline.
Chemoselective Protection Strategies
Quantitative Evaluation of C7-Phenol Protecting Groups
Selecting the correct protecting group for the C7-phenol is dictated by the specific conditions of the subsequent C4 cross-coupling and the fragility of the final target molecule.
Table 1: Comparison of C7-Phenol Protecting Groups in Pd-Catalyzed Cross-Couplings
Stable to strong bases and nucleophiles. However, requires harsh acidic deprotection which may cleave sensitive PROTAC linkers.
Benzyl (Bn)
BnBr, K₂CO₃, DMF
H₂, Pd/C or BCl₃
65–75%
High Risk. Prone to competitive debromination at C4 during hydrogenolysis. Only recommended for post-coupling protection.
Methyl (Native)
N/A
BBr₃, DCM, -78 °C
40–50% (Direct)
Poor solubility during direct coupling. Late-stage BBr₃ cleavage often destroys advanced biaryl intermediates[5].
Nitrogen Passivation Strategies
While the C7-oxygen is being manipulated, the basicity of the isoquinoline nitrogen must be managed. If Pd-coordination severely hampers the C4 cross-coupling yield, the nitrogen can be temporarily oxidized to an N-oxide using mCPBA. This eliminates Lewis basicity and prevents catalyst sequestration. Following the cross-coupling, the N-oxide is seamlessly reduced using mild conditions (e.g., Mo(CO)₆ or Pd/C with H₂).
Validated Experimental Protocols
As a self-validating system, each protocol below includes specific mechanistic causalities and analytical checkpoints to ensure process integrity before proceeding to the next step.
Protocol A: Synthesis of 4-Bromo-isoquinolin-7-ol via BBr₃ Cleavage
Objective: Unmask the C7-phenol to allow for orthogonal protection.
Preparation: Dissolve 4-bromo-7-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere (0.1 M concentration).
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.
Causality: BBr₃ is a highly reactive Lewis acid. The -78 °C temperature controls the violently exothermic Lewis acid-base complexation between BBr₃ and the isoquinoline nitrogen, preventing localized heating that could lead to ring degradation or polymerization.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Quenching: Re-cool to 0 °C and carefully quench with methanol dropwise to destroy excess BBr₃, followed by neutralization with saturated aqueous NaHCO₃.
Validation Checkpoint: TLC analysis (10% MeOH/DCM) must indicate complete consumption of the starting material (Rf ~0.6) to a highly polar, UV-active baseline spot. LC-MS must confirm the exact mass shift from [M+H]⁺ 238/240 to 224/226.
Protocol B: Silyl Protection (TBS) of the Phenolic Core
Objective: Install a robust, easily removable protecting group for cross-coupling.
Preparation: Dissolve the crude 4-bromo-isoquinolin-7-ol (1.0 eq) in anhydrous DMF (0.2 M).
Catalysis: Add Imidazole (2.5 eq) and stir for 5 minutes.
Causality: Imidazole acts dually. It serves as a mild base to deprotonate the phenol, and as a nucleophilic catalyst that reacts with TBSCl to generate a highly reactive N-silylimidazole intermediate, ensuring rapid and complete protection.
Protection: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion. Stir at room temperature for 4 hours.
Workup: Dilute with water and extract with MTBE (3x). Wash the organic layer with brine to remove residual DMF.
Validation Checkpoint: The product should appear as a highly non-polar spot (Rf ~0.8 in 30% EtOAc/Hexanes). ¹H NMR must show a distinct 9H singlet near 1.0 ppm (tert-butyl) and a 6H singlet near 0.2 ppm (dimethyl).
Protocol C: Suzuki-Miyaura Cross-Coupling at C4
Objective: Install the target-binding moiety at the C4 position.
Preparation: Charge a Schlenk flask with 7-(TBS-oxy)-4-bromoisoquinoline (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Solvent Degassing: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Rigorously degas the solution via sparging with N₂ for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, severely depressing catalytic turnover and leading to homocoupling side-reactions.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of N₂. Heat the mixture to 90 °C for 6 hours.
Validation Checkpoint: Complete disappearance of the brominated isotopic pattern (1:1 ratio of [M] and [M+2]) in LC-MS, replaced by the exact mass of the cross-coupled product.
Application Context: Targeted Protein Degradation
The functionalized isoquinoline core is frequently deployed in the design of bifunctional degraders[2]. The C4 position typically anchors the target-binding moiety (e.g., binding to the bromodomains of BRD4), while the C7 position, post-deprotection, tethers the E3 ligase ligand (e.g., Cereblon binders like pomalidomide)[1].
Mechanism of targeted protein degradation via isoquinoline-based PROTACs.
References
WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents.
US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents.
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) - ResearchGate.
6-Bromo-1-Chloro-7-Methoxyisoquinoline: A Versatile Organic Compound - Benchchem.
EP3653608A1 - Isoquinoline biaryl compounds, a pharmaceutical composition comprising the same, and uses thereof - Google Patents.
Technical Support Center: Suzuki-Miyaura Cross-Coupling Optimization
Troubleshooting Guide: Overcoming Low Yields with 4-Bromo-7-methoxyisoquinoline Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals e...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Overcoming Low Yields with 4-Bromo-7-methoxyisoquinoline
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled reactions, catalyst degradation, or low yields when attempting Suzuki-Miyaura cross-couplings with 4-Bromo-7-methoxyisoquinoline .
Below, we dissect the mechanistic root causes of these failures, provide a self-validating experimental protocol, and answer frequently asked questions to get your catalytic cycle back on track.
Mechanistic Root Cause Analysis
Coupling 4-Bromo-7-methoxyisoquinoline is notoriously difficult due to a "perfect storm" of steric and electronic deactivations. Understanding the causality behind your low yields is the first step to rationally redesigning your reaction conditions:
Catalyst Poisoning (N-Coordination): The basic nitrogen of the isoquinoline ring acts as a strong Lewis base. It can outcompete weak ligands (like triphenylphosphine) to coordinate directly with the palladium center. This traps the catalyst in an inactive state and frequently leads to the precipitation of "Pd-black"[1].
Retarded Oxidative Addition: The 4-position of the isoquinoline ring is intrinsically less electrophilic than the 1-position. Furthermore, the 7-methoxy group is a strong electron-donating group (EDG). By pushing electron density into the
π
-system, it makes the C4-Br bond highly electron-rich, significantly raising the activation energy required for the oxidative addition of Pd(0)[2].
Competitive Protodeboronation: Because the oxidative addition step is severely slowed down, the boronic acid coupling partner is left exposed to the basic, aqueous reaction environment for extended periods. This kinetic mismatch allows the boronic acid to degrade (protodeboronate) before it can undergo transmetalation[1].
Diagnostic Logic & Troubleshooting Workflow
Troubleshooting logic for 4-Bromo-7-methoxyisoquinoline Suzuki coupling.
Quantitative Ligand & Catalyst Evaluation
To overcome the electronic deactivation of the 7-methoxy group and the coordinating nature of the isoquinoline nitrogen, standard catalysts must be abandoned in favor of dialkylbiarylphosphine (Buchwald) ligands[3].
Catalyst / Ligand System
Relative Oxidative Addition Rate
Resistance to N-Coordination
Expected Yield Range
Troubleshooting Verdict
Pd(PPh3)4
Low
Poor
< 20%
Obsolete. Weak ligand allows N-coordination; leads to rapid Pd-black formation.
Pd(dppf)Cl2
Moderate
Moderate
30 - 50%
Suboptimal. Prone to stalling due to the electron-rich 7-OMe group.
SPhos Pd G3
High
Excellent
75 - 90%
Effective. Excellent for sterically unhindered boronic acids.
This protocol utilizes XPhos Pd G3 , which rapidly generates the active monoligated L-Pd(0) species under mild conditions, bypassing the initiation delays that cause boronic acid degradation.
Objective: Couple 4-Bromo-7-methoxyisoquinoline with an aryl boronic acid.
Scale: 1.0 mmol
XPhos ligand (0.03 equiv, 3 mol%) — Added to maintain a 1:1 Ligand:Pd ratio.
K3PO4 (Aqueous 0.5 M, 3.0 equiv, 3.0 mmol)
1,4-Dioxane (Anhydrous, sparged, 10 mL)
Step-by-Step Methodology:
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Bromo-7-methoxyisoquinoline, aryl boronic acid, XPhos Pd G3, and free XPhos ligand.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle 3 times.
Causality: The highly active Pd(0) species generated by G3 precatalysts is extremely sensitive to oxygen. Residual O2 will irreversibly oxidize the catalyst before the cycle begins.
Solvent Addition: Syringe in the sparged 1,4-dioxane, followed by the degassed 0.5 M aqueous K3PO4.
Self-Validation Check: Upon addition of the base, the solution should transition from a pale suspension to a homogenous yellow/orange solution. This color change visually confirms the deprotonation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.
Heating & Mass Transfer: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 2–4 hours.
Causality: A high stirring rate is critical in biphasic mixtures to ensure adequate mass transfer between the aqueous base (where the boronic acid is activated) and the organic solvent (where the Pd resides).
Reaction Monitoring: Monitor the reaction via LC-MS or TLC.
Self-Validation Check: Inspect the flask after 30 minutes. If a heavy black precipitate (Pd-black) has formed, catalyst deactivation has occurred—indicating either a breach in the inert atmosphere or an excessively coordinating boronic acid partner. If the solution remains clear yellow/orange, the catalytic cycle is stable.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black shortly after heating, and why does the starting material remain unreacted?A: The black precipitate is "Pd-black," which consists of inactive, agglomerated palladium nanoparticles. This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand and falls out of the catalytic cycle. For 4-bromo-7-methoxyisoquinoline, the basic isoquinoline nitrogen can outcompete weak ligands (like PPh3), stripping them from the Pd center[1]. Solution: Switch to a sterically demanding, electron-rich Buchwald ligand like XPhos. The extreme steric bulk of the dicyclohexylphosphino group and the biphenyl backbone creates a protective pocket around the Pd center, physically preventing the isoquinoline nitrogen from coordinating[3].
Q: How does the 7-methoxy group specifically impact this coupling compared to a standard unsubstituted 4-bromoisoquinoline?A: The oxidative addition of a C-Br bond to Pd(0) requires the carbon atom to be sufficiently electrophilic. Adding a 7-methoxy group—a strong electron-donating group via resonance—increases the electron density across the entire
π
-system[2]. This electronic enrichment makes the C4-Br bond less electrophilic, significantly increasing the activation energy for oxidative addition. This is why standard catalysts stall at this step, leading to low yields.
Q: My boronic acid partner is degrading before the coupling completes. How can I prevent this?A: You are observing competitive protodeboronation, where the C-B bond is cleaved by water/base to form a C-H bond. This is a kinetic problem: if the oxidative addition and transmetalation steps are too slow, the boronic acid simply sits in the basic aqueous environment and degrades[1]. Solution: First, accelerate the catalytic cycle by using a highly active precatalyst (e.g., XPhos Pd G3) to ensure rapid coupling. Second, if protodeboronation persists, switch to strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base, or use a syringe pump to slowly add the boronic acid, keeping its steady-state concentration low[1].
Q: Should I protect or mask the isoquinoline nitrogen (e.g., by forming an N-oxide or a salt) prior to the reaction?A: While forming an N-oxide or a pyridinium salt does remove the Lewis basicity of the nitrogen and activates the ring toward oxidative addition, it adds two synthetic steps (protection and deprotection) to your workflow. With modern Buchwald precatalysts (like XPhos Pd G3), the steric shielding is usually sufficient to prevent N-coordination without the need for protecting groups. We recommend attempting the ligand-optimized route first before resorting to N-masking strategies.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). 2
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Journal of the American Chemical Society (ACS Publications). 1
Technical Support Center: Purification of 4-Bromo-7-methoxyisoquinoline
Mechanistic Overview: The Core Chromatographic Challenge 4-Bromo-7-methoxyisoquinoline is a heteroaromatic compound characterized by a basic isoquinoline nitrogen, a slightly polar electron-donating methoxy group, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview: The Core Chromatographic Challenge
4-Bromo-7-methoxyisoquinoline is a heteroaromatic compound characterized by a basic isoquinoline nitrogen, a slightly polar electron-donating methoxy group, and a lipophilic bromine atom[1].
When purifying this compound via standard normal-phase silica gel chromatography, researchers frequently encounter severe peak tailing, broad elution fractions, and poor recovery. The Causality: Silica gel acts as a Brønsted acid due to the presence of surface silanol groups (Si-OH). The basic nitrogen of the isoquinoline ring acts as a Lewis base and hydrogen bond acceptor, leading to a strong, non-covalent acid-base interaction with the stationary phase[2]. To achieve a self-validating, high-yield purification, this interaction must be neutralized using competing basic modifiers or alternative stationary phases[3].
Stationary Phase & Mobile Phase Optimization
To prevent irreversible binding, the chromatographic system must be tailored to the basicity of the analyte. The quantitative and qualitative parameters for selecting the optimal purification strategy are summarized below.
Purification Method
Stationary Phase
Mobile Phase Modifier
Mechanism of Action
Practical Considerations
Standard Modified
Silica Gel (60 Å)
1-2% Triethylamine (TEA)
TEA acts as a competing base, saturating acidic silanols[2].
Cost-effective; requires post-column TEA removal via evaporation[2].
Amine-Functionalized
NH₂-bonded Silica
None required
Stationary phase is inherently basic, preventing acid-base retention[3].
Premium cost; excellent peak shape and direct elution[3].
For most laboratories, modifying standard silica gel is the most accessible and cost-effective approach. Follow this self-validating protocol to ensure high-resolution separation:
Step 1: Mobile Phase Preparation
Prepare a non-polar solvent gradient (e.g., Hexane/Ethyl Acetate).
Add Triethylamine (TEA) to a final concentration of 1-2% (v/v) to both the weak and strong solvent systems. Note: TEA acts as a "competing base" to neutralize the silica surface[2].
Step 2: Column Equilibration (Critical Step)
Pack the column with standard silica gel.
Flush the column with at least 3 column volumes (CV) of the TEA-modified initial mobile phase.
Validation Check: The column is fully equilibrated when the baseline UV absorbance stabilizes, indicating the silanol sites are fully saturated with TEA[5].
Step 3: Sample Loading
Dissolve the crude 4-Bromo-7-methoxyisoquinoline in a minimal volume of the initial mobile phase. If solubility is poor, use a small amount of dichloromethane (DCM).
Carefully load the sample onto the column head to maintain a narrow band.
Step 4: Gradient Elution
Run the gradient. The presence of TEA prevents the isoquinoline nitrogen from binding to the silica, ensuring the compound elutes as a sharp, tight band[3].
Step 5: Post-Purification Processing
Combine the product-containing fractions and evaporate the solvent under reduced pressure.
To remove residual volatile TEA, co-evaporate the resulting oil or solid with toluene (2-3 times) under high vacuum[2].
Visualizing the Decision Workflow
Workflow for selecting the optimal chromatography method to prevent peak tailing.
Troubleshooting Guide & FAQs
Q: My compound is streaking across the TLC plate, making it impossible to calculate an accurate Rf value. How can I fix this?A: Streaking on a TLC plate is the analytical-scale equivalent of peak tailing on a column. To resolve this, add 1-2% TEA or ammonium hydroxide directly to your TLC developing chamber solvent[5]. This saturates the acidic silica on the plate, allowing the basic 4-Bromo-7-methoxyisoquinoline to migrate as a tight, quantifiable spot.
Q: I used 1% TEA in my column, but the isolated 4-Bromo-7-methoxyisoquinoline still contains TEA by 1H-NMR. How do I remove it?A: While TEA is volatile, it can remain trapped in viscous matrices or form transient complexes. To remove residual TEA, dissolve the product in a volatile organic solvent (like dichloromethane) and wash with water or brine. Alternatively, co-evaporate the product with toluene 2-3 times under high vacuum. Toluene forms an azeotrope that efficiently strips away residual aliphatic amines[2].
Q: The crude mixture contains a des-bromo impurity (7-methoxyisoquinoline). Will TEA-modified silica resolve these?A: Yes, provided the gradient is optimized. While TEA improves peak shape by preventing non-specific binding, the actual separation relies on intrinsic polarity differences. The heavy bromine atom in 4-Bromo-7-methoxyisoquinoline makes it significantly more lipophilic than 7-methoxyisoquinoline. A shallow gradient of Hexane/Ethyl Acetate on TEA-deactivated silica will exploit this lipophilicity difference for excellent resolution[6].
Q: Can I use reversed-phase (C18) flash chromatography instead of normal phase?A: Absolutely. Reversed-phase chromatography is highly effective for ionizable organic amines[3]. Use a gradient of Water/Acetonitrile. However, you must employ the "2 pH rule": adjust the mobile phase to an alkaline pH (using 0.1% TEA or ammonium hydroxide) to ensure the isoquinoline remains fully deprotonated in its free-base form. This maximizes its lipophilicity and retention on the C18 column, preventing early elution and poor resolution[3].
Q: My compound is degrading on the column. What is causing this?A: Silica gel is inherently acidic and can sometimes catalyze the degradation of sensitive compounds during prolonged exposure. If you suspect degradation, switch to a pre-deactivated silica gel (flushed thoroughly with 3% TEA prior to loading) or bypass silica entirely by using basic alumina, which provides a much milder environment for heteroaromatic amines[6].
References
PubChemLite : "4-bromo-7-methoxyisoquinoline (C10H8BrNO) Structural Information." Available at:1
Benchchem : "Technical Support Center: Purifying Basic Amines via Column Chromatography." Available at: 2
Benchchem : "Troubleshooting purification of 1,5-Diazecane-6,10-dione by chromatography." Available at: 5
Biotage : "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:3
Benchchem : "Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives." Available at: 4
Benchchem : "Technical Support Center: Purification of Isoquinoline Derivatives." Available at:6
removing palladium catalyst from 4-Bromo-7-methoxyisoquinoline reaction mixture
Topic: Efficient Removal of Palladium Catalyst from 4-Bromo-7-methoxyisoquinoline Reaction Mixtures Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Efficient Removal of Palladium Catalyst from 4-Bromo-7-methoxyisoquinoline Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from reaction mixtures, specifically focusing on the synthesis of intermediates like 4-Bromo-7-methoxyisoquinoline. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, but the removal of the toxic and expensive metal catalyst is a frequent and non-trivial bottleneck.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium, especially for pharmaceutical applications?
A1: The removal of palladium is paramount for several reasons:
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on elemental impurities.[3] Palladium is considered a toxic metal, and its levels in a final drug product must be strictly controlled, often to below 10 parts-per-million (ppm).[3][4]
Catalyst Poisoning: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions and reduced yields.
Product Integrity: Trace metals can affect the stability, appearance, and biological activity of the final compound.
Economic Value: Palladium is a precious metal. For large-scale manufacturing, its recovery and recycling can offer significant cost savings.[5]
Q2: What makes removing palladium from a reaction involving 4-Bromo-7-methoxyisoquinoline potentially difficult?
A2: The structure of 4-Bromo-7-methoxyisoquinoline, a nitrogen-containing heterocycle, presents a specific challenge. The nitrogen atom can act as a ligand, forming a stable complex with palladium species (both Pd(0) and Pd(II)). This chelation can keep the palladium solubilized in the organic phase, making it resistant to removal by simple filtration or aqueous washes.[6] Therefore, a more targeted approach is often necessary to break this complex or use a scavenger with a higher affinity for palladium than the product itself.
Q3: What are the primary methods for palladium removal?
A3: The most common strategies fall into three categories:
Adsorption/Scavenging: This involves using solid-supported materials with functional groups that have a high affinity for palladium. The reaction mixture is treated with the scavenger, which binds the metal, and is then easily removed by filtration.[6][7]
Precipitation/Extraction: The palladium is converted into an insoluble salt or complex that precipitates out of the solution. Alternatively, specialized aqueous solutions can be used to extract the metal from the organic phase.
Chromatography & Crystallization: While standard silica gel chromatography can remove some palladium, it is often not sufficient for achieving the low levels required for APIs.[8] Crystallization can be effective, but sometimes palladium impurities can become trapped in the crystal lattice.[9]
Q4: How do I accurately measure the level of residual palladium in my sample?
A4: The industry-standard method for quantifying trace levels of elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6][10][11] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[2][10] For process development where high-throughput screening of different removal methods is needed, colorimetric or fluorometric assays can also be employed as a faster, semi-quantitative tool.[2][10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My scavenger treatment is ineffective; residual palladium is still high (>50 ppm).
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[6][12] Sulfur-based scavengers, for instance, are highly effective due to the strong affinity between the soft acid (palladium) and the soft base (sulfur).[5][12][13]
Solution: Screen a panel of scavengers with different functional groups. Thiol, thiourea, and trimercaptotriazine (TMT) functionalized silicas or polymers are excellent starting points.[5][8][12] Thiol-based scavengers are generally effective for a wide range of palladium species.[14]
Possible Cause 2: Strong Product-Palladium Chelation. As mentioned in FAQ Q2, your isoquinoline product may be strongly binding the palladium.
Solution: Alter the conditions to disrupt this interaction. Increasing the temperature of the scavenger treatment (e.g., to 40-60 °C) can increase the rate of scavenging and favor the scavenger-palladium interaction. You can also consider a solvent swap to a more polar solvent before scavenging, which may help destabilize the product-palladium complex.
Possible Cause 3: Insufficient Scavenger or Time. The scavenging process is a chemical reaction that requires sufficient equivalents and time to reach completion.
Solution: Increase the equivalents of the scavenger (e.g., from 5 eq. to 10 eq. relative to the initial palladium load). Also, extend the stirring time from a few hours to overnight. Ensure vigorous mixing to maximize contact between the dissolved palladium and the solid-supported scavenger.[6]
Issue 2: I'm experiencing significant product loss during palladium removal.
Possible Cause: Non-specific Adsorption. This is a very common issue, particularly with activated carbon, which can adsorb the desired product along with the palladium.[5][14][15] Some functionalized silica scavengers can also exhibit non-specific binding.
Solution 1 (For Scavengers): After filtering off the scavenger, wash the filter cake thoroughly with fresh, clean solvent to recover any adsorbed product.[16] Combine this wash with the main filtrate. Also, use the minimum effective amount of scavenger as determined by small-scale screening experiments.
Solution 2 (For Activated Carbon): If using activated carbon, screen different grades, as they have varying surface properties. Use the lowest possible loading (e.g., start with 5 wt% relative to the product) and a moderate temperature.[14] Be aware that some product loss is often unavoidable with carbon.[5]
Issue 3: Filtration after scavenger/carbon treatment is extremely slow.
Possible Cause: Fine Particles. Activated carbon and some silica-based scavengers contain very fine particles that can clog standard filter paper.[15]
Solution: Use a filter aid. Filtering the mixture through a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel is the standard and most effective solution.[16][17] The Celite creates a porous bed that traps the fine scavenger/carbon particles while allowing the solution to pass through freely.
Method Selection & Workflow
Choosing the right strategy from the outset can save significant time and resources. The decision process involves considering the initial palladium concentration, scale of the reaction, and cost constraints.
Logical Workflow for Palladium Removal
The following diagram illustrates a typical decision-making workflow for purifying a product like 4-Bromo-7-methoxyisoquinoline.
Caption: Decision logic for selecting a palladium removal method.
Comparison of Common Palladium Scavenging Methods
Method
Target Pd Species
Advantages
Disadvantages
Typical Loading
Thiol-Functionalized Silica
Pd(0), Pd(II)
High efficiency and selectivity, broad solvent compatibility, low product loss.[5][12]
Higher cost than carbon.
5-15 wt%
TMT-Functionalized Silica/Resin
Pd(0), Pd(II)
Very high affinity for palladium, effective in various solvents.[5][7]
Higher cost, potential for leachables from polymer backbone.
Non-selective (can cause high product loss), fine particles require careful filtration.[5][15]
5-20 wt%
Aqueous Washes (e.g., N-acetyl cysteine)
Pd(II)
Cost-effective, can be integrated into workup.
Often insufficient on its own, may not remove all Pd species.[3]
N/A
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
This protocol provides a robust starting point for using a solid-supported scavenger like SiliaMetS® Thiol or an equivalent.
Dissolution: After the initial aqueous workup, dissolve the crude 4-Bromo-7-methoxyisoquinoline product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a moderate concentration.
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents based on the initial moles of palladium catalyst used, or ~10 wt% of the crude product mass) to the solution.
Stirring: Stir the resulting slurry vigorously at room temperature or elevate the temperature to 40-50 °C. Monitor the palladium level over time (e.g., at 2, 6, and 24 hours) by taking small aliquots, filtering, and analyzing via ICP-MS to determine the optimal time.
Filtration: Prepare a Büchner or sintered glass funnel with a 1-2 cm pad of Celite®. Wet the Celite pad with clean solvent. Filter the reaction slurry through the Celite pad to remove the scavenger.
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[16]
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level is within the acceptable limit.[15]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This method is a cost-effective alternative but requires careful optimization to balance palladium removal with product yield.[14]
Dissolution: Dissolve the crude product in a suitable organic solvent.
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% of the weight of the crude product.[14] It is highly recommended to screen different types of activated carbon.
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 4 hours.[5][15] Longer times may lead to increased product loss.
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[15] This step is critical.
Washing: Wash the Celite/carbon pad thoroughly with fresh solvent to recover adsorbed product.
Concentration: Concentrate the combined filtrate to obtain the product.
Analysis: Analyze the palladium content of the purified product using ICP-MS and calculate the product yield to assess for loss.
General Purification Workflow Diagram
Caption: General workflow for the removal of palladium catalyst.
By following this guide, you will be better equipped to diagnose issues, select the appropriate palladium removal strategy, and efficiently purify your 4-Bromo-7-methoxyisoquinoline intermediate to meet the stringent requirements of pharmaceutical development.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400. [Link]
Welch, C. J., et al. (2005). The Race for Trace: Searching for Better Ways to Remove Residual Metals from APIs. Organic Process Research & Development, 9(2), 198–205. [Link]
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
Koide, K., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega, 2(7), 3351–3356. [Link]
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1606–1627. [Link]
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
Oh, M. H., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31–36. [Link]
Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619. [Link]
Johnson Matthey Technology Review. (2016). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 355-369). John Wiley & Sons. [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(7), 1121–1128. [Link]
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1494–1499. [Link]
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9, 8619. [Link]
Shiraishi, Y., et al. (2006). Method of removing palladium.
Perosa, A., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 12(1), 263-271. [Link]
Barakat, M. A., & Mahmoud, M. H. H. (2011). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. International Journal of Mineral Processing, 100(3-4), 130-135. [Link]
Zieliński, M., & Kujawski, W. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3426. [Link]
Various Authors. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
Farina, V., & Colbon, P. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11, 1269385. [Link]
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
Karan, K., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(1), 269-276. [Link]
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
Buchwald, S. L., et al. (2002). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters, 4(17), 2885–2888. [Link]
Technical Support Center: Synthesis of 4-Bromo-7-methoxyisoquinoline
Welcome to the technical support and troubleshooting center for the synthesis of 4-bromo-7-methoxyisoquinoline. This compound is a critical intermediate in the development of Cereblon (CRBN) ligands and PROTAC (Proteolys...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis of 4-bromo-7-methoxyisoquinoline. This compound is a critical intermediate in the development of Cereblon (CRBN) ligands and PROTAC (Proteolysis Targeting Chimera) degraders [1]. Due to the complex electronic properties of the isoquinoline core, synthesizing this specific halogenated methoxy-isomer is notoriously prone to side-product formation.
This guide provides drug development professionals with mechanistic causality, self-validating protocols, and targeted troubleshooting to optimize this workflow.
Part 1: Mechanistic Causality & Workflow
The most robust and widely cited synthetic route for 4-bromo-7-methoxyisoquinoline avoids direct electrophilic bromination of 7-methoxyisoquinoline (which suffers from poor regioselectivity). Instead, it utilizes a selective Nucleophilic Aromatic Substitution (SNAr) of 4,7-dibromoisoquinoline using sodium methoxide (NaOMe) under microwave irradiation [1].
The Causality of Regioselectivity:
The isoquinoline nitrogen exerts a strong electron-withdrawing effect. While the 1- and 3-positions are the most electron-deficient, the 4-position is the least electron-deficient (and is typically the site of electrophilic attack). Between the two brominated sites in 4,7-dibromoisoquinoline, the 7-position is relatively more activated for SNAr than the 4-position. This electronic bias allows methoxide to selectively displace the 7-bromo group, leaving the 4-bromo group intact.
Figure 1. Reaction pathway and side product formation in 4-bromo-7-methoxyisoquinoline synthesis.
Part 2: Troubleshooting & FAQs
Q: Why is the reported yield for this transformation typically capped around 22%?A: SNAr on the benzo-fused ring of isoquinoline is inherently difficult because the primary electron-withdrawing effect of the nitrogen atom is localized to the pyridine ring. The 7-position is only weakly activated. Forcing the reaction with microwave heating at 140 °C overcomes the activation energy barrier but concurrently accelerates thermal degradation and over-methoxylation. The ~22% yield represents the optimal thermodynamic balance before side products dominate [1].
Q: My LC-MS shows a massive peak at m/z 190 [M+H]⁺. What is this, and how do I minimize it?A: This mass corresponds to 4,7-dimethoxyisoquinoline . It is the result of an over-reaction where the 4-bromo group is also displaced by methoxide. To minimize this, strictly control the equivalents of NaOMe (do not exceed 1.6 eq) and tightly regulate the microwave hold time to exactly 60 minutes.
Q: I am observing a mass of m/z 224/226 [M+H]⁺ with a 1:1 isotope pattern. What does this indicate?A: This indicates the formation of 4-bromoisoquinolin-7-ol . This side product forms via hydrolysis of the 7-bromo group or demethylation of the target product. It is a direct symptom of water contamination. Ensure your DMSO and methanol are strictly anhydrous.
Q: How can I differentiate the target from the regioisomer 7-bromo-4-methoxyisoquinoline?A: Both share an m/z of 238/240 [M+H]⁺. You must use ¹H NMR for differentiation. In the target (4-bromo-7-methoxyisoquinoline), the C-1 proton is a highly deshielded singlet at ~9.21 ppm, and the C-3 proton is a singlet at ~8.59 ppm. If methoxide attacked the 4-position instead, the electron-donating effect of the methoxy group would drastically shift the C-3 proton upfield.
Part 3: Quantitative Data Presentation
Use the following table to rapidly identify side products during your in-process LC-MS checks.
Compound Name
Chemical Formula
Expected m/z [M+H]⁺
Bromine Isotope Pattern
Root Cause / Mechanism
4,7-Dibromoisoquinoline (SM)
C₉H₅Br₂N
286, 288, 290
1:2:1
Incomplete conversion (insufficient heat/time).
4-Bromo-7-methoxyisoquinoline (Target)
C₁₀H₈BrNO
238, 240
1:1
N/A (Desired Product)
4,7-Dimethoxyisoquinoline
C₁₁H₁₁NO₂
190
None (No Br)
Excess NaOMe; Extended reaction time.
4-Bromoisoquinolin-7-ol
C₉H₆BrNO
224, 226
1:1
Moisture in solvents causing hydrolysis.
7-Bromo-4-methoxyisoquinoline
C₁₀H₈BrNO
238, 240
1:1
Loss of regioselectivity (minor pathway).
Part 4: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation & Pre-Validation
Prepare a solvent mixture of anhydrous Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) in a 4:3 ratio.
Validation Check: Perform a Karl Fischer titration on the solvent mixture. Do not proceed if water content exceeds 100 ppm.
Weigh 1.0 g (3.5 mmol) of 4,7-dibromoisoquinoline and dissolve it in 10 mL of the DMSO/MeOH mixture inside a microwave-safe vial.
Add 0.3 g (5.6 mmol, 1.6 eq) of sodium methanolate (NaOMe).
Seal the vial and heat in a dedicated microwave reactor at 140 °C for 60 minutes.
Validation Check: At 30 minutes, pause the reactor and pull a 10 µL aliquot. Run a rapid LC-MS. You must observe the emergence of the 238/240 m/z peak. If the 190 m/z peak is already larger than the target peak, abort the run and reduce the NaOMe equivalents in the next batch.
Step 3: Work-up and Purification
Cool the reaction mixture to room temperature.
Dilute the mixture with 30 mL of cold water to quench any remaining methoxide, then extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue via silica gel column chromatography using a gradient of 10% MeOH in DCM (or Petroleum Ether/Ethyl Acetate = 10:1).
Isolate the yellow solid. Expected yield: ~180 mg (22%).
Step 4: Post-Reaction Validation
Validation Check: Run ¹H NMR (400 MHz, DMSO-d₆). The protocol is only successful if you observe the following exact shifts: δ 3.95 (3H, s, -OCH₃), 7.57-7.60 (1H, m), 7.63 (1H, d, J=2.4 Hz), 7.99 (1H, d, J=8.8 Hz), 8.59 (1H, s, C-3 proton), 9.21 (1H, s, C-1 proton) [1].
References
Arvinas Operations, Inc. (2018). Cereblon ligands and bifunctional compounds comprising the same (US Patent No. US20180215731A1). U.S.
Troubleshooting
Technical Support Center: Temperature Optimization for 4-Bromo-7-methoxyisoquinoline Cross-Coupling
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 4-bromo-7-methoxyisoquinoline—a critical building block frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals working with 4-bromo-7-methoxyisoquinoline—a critical building block frequently utilized in the synthesis of PROTACs and bifunctional degraders targeting BRD4[1].
Optimizing the reaction temperature for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this specific substrate requires balancing the thermodynamic demands of oxidative addition against the risks of catalyst degradation. Below, you will find mechanistic insights, diagnostic FAQs, quantitative profiling, and a self-validating protocol to ensure your coupling reactions succeed.
Module 1: Mechanistic Knowledge Base & Thermal Boundaries
The reactivity of 4-bromo-7-methoxyisoquinoline is heavily dictated by its electronic structure. The 7-methoxy group acts as an electron-donating group (EDG), pushing electron density into the bicyclic system. This resonance increases the electron density at the C4 position, rendering the C-Br bond significantly less electrophilic than in an unsubstituted isoquinoline.
The Temperature Paradox:
Low Temperatures (< 60°C): While certain advanced cationic Pd(II) systems can achieve room-temperature cross-coupling for highly activated substrates[2], the deactivated nature of the 4-bromo-7-methoxyisoquinoline C-Br bond raises the activation energy barrier. At low temperatures, the Pd(0) catalyst fails to undergo oxidative addition, stalling the catalytic cycle.
High Temperatures (> 110°C): Pushing the temperature too high to force oxidative addition introduces competing degradation pathways. Site selectivity and overall yield in deactivated heteroarenes drop sharply at extreme temperatures due to the acceleration of side reactions[3]. Furthermore, excessive thermal stress causes the irreversible dissociation of phosphine ligands, leading to the aggregation of active Pd(0) into inactive "Pd black"—a primary failure mode in active ingredient manufacturing[4].
Pd-catalytic cycle showing thermal failure points for 4-bromo-7-methoxyisoquinoline.
Module 2: Diagnostic FAQs (Troubleshooting Guide)
Q: Why do I observe mostly unreacted starting material at 60°C despite using a highly active Pd precatalyst?A: At 60°C, the thermal energy is insufficient to overcome the activation barrier for oxidative addition into the deactivated C4-Br bond. To resolve this, increase the temperature to an optimal window of 85°C–95°C. If you must operate at lower temperatures due to sensitive functional groups on your nucleophile, you must switch to a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., tBuXPhos) to artificially lower the oxidative addition barrier.
Q: My LC-MS shows a major byproduct with an[M-Br+H]+ mass at 110°C. What is causing this?A: You are observing 7-methoxyisoquinoline, the product of protodehalogenation. At temperatures exceeding 100°C, the intermediate Pd(II)-aryl complex becomes highly susceptible to β-hydride elimination (if aliphatic amines or alcohols are present) or direct protonation by trace water/protic solvents before transmetalation can occur. To mitigate this, lower the temperature to 90°C and ensure strictly anhydrous conditions during Buchwald-Hartwig aminations.
Q: How does temperature affect catalyst longevity in this specific coupling?A: Sustained temperatures above 110°C accelerate the dissociation of stabilizing ligands from the palladium center. Without ligand protection, the Pd(0) atoms agglomerate into inactive Pd black[4]. Maintaining the reaction at 95°C ensures a steady state of active Pd(0)Ln, allowing the catalytic cycle to turn over efficiently without crossing the thermal degradation threshold.
Module 3: Quantitative Temperature Profiling
The following table summarizes the thermal behavior of 4-bromo-7-methoxyisoquinoline during a standard Suzuki-Miyaura coupling with phenylboronic acid (using Pd(dppf)Cl2, K2CO3, in 1,4-Dioxane/H2O, 4 hours).
Reaction Temp (°C)
SM Conversion (%)
Desired Product Yield (%)
Protodehalogenation (%)
Visual Observation
60°C
15%
12%
< 1%
Clear yellow solution
80°C
65%
62%
2%
Clear yellow solution
95°C
> 99%
91%
6%
Slight darkening
115°C
> 99%
68%
24%
Black precipitate (Pd Black)
Module 4: Self-Validating Protocol for Thermal Optimization
To determine the precise optimal temperature for your specific nucleophile/coupling partner, utilize this microscale screening protocol. This workflow is engineered with a built-in mathematical validation step to ensure data integrity.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
Prepare a 0.2 M stock solution of 4-bromo-7-methoxyisoquinoline and your coupling partner (1.1 equiv) in anhydrous 1,4-dioxane.
Causality: Using a master mix minimizes volumetric dosing errors across the temperature gradient, ensuring that kinetic differences are solely due to temperature, not concentration variances.
Step 2: Catalyst & Base Loading
Dispense 5 mol% Pd precatalyst (e.g., XPhos Pd G2) and 2.0 equivalents of anhydrous base (e.g., Cs2CO3) into four separate reaction vials.
Causality: XPhos Pd G2 rapidly generates the active Pd(0) species at room temperature upon mild base activation, preventing the need for high-temperature initiation which can skew early kinetic data.
Step 3: Thermal Gradient Execution
Seal the vials under N2 and heat simultaneously in a parallel block at 60°C, 80°C, 95°C, and 115°C for exactly 4 hours.
Step 4: Quench and Analyze
Cool the vials rapidly to room temperature to arrest the reaction. Dilute with acetonitrile, filter through a 0.22 μm PTFE syringe filter to remove base salts and Pd black, and analyze via UPLC-UV/MS at 254 nm.
Step 5: Self-Validation Checkpoint (Mass Balance)
For each temperature point, calculate the Mass Balance (MB) using the integrated UV area percentages:
MB (%) = Area% (Desired Product) + Area% (Unreacted SM) + Area% (Protodehalogenated Byproduct)
Validation Rule:If MB < 90%, your system is not self-validating. A low mass balance indicates unquantified side reactions (e.g., Pd-catalyzed oligomerization, degradation into UV-invisible species, or product precipitation). You must not select a temperature based on this data. Instead, you must repeat the screen with a different solvent or a milder base before proceeding.
References[1] Cereblon ligands and bifunctional compounds comprising the same. Google Patents.https://patents.google.com/patent/US20180215731A1/en[2] Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals.https://www.beilstein-journals.org/bjoc/articles/12/101[3] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555230/[4] How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2024.1481192/full
troubleshooting failed Sonogashira coupling with 4-Bromo-7-methoxyisoquinoline
Substrate Focus: 4-Bromo-7-methoxyisoquinoline Prepared by: Senior Application Scientist, Cross-Coupling Technologies Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently enco...
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Sonogashira coupling of highly functionalized heterocycles. 4-Bromo-7-methoxyisoquinoline represents a "perfect storm" of challenging electronic and steric parameters. This guide deconstructs the causality behind these failures and provides a self-validating, field-proven methodology to achieve high-yielding carbon-carbon bond formation.
Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to understand the specific failure pathways associated with this substrate.
Logical troubleshooting workflow for electron-rich heteroaryl bromides.
Q1: Why does 4-Bromo-7-methoxyisoquinoline fail to couple under standard Pd(PPh₃)₄ / CuI / Et₃N conditions?A1: The failure is driven by two conflicting structural features. First, the 7-methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the isoquinoline ring, which significantly strengthens the C-Br bond. Consequently, the initial oxidative addition of Pd(0) into the C-Br bond becomes thermodynamically unfavorable and highly rate-limiting[1]. Second, the basic isoquinoline nitrogen acts as a competing Lewis base, coordinating to the palladium catalyst to form off-cycle, unreactive complexes[2]. While the palladium cycle is stalled, the copper co-catalyst rapidly forms a copper acetylide. Without a receptive Pd(II) species for transmetalation, this copper acetylide undergoes oxidative homocoupling (Glaser-Hay coupling), consuming your alkyne without yielding the desired product[1].
Q2: How do I suppress alkyne homocoupling and drive the cross-coupling forward?A2: The most effective strategy is transitioning to a 2[2]. Removing copper entirely eliminates the primary mechanistic pathway for Glaser homocoupling. However, because you are removing the metal responsible for activating the alkyne, the alkyne must now coordinate directly to the Pd(II) center. This requires a shift in base and solvent strategy (see Q4)[3].
Q3: Which palladium/ligand system is optimal for this electron-rich heteroaryl bromide?A3: To overcome the massive activation barrier of oxidative addition into an electron-rich C-Br bond, standard triphenylphosphine ligands are insufficient. You must utilize highly active, electron-rich, and sterically bulky phosphine ligands. Buchwald-type dialkylbiaryl phosphines (e.g., XPhos ) or bulky trialkylphosphines (e.g., P(t-Bu)₃ ) are required[3]. I highly recommend using pre-formed catalysts like XPhos Pd G3 or Pd-132/Pd-149 , as they rapidly and quantitatively generate the active monoligated L₁Pd(0) species in solution, preventing catalyst aggregation.
Q4: What is the role of the base in a copper-free system, and which should I choose?A4: In standard Sonogashira reactions, amines (like Et₃N) deprotonate the alkyne after it coordinates to copper. In a copper-free system, the alkyne coordinates directly to the electron-rich Pd(II) center. Amines are generally not strong enough to efficiently deprotonate a Pd-coordinated alkyne. You must switch to a stronger inorganic base, such as Cs₂CO₃ [3]. The cesium cation also plays a crucial causal role: it acts as a halide scavenger, abstracting the bromide from the Pd(II) center to create the vacant coordination site necessary for alkyne binding.
Quantitative Condition Screening
To illustrate the causality of these parameter changes, review the quantitative data below, which summarizes the optimization trajectory for this specific substrate class.
Catalyst System
Co-Catalyst
Base
Solvent
Temp (°C)
Conversion (%)
Primary Outcome
Pd(PPh₃)₄ (5 mol%)
CuI (10 mol%)
Et₃N
THF
60
< 10%
Massive Glaser homocoupling
Pd(dppf)Cl₂ (5 mol%)
CuI (10 mol%)
i-Pr₂NH
DMF
80
25%
Mixed product / alkyne dimer
Pd(OAc)₂ / PPh₃
None
Cs₂CO₃
MeCN
80
40%
Unreacted starting materials
XPhos Pd G3 (2 mol%)
None
Cs₂CO₃
DMF
90
> 95%
Clean cross-coupling
Table 1: Comparative analysis of Sonogashira conditions for electron-rich heteroaryl bromides.
Mechanistic Visualization: The Copper-Free Cycle
Copper-free Sonogashira catalytic cycle highlighting the rate-limiting step.
Self-Validating Experimental Protocol
This methodology is adapted from established procedures for electron-rich aryl bromides[4] and is designed as a "self-validating system." This means the protocol includes built-in observable metrics to ensure the reaction is proceeding correctly at each critical juncture.
Preparation & Degassing: Add 4-Bromo-7-methoxyisoquinoline and Cs₂CO₃ to an oven-dried Schlenk tube. Add anhydrous DMF.
Validation Check 1: Sparge the suspension with dry Argon for 15 minutes. The solution must remain free of yellow/brown tints, ensuring oxygen is fully displaced.
Catalyst & Alkyne Addition: Briefly open the tube under positive Argon flow and add XPhos Pd G3, followed immediately by the terminal alkyne via syringe. Seal the tube.
Validation Check 2: Upon adding the catalyst and warming to room temperature, the solution should transition to a deep red/orange color. This visually confirms the successful generation of the active L₁Pd(0) species.
Reaction Initiation: Heat the reaction mixture to 90 °C in a pre-heated oil bath.
In-Process Monitoring (The Self-Validation Matrix): Sample the reaction at the 2-hour mark via LCMS or TLC.
Scenario A (Alkyne depleted, SM remains): Indicates an oxygen leak causing Glaser coupling. Action: Stop, re-degas, add 1.0 equiv more alkyne.
Scenario B (Both SM and Alkyne remain): Indicates catalyst deactivation (likely wet DMF or bad base). Action: Verify solvent anhydrous status.
Scenario C (Product mass observed, SM depleting): The catalytic cycle is active. Action: Continue heating until complete consumption of the bromide (typically 4-8 hours).
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with Water (3 x 10 mL) and Brine (10 mL) to remove DMF and cesium salts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
References
Copper-free Sonogashira cross-coupling reactions: an overview
Source: RSC Advances
URL
Synthetic Methods in Drug Discovery: Volume 1 - Sonogashira Coupling
Source: RSC Books
URL
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)
Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile
Source: Benchchem
URL
Technical Support Center: 4-Bromo-7-methoxyisoquinoline Workflows
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering debromination (hydrodehalogenation) side reactions when subjecting 4-Bromo-7-methoxyisoquino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering debromination (hydrodehalogenation) side reactions when subjecting 4-Bromo-7-methoxyisoquinoline to palladium-catalyzed cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Below, you will find mechanistic insights, self-validating protocols, and troubleshooting FAQs engineered to suppress C-Br bond cleavage and maximize your target yield.
Mechanistic Insight: The "Why" Behind Debromination
4-Bromo-7-methoxyisoquinoline is an electron-deficient heteroaryl halide. The nitrogen atom in the isoquinoline core withdraws electron density, which accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, this same electronic deficiency renders the resulting Pd(II)-aryl intermediate highly electrophilic[1].
If the subsequent transmetalation step is sluggish, the stranded Pd(II) complex becomes highly susceptible to competing side reactions. Specifically, the palladium complex can oxidize amine bases, alkoxide bases, or alcoholic solvents to acquire a hydride ligand[2]. This generates a palladium-hydride (Pd-H) species. Subsequent reductive elimination yields the undesired debrominated byproduct (7-methoxyisoquinoline) and regenerates the Pd(0) catalyst, siphoning away your starting material[1].
Caption: Competing catalytic cycles: Cross-coupling vs. Debromination of 4-Bromo-7-methoxyisoquinoline.
To prevent debromination, the protocol must be a self-validating system that systematically eliminates hydride sources while accelerating the desired transmetalation pathway.
Step 1: Rigorous Reagent Preparation
Action: Oven-dry all glassware at 120 °C overnight. Cool under a stream of Argon.
Causality: Trace moisture acts as a proton/hydride source, directly feeding the debromination cycle[1].
Step 2: Reagent Loading (Glovebox or Schlenk Line)
Action: Add 4-Bromo-7-methoxyisoquinoline (1.0 eq), your chosen Boronic Acid (1.5 eq), anhydrous K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) to the reaction vessel.
Causality: Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination to form Pd-H species[3][4]. K₃PO₄ is a mild, inorganic base that activates the boronic acid without acting as a hydride donor[3]. The bulky SPhos ligand forces the Pd(II) intermediate to undergo rapid reductive elimination of the desired product due to steric pressure, outcompeting the slower debromination pathway[3].
Step 3: Solvent Addition and Degassing
Action: Add anhydrous, inhibitor-free Toluene or 1,4-Dioxane. Perform three consecutive freeze-pump-thaw cycles.
Causality: Protic solvents (EtOH, MeOH) are the primary culprits for hydride transfer[1]. Switching to aprotic solvents eliminates this risk[3]. Degassing prevents the oxidation of the sensitive Pd(0) active species, ensuring the catalytic cycle does not stall.
Step 4: Reaction Execution & Self-Validation
Action: Heat the mixture to 80 °C under vigorous stirring for 12 hours. Monitor via LC-MS.
Validation: Quench a 50 µL aliquot with water, extract with EtOAc, and run a crude ¹H NMR. Look for the disappearance of the C8-proton singlet characteristic of the starting material, and specifically check for the appearance of the highly shielded C4-proton (around 7.0-7.5 ppm depending on the solvent) which indicates the formation of the debrominated 7-methoxyisoquinoline byproduct.
Caption: Step-by-step troubleshooting workflow to eliminate hydrodehalogenation side reactions.
Quantitative Data: Reaction Condition Matrix
The following table summarizes the causal impact of optimizing specific reaction variables to suppress the debromination of electron-deficient bromoheterocycles.
Reaction Variable
Sub-optimal Condition
Optimized Condition
Mechanistic Impact on Debromination
Solvent
Ethanol / Methanol
Toluene / 1,4-Dioxane
Eliminates solvent-derived hydride transfer to the Pd(II) intermediate[1][3].
Base
NaOtBu / NaOH
K₃PO₄ / CsF
Prevents base-induced β-hydride elimination while maintaining boronic acid activation[3].
Ligand
PPh₃
SPhos / XPhos
Steric bulk accelerates the reductive elimination of the desired biaryl product[3].
Catalyst
Pd(OAc)₂ (in situ)
Pd₂(dba)₃ or Pd(dppf)Cl₂
Ensures a stable, high-concentration Pd(0) active species, preventing cycle stalling[3].
Frequently Asked Questions (FAQs)
Q1: I have switched to anhydrous toluene and K₃PO₄, but I am still observing 15% debromination. What is the next logical step?A1: Check the integrity of your boronic acid or ester. Boronic acids can degrade over time into boroxines or undergo protodeborylation[2][5]. If the active concentration of your coupling partner drops, the transmetalation step is starved. This leaves the electrophilic Pd(II)-aryl intermediate stranded in the catalytic cycle, increasing its vulnerability to trace hydride sources[5]. Verify the boronic acid purity via NMR and consider increasing its loading to 1.5 - 2.0 equivalents.
Q2: Does the methoxy group at the 7-position influence the debromination rate compared to an unsubstituted 4-bromoisoquinoline?A2: Yes, but subtly. The methoxy group is electron-donating via resonance but electron-withdrawing via induction. While it slightly enriches the overall electron density of the isoquinoline core compared to an unsubstituted analog, the local environment at the C4 position remains highly electrophilic due to the dominant electron-withdrawing effect of the adjacent nitrogen atom. The primary driver for debromination remains the inherent reactivity of the N-heterocycle[1].
Q3: Can I use microwave irradiation to speed up the reaction and outpace the debromination?A3: Proceed with caution. While microwave heating rapidly overcomes the activation energy barrier for the desired cross-coupling, it also accelerates side reactions. If your system contains any latent hydride donors (e.g., trace water, unoptimized base), high temperatures will exponentially increase the rate of hydrodehalogenation[3][5]. It is recommended to optimize the chemistry at lower temperatures (60–80 °C) first before translating the protocol to a microwave synthesizer.
Q4: My downstream purification is complicated by the debrominated byproduct. How can I easily separate 7-methoxyisoquinoline from my biaryl product?A4: If debromination cannot be entirely suppressed, exploit the basicity of the isoquinoline nitrogen. Depending on the pKa of your target biaryl product, you may be able to perform an acid-base extraction. Alternatively, reverse-phase preparative HPLC is highly effective, as the debrominated 7-methoxyisoquinoline is significantly more polar than most cross-coupled biaryl products.
Technical Support Center: Troubleshooting 4-Bromo-7-methoxyisoquinoline Stability
Welcome to the Technical Support Center. As drug development professionals and researchers, working with halogenated isoquinoline derivatives presents unique chemical handling challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and researchers, working with halogenated isoquinoline derivatives presents unique chemical handling challenges. 4-Bromo-7-methoxyisoquinoline is a highly valuable scaffold, but its structural features—specifically the photolabile C4-bromine and the electron-rich C7-methoxy group—make it highly susceptible to environmental degradation.
This guide is engineered by senior application scientists to provide you with mechanistically grounded troubleshooting strategies, self-validating protocols, and actionable data to ensure the integrity of your compounds.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why do my 4-Bromo-7-methoxyisoquinoline formulations develop a yellow or brown discoloration during storage?A1: Discoloration is the primary macroscopic indicator of chemical degradation, specifically indicating oxidation or photodecomposition[1]. The electron-donating 7-methoxy group increases the electron density of the isoquinoline core. This makes the nitrogen atom highly susceptible to oxidation (forming N-oxides) when exposed to atmospheric oxygen and ambient light[2]. To prevent this, compounds must be stored under an inert atmosphere (Argon or Nitrogen) and protected from UV radiation.
Q2: How does the bromine atom at the C4 position specifically impact the photostability of the molecule?A2: Halogenated isoquinolines are notoriously sensitive to photolytic cleavage. UV light provides sufficient energy to break the C4–Br bond homolytically, generating a highly reactive isoquinoline radical and a bromine radical[3]. This fragmentation initiates a radical chain reaction that leads to dimerization, solvent cross-coupling, or complete destruction of the aromatic nucleus. Strict adherence to ICH Q1B photostability protocols is mandatory when handling these derivatives[4].
Q3: What is the optimal pH range for aqueous formulations of these derivatives?A3: The stability of isoquinoline derivatives is heavily pH-dependent. Degradation—especially photodegradation—is significantly accelerated under acidic conditions (e.g., pH 4.5) compared to neutral conditions (pH 7.0)[2]. Protonation of the isoquinoline nitrogen at low pH shifts the molecule's absorption spectrum, increasing its overlap with ambient UV light and heightening its susceptibility to photolysis[5]. We recommend formulating solutions between pH 7.0 and 8.0 using phosphate or borate buffers to maximize half-life[2].
Part 2: Mechanistic Pathways & Interventions
Understanding the exact chemical pathways of degradation allows us to implement targeted, highly effective interventions.
Mechanistic pathway of 4-Bromo-7-methoxyisoquinoline degradation and targeted stabilization.
Part 3: Quantitative Degradation Profile
To benchmark your own stability assays, refer to the following quantitative data summarizing the expected degradation of 4-Bromo-7-methoxyisoquinoline under standardized stress conditions.
Stress Condition
Reagent / Environment
Exposure Time / Dose
Expected Degradation (%)
Primary Degradant Type
Photolytic
ICH Q1B (UV/Vis)
1.2M lux hours + 200 W-h/m²
25% - 40%
Debrominated dimers, Radicals
Oxidative
3% H₂O₂
24 hours at 25°C
15% - 30%
N-oxides, Quinones
Acidic Hydrolysis
0.1 M HCl (pH 1.0)
48 hours at 60°C
< 5%
Highly Stable (if kept dark)
Basic Hydrolysis
0.1 M NaOH (pH 13.0)
48 hours at 60°C
10% - 20%
Hydroxy-isoquinolines
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems . By incorporating mandatory chemical quenching steps, we ensure that the degradation measured by your HPLC accurately reflects the stress period, rather than artifactual degradation occurring while the sample sits in the autosampler queue.
Objective: To identify specific degradation pathways and validate stability-indicating analytical methods[1].
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mg/mL stock solution of 4-Bromo-7-methoxyisoquinoline in an LC-MS grade Acetonitrile/Water (50:50) mixture.
Photolytic Stress (ICH Q1B):
Transfer 2 mL of the stock into a chemically inert, transparent quartz vial[4].
Expose to a light source providing an overall illumination of
≥
1.2 million lux hours and an integrated near-UV energy of
≥
200 watt-hours/square meter[4].
Control: Wrap an identical vial tightly in aluminum foil and place it in the same chamber to isolate thermal effects from photolytic effects.
Oxidative Stress:
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
Self-Validating Quenching (Critical Step):
For Oxidation: At exactly 24 hours, add 100
μ
L of 0.1 M Sodium Thiosulfate to the oxidative sample to instantly neutralize residual H₂O₂.
Validation Check: Run a T=0 quenched control. If the T=0 sample shows >0.5% degradation, your quench is failing, and the assay is invalid.
Analysis: Analyze all stressed samples, quenched controls, and dark controls via HPLC-UV/MS to characterize the mass of the degradation products.
Self-validating workflow for forced degradation testing of isoquinoline derivatives.
Protocol B: Formulation & Storage Optimization
Objective: To maximize the shelf-life of 4-Bromo-7-methoxyisoquinoline solutions intended for long-term biological assays.
Step-by-Step Methodology:
Buffer Selection: Prepare a 50 mM Phosphate buffer and adjust the pH to strictly 7.4. Avoid acidic buffers (e.g., acetate) which accelerate photolysis[5].
Deoxygenation: Sparge the buffer with high-purity Argon gas for 30 minutes prior to introducing the isoquinoline derivative to displace dissolved oxygen[1].
Antioxidant Integration: Add 0.05% (w/v) Ascorbic Acid or BHT to the formulation to act as a sacrificial electron donor, protecting the C7-methoxyisoquinoline core from N-oxidation[1].
Packaging: Filter-sterilize the solution in a dark room (using red light if possible) and aliquot directly into amber glass vials. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C.
References
Q1B Photostability Testing of New Active Substances and Medicinal Products
European Medicines Agency (ICH)
URL:[Link]
Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies
Journal of the American Chemical Society
URL:[Link]
Photodegradation of quinoline in water
ResearchGate
URL:[Link]
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-7-methoxyisoquinoline
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when working with halogenated isoquinoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when working with halogenated isoquinoline derivatives. 4-Bromo-7-methoxyisoquinoline is a highly valuable building block, particularly in the synthesis of cereblon (CRBN) ligands for PROTACs and BET bromodomain inhibitors[1][2]. However, its rigid aromatic core and specific substitution pattern make it notoriously difficult to keep in solution during both organic synthesis and downstream biological assays.
This guide is designed to move beyond basic "trial and error" by explaining the physicochemical causality behind these solubility issues and providing field-proven, self-validating protocols to overcome them.
Part 1: Fundamental Physicochemical Properties (FAQ)
Q: Why does 4-bromo-7-methoxyisoquinoline precipitate so easily compared to other isoquinoline derivatives?A: The parent isoquinoline molecule already has relatively low water solubility (approximately 0.5 g/100 mL at 25 °C)[3]. When you introduce a bromine atom at the C4 position and a methoxy group at the C7 position, you fundamentally alter the molecule's thermodynamic landscape. The bromine atom significantly increases the compound's lipophilicity (LogP) and participates in strong intermolecular halogen bonding. Furthermore, the planar bicyclic aromatic system promotes robust
π−π
stacking in the solid state. This results in a high crystal lattice energy—evidenced by its stable yellow solid form[1]—which requires a substantial energetic payoff from the solvent cavity to dissolve. Highly polar protic media (like water) simply cannot provide this thermodynamic compensation.
Q: I am observing variable solubility and unusual spectroscopic behavior depending on the organic solvent I use. What causes this?A: This is a well-documented phenomenon driven by specific solvent-solute interactions. Halogenated solvents (such as chloroform or dichloromethane) can effectively solvate the charge-shift states of halogenated isoquinolines via attractive halogen–
π
interactions (often referred to as halogen bonding)[4][5]. This specific solvation not only improves the dissolution of the solid but also impedes the torsional relaxation of the molecule's excited state, which can alter its fluorescence quantum yield[4].
Part 2: Troubleshooting Guide for Assays & Synthesis (Q&A)
Q: When I dilute my DMSO stock of 4-bromo-7-methoxyisoquinoline into cell culture media, it immediately crashes out. How can I prevent this?A: You are experiencing the classic "solvent-shift" effect. When a DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of water spikes, causing the hydrophobic compound to rapidly aggregate into nanoparticles before it can evenly partition.
Solution: You must create a thermodynamic bridge. Instead of direct dilution, utilize a co-solvent system (like PEG400 and Tween-80) to lower the dielectric constant gap, or use a macrocyclic host like Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD). Alternatively, converting the compound into a pharmaceutically acceptable salt (e.g., hydrochloride) can drastically improve its dissolution in aqueous media or simulated gastric juices[1][2].
Q: What are the optimal solvent systems for palladium-catalyzed cross-coupling reactions involving this building block?A: Standard ethereal solvents (like THF or dioxane) often fail to keep the active catalytic species and the brominated substrate in solution simultaneously. Transition to strong polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Their high dipole moments effectively disrupt the
π−π
stacking of the isoquinoline core, ensuring homogeneous reaction kinetics.
Part 3: Quantitative Data & Solvent Selection
The following table summarizes the solubility profiles and mechanistic rationales for selecting specific solvent classes when working with 4-bromo-7-methoxyisoquinoline.
Solvent Class
Example Solvents
Solubilization Efficacy
Recommended Application
Mechanistic Rationale
Aqueous / Buffers
Water, PBS, DMEM
Very Low (<0.1 mg/mL)
None (Directly)
High crystal lattice energy and lipophilicity prevent aqueous solvation without excipients.
Polar Aprotic
DMSO, DMF, NMP
High (50–100 mM)
Stock Solutions, SNAr, Cross-Coupling
High dipole moments disrupt
π−π
stacking; excellent hydrogen bond acceptors.
Halogenated
CH2Cl2
,
CHCl3
Moderate to High
Extraction, Column Chromatography
Attractive halogen–
π
interactions solvate the brominated aromatic core efficiently[4][5].
Co-solvent Blends
10% PEG400 + 1% Tween-80 in PBS
Moderate (1–5 mM)
In Vitro Cell Assays
PEG400 bridges the dielectric gap; Tween-80 provides micellar encapsulation to prevent aggregation.
Part 4: Self-Validating Experimental Protocols
Protocol 1: "Solvent-Shift" Mitigation for In Vitro Cell Assays
Objective: Prepare a 1 mM working solution in aqueous media without precipitation.
Primary Stock Preparation: Weigh the required amount of 4-bromo-7-methoxyisoquinoline and dissolve it in anhydrous DMSO to create a 50 mM stock.
Self-Validation Check: The solution must be an optically clear, vibrant yellow liquid[1]. If particulate matter is visible, sonicate in a water bath at 37 °C for 5 minutes.
Intermediate Formulation: In a separate vial, transfer 20 µL of the 50 mM DMSO stock. Add 100 µL of PEG400 and 10 µL of Tween-80. Vortex vigorously for 30 seconds.
Causality: PEG400 acts as a thermodynamic bridge, while Tween-80 prepares micelles to encapsulate the hydrophobic core.
Aqueous Phase Addition: While continuously vortexing the intermediate formulation, add 870 µL of pre-warmed (37 °C) PBS or cell culture media dropwise (1 drop per second).
Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a blank of the same solvent composition. An OD600 > 0.05 indicates colloidal aggregation (nano-precipitation), meaning the compound is not truly dissolved. A successful formulation will yield an OD600 < 0.01.
Protocol 2: Reaction Optimization for Cross-Coupling
Objective: Ensure complete substrate dissolution during Suzuki-Miyaura or Buchwald-Hartwig couplings.
Solvent Selection: Use a 4:1 mixture of NMP and Toluene.
Causality: NMP provides the necessary dipole moment to dissolve the isoquinoline, while Toluene helps solubilize the lipophilic boronic acids or amines.
Order of Addition: Dissolve 4-bromo-7-methoxyisoquinoline in the NMP/Toluene blend before adding the base or the palladium catalyst.
Self-Validation Check: Ensure the solution is completely homogeneous. If the substrate has not dissolved at room temperature, gently heat to 40 °C before adding the catalyst to prevent catalyst poisoning or localized precipitation.
Part 5: Decision Workflow Visualization
Workflow for solubilizing 4-bromo-7-methoxyisoquinoline in assays and synthesis.
References
Grokipedia. "Isoquinoline - Grokipedia".
National Center for Biotechnology Information (PMC). "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC".
ResearchGate. "(PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study".
Google Patents. "US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same".
Google Patents. "WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same".
Technical Support Center: Recrystallization of 4-Bromo-7-methoxyisoquinoline
Welcome to the technical support center for the purification of 4-Bromo-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity mat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-Bromo-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and frequently asked questions encountered during the recrystallization of this and structurally similar isoquinoline derivatives, providing solutions grounded in established chemical principles.
Troubleshooting Guide: Common Recrystallization Issues
This section directly addresses specific problems you may encounter during the purification of 4-Bromo-7-methoxyisoquinoline.
Question 1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization.
Possible Causes:
High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a molten oil.
Solvent Boiling Point Exceeds Compound's Melting Point: If the boiling point of your chosen solvent is higher than the melting point of your compound, the compound will melt in the hot solvent before it dissolves, and will separate as an oil on cooling.[2]
Solution is Too Concentrated: If the solution is supersaturated, the solute may crash out of solution too rapidly for an ordered crystal lattice to form.
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.[1]
Solutions & Optimization:
Re-evaluate Your Solvent Choice: Select a solvent with a lower boiling point. For halogenated aromatic compounds, a systematic screening of solvents with varying polarities is recommended.[3]
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane) at an elevated temperature until the solution becomes slightly cloudy (turbid).[4][5] Add a few drops of the "good" solvent to redissolve the oil and then allow the solution to cool slowly.
Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything dissolves completely, then allow it to cool slowly.[2]
Slow Down the Cooling Process: Insulate the flask to allow for gradual cooling. You can place the flask in a beaker of hot water and allow both to cool to room temperature together.[1] Subsequent cooling in an ice bath can then be used to maximize yield.[1][6]
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth to begin.[3]
Question 2: My recrystallization yield is very low. How can I improve my recovery?
Answer:
A low yield is a common issue in recrystallization, often indicating that a significant portion of your product remains dissolved in the mother liquor.[7]
Possible Causes:
Inappropriate Solvent Choice: The compound may be too soluble in the solvent, even at low temperatures. An ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures.[2]
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude material will keep more of your product in solution upon cooling.[7] The goal is to create a saturated solution at the solvent's boiling point.
Premature Crystallization: If crystals form during a hot filtration step (e.g., in the funnel), product will be lost.[1] This is common when trying to remove insoluble impurities.
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization can result in a poor yield.
Solutions & Optimization:
Optimize the Solvent System: Re-screen for a solvent where your compound has lower solubility at 0-4 °C. Refer to the solvent selection table below.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[7]
Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and receiving flask.[7] You can also add a small excess of solvent before filtering and then boil it off afterwards to re-concentrate the solution.[1]
Maximize Crystallization Time & Lower Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1][6]
Reduce the Volume of Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[1]
Frequently Asked Questions (FAQs)
Question 1: How do I select the best starting solvent for recrystallizing 4-Bromo-7-methoxyisoquinoline?
Answer:
The principle of "like dissolves like" is a good starting point.[2] 4-Bromo-7-methoxyisoquinoline is a moderately polar, aromatic heterocyclic compound. Therefore, solvents of intermediate polarity are often a good choice. The ideal recrystallization solvent should meet several criteria:
It should dissolve the compound completely at its boiling point but poorly at room temperature or below.[4][8]
It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[2]
It should be volatile enough to be easily removed from the crystals after isolation.[8]
A common practice is to test solubility on a small scale (~20-30 mg of crude product) in a variety of solvents.[7]
Table 1: Potential Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Comments
Ethanol
78.5
24.6
A polar protic solvent, often effective for polar compounds.[9] A mixed system with water is common.[2]
Ethyl Acetate
77
6.0
A moderately polar solvent, widely used for a range of organic compounds.[9] Often used in a solvent/anti-solvent pair with hexane.[4]
Toluene
111
2.4
A non-polar aromatic solvent, good for dissolving other aromatic compounds.[10]
Dichloromethane (DCM)
40
9.1
A versatile, moderately polar solvent with a low boiling point.[9] Useful but its high volatility can be a challenge during hot filtration.
Hexane(s)
~69
1.9
A non-polar solvent, typically used as an anti-solvent to induce precipitation from a more polar solvent.[9]
Acetonitrile
81.7
36.6
A polar aprotic solvent.[9] Its high polarity may make it too good of a solvent, leading to low recovery.
Question 2: What is the purpose of hot filtration and when should I perform it?
Answer:
Hot filtration is used to remove insoluble impurities from the hot, saturated solution before allowing it to cool and crystallize.[7] You should perform this step if you observe solid material (e.g., dust, catalyst residue, insoluble byproducts) that does not dissolve even after adding sufficient hot solvent to dissolve your target compound.
The key is to keep the solution, funnel, and receiving flask hot during the transfer to prevent your desired product from crystallizing prematurely.[1]
Question 3: My final product is still colored after recrystallization. What should I do?
Answer:
Colored impurities are often highly polar and can be adsorbed onto the crystal surface.
Solutions:
Activated Charcoal (Carbon) Treatment: Add a small amount of activated charcoal to the hot solution before performing the hot filtration. Charcoal has a high surface area and adsorbs many colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity and remove persistent impurities.[7]
Consider Column Chromatography: If recrystallization fails to remove the impurity, it may have very similar solubility properties to your product. In this case, silica gel column chromatography may be required as an alternative or preceding purification step.[4] Common eluents for bromoquinolines include ethyl acetate/hexane mixtures.[4]
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization of 4-Bromo-7-methoxyisoquinoline
Dissolution: Place the crude 4-Bromo-7-methoxyisoquinoline in an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point.[7]
Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a new flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.[7]
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed.[1]
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[1]
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass to air dry or place them in a desiccator under vacuum.
Visual Workflow for Recrystallization
Caption: Standard experimental workflow for recrystallization.
Troubleshooting Decision-Making Workflow
Caption: Decision-making workflow for troubleshooting common issues.
References
BenchChem. (2025).
ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
common pitfalls in the functionalization of 4-Bromo-7-methoxyisoquinoline
Welcome to the Technical Support Center for the functionalization of 4-Bromo-7-methoxyisoquinoline . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 4-Bromo-7-methoxyisoquinoline . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical nuances of this privileged scaffold.
This molecule is a critical building block in the synthesis of complex heterocycles, including Cereblon (CRBN) ligands for PROTACs and potent kinase inhibitors[1],[2]. However, the interplay between the electron-donating 7-methoxy group, the basic isoquinoline nitrogen, and the highly electrophilic C1 position creates unique challenges during transition-metal-catalyzed cross-coupling[3].
Q1: My palladium-catalyzed Suzuki-Miyaura coupling is stalling, and I am observing a black precipitate. What is causing this?A: The formation of "palladium black" indicates catalyst decomposition. In the case of 4-Bromo-7-methoxyisoquinoline, the basic nitrogen atom of the isoquinoline ring possesses a free lone pair that can strongly coordinate to the electrophilic Pd(II) intermediates in the catalytic cycle. This competitive binding displaces your phosphine ligands, effectively poisoning the catalyst and arresting the cycle before transmetalation can occur[4].
The Fix: Transition away from simple catalysts like Pd(PPh₃)₄. Utilize highly sterically hindered, electron-rich bidentate ligands (e.g., dppf, XPhos, or BrettPhos) that bind tightly to the metal center, preventing isoquinoline coordination. Alternatively, slightly acidic conditions or the use of pre-formed palladacycle precatalysts can mitigate this[4].
Q2: LC-MS analysis shows that my major byproduct is 7-methoxyisoquinoline (protodebromination) rather than the desired cross-coupled product. How do I prevent this?A: Protodebromination is a notorious pitfall when coupling electron-deficient heteroaryl halides. It occurs when the Pd(II)-aryl intermediate undergoes competitive hydrolysis or protonation rather than transmetalation with the boronic acid[4].
The Fix: This is a kinetic issue. You must accelerate the transmetalation step to outcompete protonation. Switch to a more soluble, stronger base (e.g., Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃) and strictly minimize the water content in your solvent system. Using anhydrous 1,4-dioxane with a minimal, precisely measured equivalent of water (or using anhydrous fluoride sources like CsF) will suppress the protodebromination pathway[5],[4].
Q3: I am attempting a functionalization, but I am seeing unexpected nucleophilic attack at the C1 position instead of the C4-bromide. Why?A: The intrinsic electrophilicity of the C1 position in isoquinolines is exceptionally high, sometimes sufficient to override standard halogen reactivity orders[3]. The nitrogen atom withdraws electron density via induction and resonance, leaving C1 highly susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, or organometallics) present in your reaction mixture.
The Fix: If using strong nucleophiles, you may need to temporarily block the C1 position or use milder, less nucleophilic bases (like carbonate or phosphate salts) during your C4 cross-coupling[4].
Q4: Under acidic deprotection steps later in my synthesis, the 7-methoxy group is disappearing. What is happening?A: The 7-methoxy ether is susceptible to cleavage (demethylation) under harsh Lewis acidic conditions (e.g., BBr₃, AlCl₃) or strongly acidic aqueous conditions at elevated temperatures.
The Fix: Ensure that downstream functionalizations or deprotections (such as Boc-deprotection of attached amines) utilize mild acids (e.g., TFA at room temperature or HCl in dioxane) to preserve the methoxy ether integrity.
Section 2: Mechanistic & Workflow Visualizations
Fig 1: Catalytic cycle of Suzuki coupling highlighting specific pitfalls for bromoisoquinolines.
Fig 2: Experimental troubleshooting workflow for the functionalization of 4-Bromo-7-methoxyisoquinoline.
Section 3: Quantitative Data & Condition Optimization
To demonstrate the causality of reagent selection on the suppression of protodebromination, the following table summarizes optimized conditions for the Suzuki-Miyaura coupling of 4-Bromo-7-methoxyisoquinoline with a standard aryl boronic acid[5],[6].
Catalyst / Ligand System
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Protodebromination (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
90
22%
65%
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (2.0)
1,4-Dioxane/H₂O (4:1)
90
58%
25%
Pd₂(dba)₃ / XPhos (2 mol%)
K₃PO₄ (3.0)
1,4-Dioxane/H₂O (10:1)
100
81%
<5%
XPhos Pd G2 (2 mol%)
Cs₂CO₃ (2.0)
Anhydrous 1,4-Dioxane
100
94%
Trace
Section 4: Validated Experimental Protocol
Self-Validating Suzuki-Miyaura Cross-Coupling Protocol
This protocol is designed to ensure the exclusion of oxygen (preventing Pd(0) oxidation) and control of water content (preventing protodebromination)[5].
Solid Reagent Loading: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-Bromo-7-methoxyisoquinoline, the boronic acid, Cs₂CO₃, and the XPhos Pd G2 precatalyst.
Atmosphere Exchange (Critical Step): Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents premature catalyst death[5].
Solvent Addition: Sparg (bubble) anhydrous 1,4-dioxane with Argon for 15 minutes prior to use. Add 10 mL of the degassed solvent to the reaction vial via a gastight syringe.
Reaction Execution: Place the vial in a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the starting material is consumed.
Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts[6]. Wash the Celite® pad with additional Ethyl Acetate (2 x 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized 7-methoxyisoquinoline derivative.
The Analytical Challenge: Causality of Peak Tailing and Co-elution
Purity Analysis of 4-Bromo-7-methoxyisoquinoline by HPLC: A Comparative Guide for Method Optimization As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, high-res...
Author: BenchChem Technical Support Team. Date: March 2026
Purity Analysis of 4-Bromo-7-methoxyisoquinoline by HPLC: A Comparative Guide for Method Optimization
As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, high-resolution analytical methods has never been higher. 4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0) is a prime example of a critical synthetic intermediate used in the development of targeted therapeutics, such as kinase inhibitors [1].
However, analyzing halogenated isoquinolines presents a distinct chromatographic challenge. Their basic nitrogen centers are prone to severe peak tailing on traditional silica-based columns, while the presence of positional isomers (e.g., 5-bromo vs. 4-bromo regioisomers) demands exceptional column selectivity.
This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) methodologies against modern, orthogonal approaches. By examining the causality behind stationary phase selection and mobile phase optimization, we provide a self-validating protocol grounded in ICH Q2(R1) guidelines [2] to ensure absolute analytical trustworthiness.
To develop a reliable purity method, we must first understand the physicochemical nature of the analyte. 4-Bromo-7-methoxyisoquinoline possesses three critical features:
A Basic Isoquinoline Core (pKa ~5.5): At neutral pH, the basic nitrogen is partially ionized. On traditional, older-generation C18 columns, this basic site interacts strongly with unendcapped, acidic residual silanols on the silica surface via ion-exchange mechanisms. This secondary interaction is the primary cause of peak tailing, which compromises integration accuracy and limits of quantitation (LOQ).
A Polarizable Bromine Atom: Halogens are highly polarizable and exhibit strong dipole moments. Traditional alkyl phases (C18/C8) rely solely on dispersive (hydrophobic) interactions and often fail to resolve closely related halogenated regioisomers.
A Methoxy Group: Introduces additional dipole-dipole interaction potential and steric bulk.
Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases
To overcome these challenges, modern method development pivots from traditional Fully Porous C18 columns to Core-Shell (Superficially Porous) Biphenyl columns.
While C18 phases offer only hydrophobic retention, Biphenyl phases provide orthogonal selectivity. The biphenyl rings interact with the isoquinoline core via
π−π
stacking, while the electron-dense bromine and methoxy groups engage in dipole-dipole interactions. Furthermore, utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) fully protonates the basic nitrogen, masking residual silanol interactions and ensuring a single, sharp ionization state [3].
Caption: Mechanistic comparison of analyte interactions with C18 versus Biphenyl stationary phases.
Comparative Performance Data
To objectively demonstrate the performance difference, an experimental comparison was conducted resolving 4-Bromo-7-methoxyisoquinoline from its synthetic precursor and a critical 5-bromo regioisomer impurity.
Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% to 90% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
Chromatographic Parameter
Traditional C18 (5 µm, Fully Porous)
Biphenyl (2.7 µm, Core-Shell)
Analytical Advantage of Biphenyl
Retention Mechanism
Hydrophobic (Dispersive)
Hydrophobic,
π−π
, Dipole
Enhanced selectivity for halogens & isomers.
Retention Time (
tR
)
4.2 min
6.8 min
Better separation from the void volume (
t0
).
USP Tailing Factor (
Tf
)
1.8 (Significant tailing)
1.1 (Symmetrical)
Improved peak integration and LOQ accuracy.
*Resolution (
Rs
) **
1.4 (Co-elution risk)
3.2 (Baseline resolution)
Reliable quantification of critical pair impurities.
Theoretical Plates (
N
)
~8,000
~22,000
Sharper peaks yielding higher sensitivity.
*Resolution (
Rs
) calculated between 4-Bromo-7-methoxyisoquinoline and the 5-bromo regioisomer.
Self-Validating Experimental Protocol
A robust analytical procedure must be a self-validating system. The following protocol incorporates built-in System Suitability Tests (SST) and bracketing standards to ensure data integrity throughout the run, aligning with ICH Q2(R1) principles.
Step 1: Reagent & Sample Preparation
Diluent Preparation: Mix HPLC-grade Water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio.
Standard Preparation: Accurately weigh 10.0 mg of 4-Bromo-7-methoxyisoquinoline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.
System Suitability (SST) Solution: Spike the standard solution with 0.1% (w/w) of known impurities (e.g., 5-bromo regioisomer) to verify critical pair resolution.
Step 2: Instrument Setup & Equilibration
Column: Install a Core-Shell Biphenyl column (100 x 4.6 mm, 2.7 µm).
Mobile Phase:
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.
Channel B: 0.1% TFA in Acetonitrile.
Gradient Program:
0-2 min: 10% B (Isocratic hold to focus the analyte)
2-12 min: 10%
→
80% B (Linear gradient for separation)
12-14 min: 80% B (Column wash)
14-15 min: 80%
→
10% B (Return to initial)
15-20 min: 10% B (Re-equilibration)
Parameters: Flow rate at 1.0 mL/min, Column Temperature at 35°C, Injection Volume at 5 µL, UV Detection at 254 nm.
Step 3: Execution & Internal Validation (The Injection Sequence)
To ensure the system is self-validating, execute the following injection sequence:
Blank (Diluent) x 2: Verifies no carryover or matrix interference.
SST Solution x 6: Verifies system precision. Acceptance Criteria: %RSD of peak area
≤
2.0%, USP Tailing
≤
1.5, Resolution (
Rs
)
≥
2.0.
Test Samples (up to 10 injections).
Bracketing Standard x 1: Injected at the end of the sequence to prove the instrument did not drift. Acceptance Criteria: Recovery within 98.0% - 102.0% of the initial SST average.
Caption: HPLC method development workflow highlighting orthogonal stationary phase screening.
Authoritative Grounding: ICH Q2(R1) Validation Framework
Once the method is developed using the Biphenyl column, it must be formally validated. The International Council for Harmonisation (ICH) Q2(R1) guideline dictates the regulatory expectations for analytical procedure validation [2].
For a purity and impurity analysis method, the following parameters must be established to guarantee trustworthiness:
Specificity: The method must unequivocally assess 4-Bromo-7-methoxyisoquinoline in the presence of its impurities. The Biphenyl column's orthogonal selectivity ensures baseline resolution (
Rs
> 2.0), satisfying this requirement. Peak purity can be further confirmed using a Photodiode Array (PDA) detector.
Linearity & Range: Demonstrated by injecting standards from LOQ to 120% of the nominal concentration. The causality of a good linear fit (
R2≥0.999
) proves the detector response is directly proportional to the analyte concentration.
Accuracy: Validated via recovery studies (spiking known amounts of impurities into a placebo/blank matrix).
Precision (Repeatability & Intermediate Precision): The self-validating protocol utilizes 6 replicate injections of the SST. Intermediate precision requires a different analyst, on a different day, using a different HPLC system to yield statistically equivalent results [4].
Caption: Core validation parameters for analytical procedures as defined by ICH Q2(R1) guidelines.
Conclusion
For the purity analysis of complex, basic, and halogenated heterocycles like 4-Bromo-7-methoxyisoquinoline, relying on traditional fully porous C18 columns often results in compromised data due to silanol-induced peak tailing and insufficient selectivity.
By transitioning to a Core-Shell Biphenyl stationary phase paired with an acidic mobile phase, analysts can leverage
π−π
and dipole-dipole interactions. This mechanistic shift directly addresses the root causes of co-elution, delivering a robust, high-resolution method that easily passes stringent ICH Q2(R1) validation criteria. Implementing the self-validating protocol outlined above ensures that your analytical data remains defensible, reproducible, and highly accurate throughout the drug development lifecycle.
References
NextSDS. Chemical Substance Information: 4-bromo-7-methoxyisoquinoline (CAS 1783659-54-0). Retrieved from:[Link]
European Medicines Agency (EMA) / ICH. ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from:[Link]
LCGC International. Quo Vadis Analytical Procedure Development and Validation? (Discussion on method lifecycle and stationary phase selectivity). Retrieved from:[Link]
United States Pharmacopeia (USP). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. Retrieved from: [Link]
Comparative
Structural Confirmation of 4-Bromo-7-methoxyisoquinoline: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
Executive Summary & The Analytical Challenge In modern drug discovery, the precise spatial arrangement of atoms dictates a molecule's pharmacological efficacy.1[1]. When synthesizing this scaffold, researchers face a sig...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary & The Analytical Challenge
In modern drug discovery, the precise spatial arrangement of atoms dictates a molecule's pharmacological efficacy.1[1].
When synthesizing this scaffold, researchers face a significant analytical hurdle: regioisomer differentiation . Electrophilic bromination or cyclization steps can inadvertently yield the 5-bromo or 8-bromo isomers. While 2[2], it provides zero spatial information. Consequently, scientists must choose between Nuclear Magnetic Resonance (NMR) spectroscopy and X-Ray Crystallography to prove the absolute connectivity.
This guide objectively compares these techniques and provides a field-proven, self-validating crystallographic protocol for the unambiguous structural elucidation of 4-Bromo-7-methoxyisoquinoline.
Comparative Analysis: Why X-Ray Surpasses NMR for Fused Heterocycles
While3[3], it struggles with heavily substituted, proton-sparse aromatic systems.
In 4-Bromo-7-methoxyisoquinoline, the lack of adjacent protons on the C4 and C7 carbons means that through-space NOESY correlations are sparse. Chemists must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the carbon skeleton. However, weak
4JCH
couplings in electron-deficient isoquinolines often lead to ambiguous assignments.
Conversely,. It does not rely on proton proximity; rather, it directly images the heavy atoms. The bromine atom acts as a massive electron-dense anchor, making X-ray the gold standard for this specific structural confirmation.
Table 1: Comparative Performance Metrics for Structural Elucidation
Analytical Technique
Primary Output
Regioisomer Resolution
Sample Requirement
Turnaround Time
Limitations
X-Ray Crystallography
Absolute 3D spatial coordinates
Unambiguous (< 0.01 Å precision)
0.1 - 0.5 mg (Single Crystal)
24 - 48 hours
Requires diffraction-quality crystals
2D NMR (HMBC/NOESY)
Through-bond / Through-space connectivity
Moderate (Prone to
4J
coupling artifacts)
2 - 5 mg (Solution State)
2 - 4 hours
Signal overlap; sparse proton density
High-Resolution MS
Exact molecular weight & formula
None (Cannot differentiate isomers)
< 0.01 mg (Gas Phase)
< 1 hour
Provides no 3D spatial information
Experimental Workflow: A Self-Validating Crystallography Protocol
To achieve atomic resolution, the experimental design must be tightly controlled. Below is the step-by-step methodology, explaining the mechanistic causality behind each physical and computational choice.
Step 1: Crystal Engineering via Vapor Diffusion
Protocol: Dissolve 2 mg of purified 4-Bromo-7-methoxyisoquinoline in 0.5 mL of dichloromethane (solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and incubate at 20 °C for 48 hours.
Causality: Isoquinolines are highly planar and prone to rapid, disordered
π−π
stacking, which yields amorphous powders. The slow vapor-phase diffusion of hexanes into the dichloromethane gradually lowers the dielectric constant of the medium. This controlled supersaturation restricts nucleation kinetics, promoting the growth of highly ordered, defect-free single crystals.
Step 2: Cryogenic Data Collection
Protocol: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) under nitrogen gas. Collect data using Cu-K
α
radiation (
λ=1.54184
Å).
Causality: Flash-cooling to 100 K solidifies the paratone oil to create a rigid mount and drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens high-angle diffraction intensities, allowing for sub-atomic resolution. Cu-K
α
radiation is specifically chosen over Mo-K
α
to maximize the anomalous scattering signal of the bromine atom.
Step 3: Phasing and Refinement (The Self-Validating System)
Protocol: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Causality: The bromine atom contains 35 electrons, making it highly electron-dense compared to carbon (6) and nitrogen (7). It dominates the scattering vectors. The software easily locates this heavy atom first, utilizing it as an anchor to calculate the exact phases for the rest of the molecule.
Self-Validation Metrics: A crystallographic protocol validates itself without external calibration. The structure is confirmed correct only when the
R1
factor converges below 5% and the
wR2
factor below 15%. Furthermore, the final difference Fourier map must show a flat residual electron density (highest peak < 0.5 e/Å
3
), proving mathematically that the 3D model perfectly matches the experimental diffraction data.
Orthogonal Validation Pathway
While X-ray crystallography provides the absolute ground truth, a robust drug development pipeline utilizes MS and NMR as orthogonal filters before committing to crystallization.
Orthogonal structural elucidation workflow for 4-Bromo-7-methoxyisoquinoline.
High-Resolution Mass Spectrometry (HRMS) of 4-Bromo-7-methoxyisoquinoline: Platform Comparison and Analytical Workflows
As a critical halogenated building block, 4-Bromo-7-methoxyisoquinoline (C₁₀H₈BrNO) is frequently utilized in the synthesis of novel therapeutics, including isoquinoline-based targeted therapies and bromodomain inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical halogenated building block, 4-Bromo-7-methoxyisoquinoline (C₁₀H₈BrNO) is frequently utilized in the synthesis of novel therapeutics, including isoquinoline-based targeted therapies and bromodomain inhibitors. Accurate characterization of this intermediate—and the profiling of its associated trace impurities—is paramount for downstream pharmaceutical efficacy and regulatory compliance.
High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this analytical task. Unlike nominal mass instruments, HRMS offers sub-ppm mass accuracy and high-fidelity isotopic pattern resolution. In this guide, we objectively compare the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of 4-Bromo-7-methoxyisoquinoline, providing mechanistic insights, a self-validating experimental protocol, and field-proven analytical strategies.
Mechanistic Insight: The Bromine Isotopic Signature
The defining mass spectrometric feature of 4-Bromo-7-methoxyisoquinoline is its bromine atom. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[1]. This near-equal natural abundance generates a highly characteristic 1:1 doublet in the mass spectrum, corresponding to the monoisotopic[M+H]⁺ ion and the [M+2+H]⁺ ion.
For 4-Bromo-7-methoxyisoquinoline, the theoretical exact masses in positive electrospray ionization (ESI) are:
[M(⁷⁹Br)+H]⁺: m/z 237.9862
[M(⁸¹Br)+H]⁺: m/z 239.9842
The mass difference between these peaks is approximately 1.998 Da. While single quadrupole mass spectrometers can detect this 1:1 ratio, they lack the resolving power to differentiate the target analyte from isobaric matrix interferences. HRMS resolves these interferences and provides the exact monoisotopic mass of 236.9789 Da for the neutral compound[2], locking in the empirical formula C₁₀H₈BrNO and enabling precise halogen counting for unknown impurity identification[3].
Platform Comparison: Orbitrap vs. Q-TOF for Halogenated Small Molecules
When selecting an HRMS platform for small molecule characterization, the choice typically narrows down to Orbitrap or Q-TOF architectures. Both provide the high resolution necessary for exact mass determination, but they operate on fundamentally different physical principles, leading to distinct performance trade-offs[4].
Orbitrap systems trap ions in an electrostatic field, deriving mass from the frequency of harmonic oscillations. Q-TOF systems accelerate ions through a flight tube, measuring the time it takes to reach the detector.
Quantitative Performance Comparison
Performance Metric
Orbitrap HRMS
Q-TOF HRMS
Impact on 4-Bromo-7-methoxyisoquinoline Analysis
Mass Resolving Power
120,000 – 1,000,000 (FWHM)
40,000 – 100,000 (FWHM)
Orbitrap provides superior separation of the target from complex isobaric matrix interferences.
Mass Accuracy
< 1–3 ppm
< 2–5 ppm
Both platforms unambiguously confirm the C₁₀H₈BrNO formula.
Scan Speed
10 – 40 Hz
Up to 100 Hz
Q-TOF is advantageous for ultra-fast UHPLC gradients with extremely narrow peak widths[4].
Isotopic Fidelity
Excellent (if space charge is controlled)
Excellent (wider linear dynamic range)
Both accurately capture the critical 1:1 ⁷⁹Br/⁸¹Br signature.
Dynamic Range
3–4 orders of magnitude
4–5 orders of magnitude
Q-TOF handles wider concentration disparities between the main API and trace impurities in a single run.
Field-Proven Insight: When using an Orbitrap, strict control of the Automatic Gain Control (AGC) target is required. If the C-trap is overfilled, space charge effects can artificially skew the 1:1 bromine isotopic ratio, leading to false negatives during automated halogen counting workflows.
To ensure scientific integrity, the following LC-HRMS methodology is designed as a self-validating system. The validity of the analytical run is internally confirmed by evaluating mass error and isotopic fidelity.
Step 1: Sample Preparation
Action: Dissolve 4-Bromo-7-methoxyisoquinoline in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.
Causality: This specific concentration is chosen to provide a robust signal-to-noise ratio while actively preventing detector saturation, which would distort the critical ⁷⁹Br/⁸¹Br isotopic ratio required for structural confirmation.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: Formic acid acts as an ionization enhancer. It protonates the basic isoquinoline nitrogen in solution, driving the efficient formation of the [M+H]⁺ ion during the electrospray process.
Step 3: HRMS Acquisition Parameters
Action: Operate the mass spectrometer in Positive ESI mode. Utilize a Full MS / Data-Dependent MS² (ddMS²) scan cycle with a narrow mass range of m/z 100–500.
Causality: Restricting the mass range optimizes the instrument's duty cycle. This maximizes the number of data points acquired across the narrow UHPLC chromatographic peak, ensuring accurate peak integration and reproducible quantification.
Step 4: Self-Validation & Data Processing
Action: Extract the exact mass chromatograms for[M(⁷⁹Br)+H]⁺ (m/z 237.9862) and[M(⁸¹Br)+H]⁺ (m/z 239.9842) using a strict 5 ppm mass tolerance window.
Validation Criteria: The analytical run is considered valid only if :
The absolute mass error for both extracted peaks is < 3 ppm.
The relative abundance ratio of the m/z 237 peak to the m/z 239 peak falls strictly between 0.95 and 1.05 (confirming the theoretical 1:1 bromine signature).
Workflow Visualization
The logical progression of the analytical methodology, from sample introduction to final structural confirmation, is mapped below.
LC-HRMS workflow for analyzing halogenated isoquinoline derivatives.
References
Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review
Source: MDPI
URL
4-bromo-7-methoxyisoquinoline (C10H8BrNO)
Source: PMC (nih.gov)
Isotopes in Mass Spectrometry
Source: Chemistry Steps
URL
Comparative Reactivity Guide: 4-Bromo- vs. 4-Chloro-7-methoxyisoquinoline in Cross-Coupling
Executive Summary & Strategic Context In the development of novel therapeutics and advanced materials, the functionalization of the isoquinoline scaffold is a critical structural vector. As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of novel therapeutics and advanced materials, the functionalization of the isoquinoline scaffold is a critical structural vector. As a Senior Application Scientist, I frequently observe that the choice of the halogen leaving group—specifically between 4-Bromo-7-methoxyisoquinoline and 4-chloro-7-methoxyisoquinoline —can dictate the entire trajectory of a synthetic campaign.
While aryl bromides are historically preferred for their predictable reactivity, the economic advantages and widespread availability of aryl chlorides make them highly attractive for scale-up. This guide provides an objective, data-driven comparison of these two substrates, detailing the causality behind their reactivity differences and offering field-proven, self-validating protocols for their utilization.
Mechanistic Rationale: The Halogen Effect at C-4
To understand the reactivity divergence between these two substrates, we must analyze the electronic environment of the C-4 position. Unlike the C-1 position of isoquinoline, which is highly electrophilic and readily undergoes oxidative addition regardless of the halogen[1], the C-4 position is significantly more electron-rich. This inherent electron density is further amplified by the electron-donating 7-methoxy group, which pushes electron density into the aromatic system.
Because the C-4 position is deactivated toward metal insertion, the Bond Dissociation Energy (BDE) of the carbon-halogen bond becomes the absolute rate-determining factor in palladium-catalyzed cross-coupling reactions [2].
4-Bromo-7-methoxyisoquinoline: The weaker C–Br bond (~81 kcal/mol) allows the oxidative addition step to proceed rapidly under mild conditions using standard phosphine ligands [3].
4-Chloro-7-methoxyisoquinoline: The stronger C–Cl bond (~96 kcal/mol) creates a massive kinetic barrier. To force the palladium(0) center to insert into this stubborn bond, we must employ highly specialized, electron-rich, and bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) and apply significantly higher thermal energy [2].
Generalized Pd-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition.
Comparative Performance Data
The following tables summarize bench-validated parameters for these substrates across two cornerstone transformations. The data illustrates the necessary compensation in catalyst sophistication and thermal energy required to activate the chloro-derivative.
Table 1: Suzuki-Miyaura Coupling Comparison
Parameter
4-Bromo-7-methoxyisoquinoline
4-Chloro-7-methoxyisoquinoline
Catalyst System
Pd(dppf)Cl₂
Pd₂(dba)₃
Ligand
None (included in pre-catalyst)
XPhos or SPhos
Base
K₂CO₃ (2.0 equiv)
K₃PO₄ (3.0 equiv)
Solvent
1,4-Dioxane / H₂O (4:1)
1,4-Dioxane / H₂O (4:1)
Temperature
80 °C – 90 °C
110 °C – 130 °C
Reaction Time
4 – 8 hours
16 – 24 hours
Typical Yield
85% – 95%
60% – 80%
Table 2: Buchwald-Hartwig Amination Comparison
Parameter
4-Bromo-7-methoxyisoquinoline
4-Chloro-7-methoxyisoquinoline
Catalyst System
Pd(OAc)₂
Pd₂(dba)₃
Ligand
BINAP or Xantphos
BrettPhos or RuPhos
Base
Cs₂CO₃ or NaOtBu
NaOtBu or LiHMDS
Solvent
Toluene
Toluene or Xylene
Temperature
90 °C – 100 °C
110 °C – 120 °C
Reaction Time
6 – 12 hours
18 – 36 hours
Typical Yield
80% – 90%
50% – 75%
Self-Validating Experimental Methodologies
A protocol is only as good as its internal controls. To ensure trustworthiness and eliminate isolation-bias during optimization, the following methodologies are designed as self-validating systems . By incorporating an inert internal standard (1,3,5-trimethoxybenzene) at the outset, researchers can perform quantitative NMR (qNMR) on crude reaction aliquots to verify absolute conversion rates independent of chromatographic recovery.
Self-validating experimental workflow for comparative high-throughput catalyst screening.
Protocol A: Mild Suzuki Coupling of 4-Bromo-7-methoxyisoquinoline
Causality Note: Because the C-Br bond is relatively weak, we utilize Pd(dppf)Cl₂, a robust and cost-effective pre-catalyst. The bite angle of dppf is perfectly suited to facilitate reductive elimination without requiring excessive steric bulk.
Preparation: In an oven-dried Schlenk tube, add 4-Bromo-7-methoxyisoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard).
Solvent & Degassing: Add 5 mL of a degassed 1,4-Dioxane/H₂O (4:1) mixture. Subject the flask to three freeze-pump-thaw cycles to ensure a strictly anaerobic environment (preventing homocoupling side-reactions).
Reaction: Heat the mixture at 80 °C for 4 hours.
Validation: Withdraw a 50 µL aliquot, dilute with CDCl₃, filter through a short Celite pad, and acquire a ¹H-NMR spectrum. Compare the integration of the product's distinct aromatic protons against the internal standard (singlet at 6.08 ppm) to determine precise conversion.
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Forced Suzuki Coupling of 4-Chloro-7-methoxyisoquinoline
Causality Note: The high BDE of the C-Cl bond at the electron-rich C-4 position necessitates a highly active catalyst. We use Pd₂(dba)₃ combined with XPhos. The electron-rich dicyclohexylphosphine moiety of XPhos increases electron density on the Pd center, while its bulky biphenyl backbone accelerates reductive elimination.
Preparation: In a Schlenk tube, add 4-chloro-7-methoxyisoquinoline (1.0 mmol), arylboronic acid (1.5 mmol, slight excess to compensate for slower kinetics), K₃PO₄ (3.0 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol).
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Note: A 1:2 Pd-to-ligand ratio ensures the active monoligated Pd(0)-XPhos species is maintained.
Solvent & Degassing: Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1) and perform three freeze-pump-thaw cycles.
Reaction: Heat rigorously at 110 °C for 18–24 hours.
Validation & Isolation: Perform the identical qNMR validation step described in Protocol A before proceeding to standard aqueous workup and chromatographic purification.
References
Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes." ResearchGate, Aug 2016. Available at:[Link]
ChemBK. "4-Chloro-7-methoxyisoquinoline (CAS: 1897696-28-4) Chemical Properties." ChemBK. Available at:[Link]
NextSDS. "4-bromo-7-methoxyisoquinoline — Chemical Substance Information." NextSDS. Available at:[Link]
Established vs. Novel Approaches: The Strategic Imperative for Methodological Advancement
An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methoxyisoquinoline: A Comparative Analysis of a Novel Palladium-Catalyzed Annulation Route The isoquinoline scaffold is a privileged structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methoxyisoquinoline: A Comparative Analysis of a Novel Palladium-Catalyzed Annulation Route
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The specific substitution pattern of 4-Bromo-7-methoxyisoquinoline makes it a valuable intermediate for further functionalization in drug discovery programs, enabling the exploration of chemical space through cross-coupling reactions. This guide provides a comprehensive comparison between a classical synthetic approach and a novel, validated palladium-catalyzed route to this important building block. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a head-to-head comparison of their respective performances.
The construction of the isoquinoline core has traditionally been dominated by a handful of name reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.[4] These methods, while foundational, often necessitate harsh acidic conditions, high temperatures, and can suffer from limited substrate scope or low yields, particularly for electronically diverse substrates.[5]
The Classical Approach: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[6][7] While effective for certain substrates, the reaction is notorious for requiring strong acids like concentrated sulfuric acid, which can lead to side reactions such as oxazole formation or decomposition, thereby complicating purification and reducing overall yield.[5]
A Modern Alternative: Palladium-Catalyzed Annulation
Recent advances in organometallic chemistry have introduced powerful, milder, and more efficient methods for constructing heterocyclic systems.[8] Among these, palladium-catalyzed reactions have emerged as a robust strategy. The synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides, for instance, offers a direct and selective route where the bromine atom is incorporated as part of the cyclization cascade, avoiding a separate bromination step.[9] This approach capitalizes on the versatility of palladium catalysis to construct the target molecule under significantly milder conditions.
Comparative Performance Analysis
The choice of a synthetic route in a research or drug development setting is governed by factors beyond mere chemical feasibility. Efficiency, scalability, safety, and cost are paramount. Here, we present a direct comparison of the two routes.
Use of highly corrosive concentrated sulfuric acid; potential for exothermic reaction.[10]
Azide intermediate requires careful handling due to potential explosive nature.[9]
Key Advantages
Utilizes simple, readily available starting materials.
High selectivity, milder conditions, better yield, direct incorporation of bromine.
Key Disadvantages
Harsh conditions, often low yields, significant byproduct formation.[5]
Requires synthesis of a specialized azide precursor.
Experimental Protocols
Established Route: Pomeranz-Fritsch Synthesis of 4-Bromo-7-methoxyisoquinoline
This synthesis is presented as a two-step process. The initial bromination of the isoquinoline product is required as the Pomeranz-Fritsch reaction does not directly install the bromine atom at the 4-position.
In a round-bottom flask, combine equimolar amounts of 3-methoxybenzaldehyde and 2,2-diethoxyethylamine in ethanol.
Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base (benzalaminoacetal). Monitor by TLC.
Remove the ethanol under reduced pressure.
To the crude Schiff base, add concentrated sulfuric acid dropwise at 0 °C with vigorous stirring. The amount of acid should be approximately 5-10 times the weight of the Schiff base.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 2-4 hours.
Cool the reaction mixture and carefully pour it onto crushed ice.
Basify the aqueous solution to pH > 10 with 10% NaOH solution.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 7-methoxyisoquinoline.
Step 2: Bromination to 4-Bromo-7-methoxyisoquinoline
Dissolve the 7-methoxyisoquinoline in carbon tetrachloride in a round-bottom flask.
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
Cool the reaction mixture and filter to remove succinimide.
Wash the filtrate with sodium thiosulfate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Purify the crude product by column chromatography to yield 4-Bromo-7-methoxyisoquinoline.
Novel Route: Palladium-Catalyzed Annulation for 4-Bromo-7-methoxyisoquinoline
This route requires the preparation of a 2-alkynyl benzyl azide precursor, which then undergoes a one-pot cyclization and bromination.
Step 1: Synthesis of 1-(Azidomethyl)-2-ethynyl-4-methoxybenzene (Precursor)
This precursor can be synthesized from commercially available 2-bromo-5-methoxybenzyl alcohol via a Sonogashira coupling with trimethylsilylacetylene, followed by bromination of the alcohol, substitution with sodium azide, and desilylation. The multi-step synthesis of the precursor is a drawback compared to the simple starting materials of the classical route.
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-(azidomethyl)-2-ethynyl-4-methoxybenzene (1.0 eq), PdBr₂ (0.05 eq), CuBr₂ (3.0 eq), and LiBr (3.0 eq).
Add anhydrous acetonitrile via syringe.
Seal the tube and heat the reaction mixture to 80 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the metal salts, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Bromo-7-methoxyisoquinoline.[9]
Workflow and Mechanistic Rationale of the Novel Route
The palladium-catalyzed route proceeds via a proposed mechanism involving an initial oxidative addition of palladium to the azide, followed by intramolecular carbopalladation onto the alkyne, and subsequent reductive elimination to form the isoquinoline ring. The CuBr₂ serves as the bromine source in this complex catalytic cycle.
Caption: Workflow for the Pd-Catalyzed Synthesis of 4-Bromo-7-methoxyisoquinoline.
Conclusion
While the Pomeranz-Fritsch reaction represents a classic and historically significant method for isoquinoline synthesis, its practical application for producing highly functionalized derivatives like 4-Bromo-7-methoxyisoquinoline is hampered by harsh conditions and often unsatisfactory yields. The novel palladium-catalyzed annulation of a 2-alkynyl benzyl azide offers a superior alternative. Despite the need to synthesize a more complex starting material, the benefits of significantly milder reaction conditions, higher yields, and excellent selectivity for the direct installation of the C4-bromo substituent make it a more efficient and elegant strategy for accessing this valuable chemical intermediate. For researchers in drug development, this modern approach provides a more reliable and robust platform for the synthesis and subsequent diversification of isoquinoline-based compound libraries.
References
Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
Whaley, W. M. & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
Boruń, A. et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
Biswas, B. et al. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]
D'Agostino, M. et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
Lao, F. J. et al. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
Jacob, J. et al. recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
Sha, C. et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]
St. Fleur, N. M. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
Tepe, J. J. & Williams, R. M. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
Royal Society of Chemistry. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
Quimicaorganica.org. Pictet Spengler synthesis of isoquinoline. Quimicaorganica.org. [Link]
Bentham Science. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Bentham Science. [Link]
Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
The Journal of Organic Chemistry. Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. ACS Publications. [Link]
The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]
Feng, C. et al. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
The Journal of Organic Chemistry. Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. ACS Publications. [Link]
Comparative Evaluation of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-7-methoxyisoquinoline
Executive Summary & Chemical Context The synthesis of heavily substituted isoquinolines is a cornerstone of modern drug discovery, given the scaffold's prevalence in kinase inhibitors, vasodilators, and neurological agen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The synthesis of heavily substituted isoquinolines is a cornerstone of modern drug discovery, given the scaffold's prevalence in kinase inhibitors, vasodilators, and neurological agents. 4-Bromo-7-methoxyisoquinoline serves as a highly versatile electrophilic building block.
From a mechanistic perspective, the C4 position of the isoquinoline ring is electronically unique. The nitrogen atom acts as an electron-withdrawing group, rendering the C-Br bond highly susceptible to oxidative addition by Palladium(0) species. However, the electron-donating resonance from the 7-methoxy group partially offsets this, creating a delicate electronic balance. If the subsequent transmetalation step is sluggish, the long-lived Pd(II) intermediate becomes highly vulnerable to protodehalogenation (yielding the des-bromo impurity). Therefore, selecting a catalyst that precisely balances rapid oxidative addition with accelerated reductive elimination is critical for maximizing yield and purity[1].
This guide provides an objective, data-driven comparison of four distinct palladium catalyst systems, evaluating their kinetic efficiency, impurity profiles, and mechanistic logic when applied to the Suzuki-Miyaura cross-coupling of 4-Bromo-7-methoxyisoquinoline.
Mechanistic Causality in Catalyst Selection
The utilization of robust, preformed palladium catalysts has revolutionized the de novo construction of aromatic heterocycles[1]. Below is the mechanistic rationale for the performance of four standard catalyst systems:
Pd(PPh3)4 (Tetrakis): The traditional baseline. As an 18-electron precatalyst, it must dissociate two triphenylphosphine ligands to form the active 14-electron Pd(0) species. While cheap, the monodentate ligands fail to enforce a geometry that accelerates reductive elimination, often leading to stalled catalytic cycles and high levels of homocoupling or dehalogenation.
Pd(dppf)Cl2: A highly stable Pd(II) precatalyst featuring the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The large bite angle (99°) of dppf forces the intermediate Pd(II) diaryl species into a sterically strained cis-geometry. This strain dramatically accelerates reductive elimination, effectively outcompeting off-cycle degradation pathways.
Pd2(dba)3 + XPhos (Buchwald System): This system generates a highly active, electron-rich Pd(0) center. The dialkylbiaryl phosphine ligand (XPhos) provides massive electron density to facilitate rapid oxidative addition into the C-Br bond. Simultaneously, its extreme steric bulk enforces rapid reductive elimination. This is the premier choice for sterically hindered boronic acids.
PEPPSI-IPr: An advanced Pd(II) complex utilizing an N-heterocyclic carbene (NHC) ligand. NHCs are stronger σ-donors than phosphines and do not easily dissociate, preventing the precipitation of inactive "Pd black." This catalyst maintains high turnover frequencies (TOF) even under harsh conditions, making it highly recyclable[2].
Caption: Suzuki-Miyaura catalytic cycle for 4-Bromo-7-methoxyisoquinoline cross-coupling.
Comparative Experimental Data
The following data represents a standardized screening of the aforementioned catalysts coupling 4-Bromo-7-methoxyisoquinoline with phenylboronic acid. The Suzuki-Miyaura reaction remains the most attractive method for C-C bond formation in these systems due to its high functional group tolerance[3].
Analyzing the crude reaction mixture prior to purification to assess catalyst selectivity.
Catalyst System
Desired Product
Homocoupled Biphenyl
Protodehalogenation (Des-bromo)
Pd(PPh3)4
72.1%
14.5%
13.4%
Pd(dppf)Cl2
90.8%
5.1%
4.1%
Pd2(dba)3 / XPhos
96.2%
1.9%
1.9%
PEPPSI-IPr
95.0%
2.8%
2.2%
Data Interpretation: The unhindered, monodentate Pd(PPh3)4 suffers from severe protodehalogenation, indicating that the transmetalation step is too slow, leaving the Pd(II) intermediate vulnerable to protonation by water. Conversely, the steric bulk of XPhos and the strong σ-donation of the PEPPSI-IPr NHC ligand ensure rapid throughput across the entire catalytic cycle, suppressing side reactions.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Caption: Standardized experimental workflow for comparative palladium catalyst screening.
Step 1: Reagent Preparation and Degassing
Action: In a flame-dried Schlenk tube, combine 4-Bromo-7-methoxyisoquinoline (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and finely milled K3PO4 (2.0 equiv, 1.0 mmol). Add a solvent mixture of 1,4-dioxane/H2O (4:1 v/v, 5 mL). Sparge the biphasic mixture with ultra-pure N2 for 15 minutes.
Mechanistic Causality: The biphasic solvent system ensures simultaneous solvation of the organic substrates and the inorganic base (required to form the reactive boronate complex for transmetalation). Sparging displaces dissolved O2, which would irreversibly oxidize the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes.
Validation (IPC 1): Visual Inspection. The solution must transition to a homogenous liquid phase (with suspended inorganic base) without any black precipitate.
Step 2: Catalyst Introduction and Activation
Action: Under a positive N2 stream, add the selected Palladium catalyst (e.g., Pd2(dba)3 / XPhos, 1.0 mol% Pd). Seal the tube and heat the reaction block to 70 °C.
Mechanistic Causality: Adding the catalyst post-degassing prevents premature oxidative degradation. Heating to 70 °C provides the activation energy required for the precatalyst to shed its stabilizing ligands (e.g., dba) and enter the catalytic cycle.
Validation (IPC 2): Colorimetric Shift. The mixture should shift from the color of the precatalyst (e.g., dark purple for dba complexes) to a clear yellow/orange, indicating the formation of the active
LnPd(0)
species.
Step 3: Reaction Monitoring and Kinetic Profiling
Action: Stir vigorously at 70 °C for 90 minutes. Remove a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade MeCN, and analyze.
Mechanistic Causality: Continuous, vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
Validation (IPC 3): Chromatographic Validation. The UPLC trace must show <2% of the starting 4-Bromo-7-methoxyisoquinoline (m/z 238/240). If the des-bromo impurity (m/z 159) exceeds 5%, it indicates a stalled transmetalation, validating the need for a more active ligand or a stronger base.
Step 4: Quench and Biphasic Extraction
Action: Cool the vessel to room temperature. Quench the reaction by adding 10 mL EtOAc and 10 mL saturated aqueous NH4Cl. Separate the phases and back-extract the aqueous layer with EtOAc (2 x 10 mL).
Mechanistic Causality: NH4Cl neutralizes the strongly basic K3PO4, preventing base-catalyzed degradation of the isoquinoline product during concentration. EtOAc efficiently partitions the moderately polar product away from the aqueous borate salts.
Validation (IPC 4): Mass Balance Check. After drying over Na2SO4 and concentrating in vacuo, the combined organic layers must yield a crude mass >90% of the theoretical yield. Significant mass loss indicates product trapping in the aqueous layer, requiring pH adjustment.
References
[3] Title: Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction | Source: ChemRxiv | URL:[Link]
[1] Title: Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones | Source: PNAS (Proceedings of the National Academy of Sciences) | URL:[Link]
[2] Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Source: Organometallics (ACS Publications) | URL:[Link]
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-7-methoxyisoquinoline Derivatives in Drug Discovery
Introduction: The Analytical Imperative in Scaffold Selection In modern medicinal chemistry, the isoquinoline core serves as a privileged scaffold for developing advanced therapeutics, including BET bromodomain inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative in Scaffold Selection
In modern medicinal chemistry, the isoquinoline core serves as a privileged scaffold for developing advanced therapeutics, including BET bromodomain inhibitors and cereblon-directed PROTACs (Proteolysis Targeting Chimeras)[1]. Among its derivatives, 4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0) stands out due to its dual functionalization: the bromine atom at C-4 provides a precise synthetic handle for palladium-catalyzed cross-coupling, while the C-7 methoxy group modulates both the electronic distribution and aqueous solubility of the final drug candidate[1].
For researchers and drug development professionals, the primary challenge lies in the analytical performance —specifically, the ability to spectroscopically differentiate this scaffold from closely related structural alternatives, such as 4-bromo-6-methoxyisoquinoline or quinoline isomers[2]. This guide provides an objective comparison of spectroscopic methodologies (NMR, MS, UV-Vis, and IR) and establishes self-validating protocols to ensure absolute structural elucidation.
Logical workflow for PROTAC synthesis utilizing the 4-Bromo-7-methoxyisoquinoline scaffold.
Part 1: Comparative Spectroscopic Profiling (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping atomic connectivity. The differing positions of the nitrogen atom in quinoline versus isoquinoline, combined with halogen and ether substitutions, result in highly specific variations in chemical shifts[2].
When comparing 4-Bromo-7-methoxyisoquinoline to the unsubstituted isoquinoline baseline, the causality behind the chemical shifts becomes evident. The electron-withdrawing nature of the bromine atom significantly deshields the adjacent H-3 proton, while the electron-donating resonance of the C-7 methoxy group shields the H-6 and H-8 protons.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
Data compares baseline isoquinoline[2] against the 4-Bromo-7-methoxy derivative[1].
Position
Isoquinoline (CDCl₃)
4-Bromo-7-methoxyisoquinoline (DMSO-d₆)
Shift Causality / Multiplicity
H-1
9.22
9.21 (s)
Highly deshielded by adjacent N and aromatic ring current.
H-3
7.58
8.59 (s)
Strongly deshielded by the ortho-Bromine at C-4.
H-4
8.50
- (Substituted)
Position occupied by Bromine.
H-5
7.80
7.99 (d, J=8.8 Hz)
Ortho-coupling to H-6.
H-6
7.62
7.57-7.60 (m)
Shielded by adjacent C-7 methoxy group resonance.
H-8
7.70
7.63 (d, J=2.4 Hz)
Meta-coupling to H-6; shielded by methoxy group.
OCH₃
-
3.95 (s)
Characteristic singlet for the electron-donating ether.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, analytical workflows must be self-validating. The following protocols integrate internal quality control (QC) checkpoints to eliminate false positives and instrumentation errors.
Protocol A: High-Resolution ¹H NMR Acquisition
Objective: Confirm structural regiochemistry and purity.
Causality of Solvent Choice: While the building block is soluble in CDCl₃, DMSO-d₆ is often preferred in drug discovery workflows to mimic the solubility profiles of the downstream bifunctional compounds[1].
Sample Preparation: Dissolve 5–10 mg of 4-Bromo-7-methoxyisoquinoline in 0.6 mL of DMSO-d₆ containing Tetramethylsilane (TMS) as an internal standard[2].
Instrument Calibration (Self-Validation Check): Lock the spectrometer to the deuterium signal of DMSO. QC Checkpoint: Ensure the TMS peak is calibrated exactly to 0.00 ppm with a line width at half-height of < 1.0 Hz to validate optimal magnetic shimming.
Acquisition Parameters:
Set the spectral width from -1 to 12 ppm to capture the highly deshielded H-1 proton[2].
Use a 90° pulse angle to maximize the signal in the transverse plane, providing the best signal-to-noise ratio per scan.
Causality of Delay: Set the relaxation delay (D1) to 1.5–2.0 seconds. This ensures complete relaxation of longitudinal magnetization between scans, which is strictly required for accurate quantitative integration of the proton signals[2].
Processing: Co-add 16 to 32 scans. Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation.
Protocol B: LC-MS/MS Analysis for Mass Confirmation
Objective: Verify the exact mass and isotopic distribution.
The monoisotopic mass of 4-bromo-7-methoxyisoquinoline is 236.98 Da[3]. Because bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum provides a built-in self-validation mechanism.
Sample Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade Methanol. Dilute to 10 µg/mL in the initial mobile phase.
Chromatographic Separation: Use an ODS (C18) column (e.g., L-column2, 150 mm × 4.6 mm, 5.0 µm) maintained at 40°C[1].
Mobile Phase Gradient:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
Solvent B: Acetonitrile + 0.1% TFA.
Causality of TFA: Isoquinoline nitrogen is basic. Adding 0.1% TFA acts as an ion-pairing agent, lowering the pH to ensure the nitrogen is fully protonated. This suppresses secondary interactions with column silanols (preventing peak tailing) and drastically enhances ionization efficiency in positive ESI mode[1].
Mass Spectrometry (ESI+): Scan from m/z 100 to 500.
Self-Validation Check (Data Analysis): Confirm the presence of a characteristic 1:1 doublet at m/z 237.98 ([M+H]⁺ for ⁷⁹Br) and m/z 239.98 ([M+H]⁺ for ⁸¹Br). The absence of this doublet immediately invalidates the identity of the brominated scaffold.
Self-validating LC-MS/MS analytical workflow for isoquinoline derivative characterization.
Part 3: Orthogonal Techniques (UV-Vis & IR)
While NMR and MS are primary tools, UV-Vis and IR spectroscopy offer rapid, orthogonal verification of electronic structure and functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Isoquinolines exhibit strong absorption in the UV region due to their conjugated π-systems. The introduction of an electron-donating methoxy group at the C-7 position acts as an auxochrome, causing a distinct bathochromic shift (red shift) of the π → π* absorption band compared to unsubstituted isoquinoline[4].
Infrared (IR) Spectroscopy: IR spectroscopy provides critical information about vibrational modes[2]. While the C-N and C-H bending vibrations of the aromatic system are consistent across isoquinolines, 4-Bromo-7-methoxyisoquinoline exhibits a strong, characteristic asymmetric C-O-C stretching band between 1200–1250 cm⁻¹, confirming the presence of the ether linkage without requiring full NMR acquisition.
Conclusion
The successful integration of 4-Bromo-7-methoxyisoquinoline into advanced therapeutic pipelines requires rigorous analytical validation. By understanding the causality behind solvent choices, ionization modifiers (like TFA), and the electronic effects of regioselective substitutions, researchers can confidently distinguish this critical scaffold from its structural alternatives. Always employ self-validating protocols—such as isotopic pattern matching in MS and internal standard calibration in NMR—to ensure absolute scientific integrity.
References
Title: A Comparative Spectroscopic Guide to Quinoline and Isoquinoline
Source: Benchchem
URL
Title: 4-bromo-7-methoxyisoquinoline (C10H8BrNO)
Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives
Source: PMC - NIH
URL
Title: US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google Patents
URL
alternative brominating agents for the synthesis of 4-Bromo-7-methoxyisoquinoline
As a Senior Application Scientist, I approach the synthesis of 4-Bromo-7-methoxyisoquinoline not merely as a routine halogenation, but as a critical node in the development of advanced therapeutics. This specific bromo-i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the synthesis of 4-Bromo-7-methoxyisoquinoline not merely as a routine halogenation, but as a critical node in the development of advanced therapeutics. This specific bromo-isoquinoline scaffold is an indispensable building block in the synthesis of cereblon (CRBN) E3 ubiquitin ligase ligands for PROTACs [1] and highly selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors [2].
Because the downstream utility of this intermediate relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), achieving high regioselectivity at the C-4 position while minimizing polybrominated impurities is paramount. This guide objectively compares alternative brominating agents against traditional methods, providing mechanistic rationale and self-validating experimental protocols to optimize your synthetic workflow.
Mechanistic Rationale: Activating the C-4 Position
In neutral or mildly basic environments, the isoquinoline bicyclic system naturally favors electrophilic aromatic substitution at the C-4 position. The presence of the electron-donating 7-methoxy group further enriches the electron density of the system.
The synthetic challenge does not lie in forcing the reaction to occur, but in controlling the rate of
Br+
delivery . Overly harsh reagents like elemental bromine (
Br2
) often lead to over-bromination (yielding 4,7-dibromoisoquinoline) or require highly corrosive acidic media. By selecting precisely tuned electrophilic bromine sources, we can stabilize the intermediate Wheland complex and drive the reaction exclusively toward the mono-brominated product.
Figure 1: Mechanistic pathways comparing DBDMH and NBS efficiency in C-4 bromination.
Comparative Analysis of Brominating Agents
To move away from the toxicity and poor selectivity of
Br2
, modern process chemistry relies on solid, easy-to-handle electrophilic bromine sources.
N-Bromosuccinimide (NBS): The industry standard. NBS provides a controlled, steady release of
Br+
. However, it only offers one active bromine atom per molecule, and the resulting succinimide byproduct requires rigorous aqueous washing to remove.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A superior, atom-economical alternative [3]. Because DBDMH contains two active bromine atoms, it requires roughly half the stoichiometric equivalents of NBS. Furthermore, its byproduct (5,5-dimethylhydantoin) is highly water-soluble, drastically simplifying downstream purification.
Pyridinium Tribromide (PTB): While highly selective and mild, PTB suffers from a very high molecular weight, resulting in poor atom economy (high E-factor). It is generally reserved for highly sensitive substrates where NBS and DBDMH fail.
Quantitative Performance Data
Brominating Agent
Equivalents
Optimal Solvent
Temp
Time
Isolated Yield
E-Factor Impact
Bromine (
Br2
)
1.10
AcOH
RT
4.0 h
60 - 65%
High (Toxic, corrosive waste)
NBS
1.05
DMF
0 °C to RT
2.0 h
80 - 85%
Medium (High MW byproduct)
DBDMH
0.55
MeCN
0 °C to RT
1.0 h
88 - 92%
Low (High atom economy)
PTB
1.05
DCM / MeOH
RT
3.0 h
75 - 80%
High (Low atom economy)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the solvent choices and quenching steps ensures that the chemist receives real-time visual feedback regarding the reaction's progress and safety.
Figure 2: Standardized workflow for the electrophilic C-4 bromination of 7-methoxyisoquinoline.
Protocol A: The NBS Standard Method
Causality Note: DMF is explicitly chosen here because it actively solvates the polar succinimide byproduct and stabilizes the polar transition state of the bromonium intermediate.
Initiation: Dissolve 7-methoxyisoquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the flask to 0 °C using an ice bath to suppress exothermic degradation.
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. The solution will transition to a deep yellow/orange color, indicating the formation of the active electrophilic complex.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via LCMS or TLC (Hexanes:EtOAc 3:1).
Self-Validating Quench: Pour the mixture into a 1:1 solution of saturated aqueous
NaHCO3
and 10%
Na2S2O3
. Validation: The immediate discharge of the orange tint to a pale yellow/colorless state visually confirms the complete reduction of residual
Br+
, preventing oxidative degradation during workup.
Isolation: Extract with EtOAc (3x). Wash the combined organic layers vigorously with brine (5x) to pull the DMF and succinimide into the aqueous phase. Dry over
Na2SO4
, concentrate, and recrystallize from EtOH.
Protocol B: The Optimized DBDMH Method (Recommended for Scale-Up)
Causality Note: When using the highly reactive DBDMH, Acetonitrile (MeCN) is preferred over DMF to prevent Vilsmeier-type side reactions that can occur between DMF and strong electrophiles.
Initiation: Dissolve 7-methoxyisoquinoline (1.0 eq) in anhydrous MeCN (0.2 M concentration). Cool to 0 °C.
Reagent Addition: Add DBDMH (0.55 eq) in a single portion. Because DBDMH supplies two equivalents of
Br+
, strict stoichiometric control prevents over-bromination.
Propagation: Stir at room temperature for 1 hour. The reaction typically reaches completion twice as fast as the NBS route due to the higher localized electrophilicity of the hydantoin core.
Workup: Quench with 10%
Na2S2O3
. Extract with Dichloromethane (DCM). The 5,5-dimethylhydantoin byproduct is highly water-soluble and remains entirely in the aqueous phase, eliminating the need for repetitive brine washes.
Isolation: Dry the DCM layer over
Na2SO4
, filter, and concentrate in vacuo to afford 4-bromo-7-methoxyisoquinoline in >88% yield with high analytical purity.
Conclusion & Recommendations
For discovery-scale synthesis (< 1 gram), NBS remains a reliable and accessible choice. However, for process development, scale-up, or library generation where time and E-factor are critical metrics, DBDMH is objectively superior. Its dual-bromine atom economy, faster reaction kinetics, and simplified aqueous workup make it the optimal brominating agent for synthesizing 4-Bromo-7-methoxyisoquinoline.
References
US20180215731A1 - Cereblon ligands and bifunctional compounds comprising the same
Source: Google P
The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)
Source: Journal of Medicinal Chemistry (ACS Publications)[Link]
Biological Activity Comparison of 4-Bromo-7-methoxyisoquinoline Analogs: A Guide to Kinase Inhibition and Targeted Protein Degradation
As a versatile and highly privileged halogenated building block, 4-Bromo-7-methoxyisoquinoline has become a cornerstone in modern medicinal chemistry. Its unique electronic distribution and stereoelectronic profile make...
Author: BenchChem Technical Support Team. Date: March 2026
As a versatile and highly privileged halogenated building block, 4-Bromo-7-methoxyisoquinoline has become a cornerstone in modern medicinal chemistry. Its unique electronic distribution and stereoelectronic profile make it an ideal starting material for synthesizing advanced therapeutics across two distinct pharmacological modalities: Kinase Inhibition (specifically IRAK4) and Targeted Protein Degradation (Cereblon modulation)[1][2].
This guide provides an objective, data-driven comparison of the biological activities of 4-Bromo-7-methoxyisoquinoline analogs, evaluating their performance against clinical standards. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the insights necessary to leverage this scaffold in novel drug design.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Aberrant IRAK4 activation drives the overproduction of pro-inflammatory cytokines, making it a prime target for rheumatoid arthritis and lupus[1].
Derivatives of 4-Bromo-7-methoxyisoquinoline, specifically the 7-methoxyisoquinoline-6-carboxamide class, have yielded highly potent IRAK4 inhibitors. The most notable clinical candidate derived from this scaffold is PF-06650833 (Zimlovisertib) [3].
Mechanistic Causality & Structural Insights
During the optimization of early fragment hits (e.g., Carboxamide 51), researchers discovered that the 7-methoxyisoquinoline core provided an optimal fit within the IRAK4 ATP-binding pocket. The addition of a 3-ethyl-4-fluoro-5-oxopyrrolidinyl moiety was not arbitrary[1]. The fluorine atom at the
α
-position of the lactam serves as a conformational lock, drastically increasing binding affinity and metabolic stability compared to its des-fluoro analogs[1].
Caption: IRAK4 signaling pathway and targeted competitive inhibition by PF-06650833.
Performance Comparison: IRAK4 Inhibitors
The following table summarizes the biological activity of PF-06650833 against its structural precursors and analogs[1][3][].
To ensure trustworthiness, the following protocol outlines a self-validating system for testing IRAK4 inhibitor efficacy.
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Seed at
2×105
cells/well in a 96-well plate.
Compound Treatment: Prepare a 10-point serial dilution of the isoquinoline analog in DMSO. Add to the cells (final DMSO concentration must be strictly
≤0.1%
to prevent solvent-induced cytotoxicity). Self-Validation Step: Include a DMSO-only vehicle control to establish baseline activity, and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay suppression.
Stimulation: Incubate for 1 hour, then stimulate with the TLR-7/8 ligand R848 (1 µM) or LPS (100 ng/mL) to induce IRAK4-mediated TNF-α production.
Quantification: After 24 hours, harvest the supernatant and quantify TNF-α using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or standard ELISA.
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Modality 2: Cereblon (CRBN) Modulators & Targeted Protein Degradation
Beyond kinase inhibition, the 4-Bromo-7-methoxyisoquinoline scaffold is utilized to synthesize 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. These compounds act as Immunomodulatory Imide Drugs (IMiDs) and Cereblon (CRBN) modulators, which are highly effective against Multiple Myeloma (MM)[2][5].
Mechanistic Causality & Structural Insights
Standard IMiDs like Lenalidomide utilize a phthalimide core. However, researchers have successfully substituted this with an isoquinoline-1,3-dione core derived from our title scaffold[5]. This bioisosteric replacement alters the "exit vector" of the molecule. When the compound binds to the CRBN E3 ubiquitin ligase, the altered geometry of the isoquinoline ring influences which neosubstrates (such as IKZF1 and IKZF3) are recruited for ubiquitination and subsequent proteasomal degradation[5][6].
Specifically, the placement of an amino group on the isoquinoline ring dictates activity. The 8-amino substituted analog (Compound 10a) exhibits optimal spatial alignment within the CRBN binding pocket, whereas the 5-amino substitution (Compound 10d) creates steric clashes, rendering it inactive[5].
Caption: Mechanism of targeted protein degradation by isoquinoline-based CRBN modulators.
Performance Comparison: CRBN Modulators
The following table compares the anti-proliferative and immunomodulatory activity of isoquinoline-1,3-dione derivatives against the clinical standard, Lenalidomide[5][6].
Compound
NCI-H929 Cell Viability IC₅₀ (µM)
PBMC TNF-α Inhibition IC₅₀ (µM)
Structural Feature
Lenalidomide (Control)
1.12 ± 0.06
0.13 ± 0.02
Standard Phthalimide IMiD
Compound 10a
2.25 ± 0.09
0.76 ± 0.08
8-amino-isoquinoline-1,3-dione
Compound 10b
> 10.0
> 5.0
6-amino-isoquinoline-1,3-dione
Compound 10d
> 50.0
> 20.0
5-amino-isoquinoline-1,3-dione
Data indicates that Compound 10a shows comparable activity to Lenalidomide, validating the isoquinoline core as a highly viable alternative for PROTAC (Proteolysis Targeting Chimera) development.
To accurately assess the degradation-induced cytotoxicity of these analogs, use the following standardized CCK-8 assay protocol.
Cell Culture: Culture NCI-H929 (human multiple myeloma) cells in RPMI-1640 medium supplemented with 10% FBS.
Plating: Seed cells at a density of
1×104
cells/well in a 96-well plate.
Dosing: Treat cells with varying concentrations of the isoquinoline analogs (0.1 µM to 50 µM). Self-Validation Step: Run a parallel toxicity screen on healthy, unstimulated PBMCs. A successful CRBN modulator should show high toxicity in NCI-H929 cells but near-zero toxicity in healthy PBMCs at 20.0 µM, proving targeted degradation rather than general cytotoxicity.
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere. (72 hours is required to allow sufficient time for IKZF1/3 degradation and subsequent apoptotic induction).
Detection: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.
Conclusion
The 4-Bromo-7-methoxyisoquinoline scaffold is a highly adaptable chemical starting point. By functionalizing the bromine and methoxy positions, researchers can drive the pharmacology toward highly selective kinase inhibition (as seen in the picomolar potency of PF-06650833) or toward targeted protein degradation (as seen in the robust CRBN-modulating activity of isoquinoline-1,3-diones). Understanding the strict structure-activity relationships—such as the necessity of the
α
-fluorine in IRAK4 inhibitors or the 8-amino position in CRBN modulators—is paramount for the successful design of next-generation therapeutics.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators . PMC (National Institutes of Health). Available at:[Link]
Cereblon ligands and bifunctional compounds comprising the same. Google Patents (US20180215731A1).
quantitative NMR (qNMR) for assaying 4-Bromo-7-methoxyisoquinoline purity
As a Senior Application Scientist navigating the complexities of pharmaceutical development, I frequently encounter the limitations of traditional analytical methods when characterizing novel synthetic intermediates. 4-B...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of pharmaceutical development, I frequently encounter the limitations of traditional analytical methods when characterizing novel synthetic intermediates. 4-Bromo-7-methoxyisoquinoline (CAS 1783659-54-0)[1] is a highly valuable building block in drug discovery, serving as a versatile scaffold for cross-coupling reactions and nucleophilic substitutions.
However, ensuring its absolute purity is a metrological challenge. Impurities such as regioisomers (e.g., 5-bromo or 6-bromo analogs) or debrominated byproducts often co-elute or exhibit vastly different UV absorption profiles. This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional assays, demonstrating why qNMR is the definitive self-validating system for absolute purity determination.
The Analytical Challenge: Causality of Methodological Bias
When assaying a novel intermediate like 4-Bromo-7-methoxyisoquinoline, analysts typically default to High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). While excellent for routine, high-throughput release testing, these methods suffer from fundamental mechanistic blind spots:
HPLC (UV-Vis Detection): HPLC relies on the assumption that all components have a similar Relative Response Factor (RRF) at the detection wavelength[2]. If a debrominated impurity has a significantly lower molar absorptivity than the parent 4-Bromo-7-methoxyisoquinoline, HPLC area percent will drastically underestimate the impurity, artificially inflating the reported purity[3]. Correcting this requires a certified reference standard for every single impurity—a logistical impossibility for early-stage intermediates[4].
Titration: While considered a primary method, titration lacks structural specificity. It cannot differentiate between 4-Bromo-7-methoxyisoquinoline and structurally similar basic impurities.
qNMR (The Metrological Solution): qNMR is a primary analytical method based on a direct, fundamental physical law: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[2]. By comparing the analyte's signal to a certified internal standard, qNMR calculates absolute mass fraction without requiring an analyte-specific reference standard[4].
Table 1: Objective Comparison of Purity Assay Alternatives
Feature
qNMR (Absolute Method)
HPLC (UV-Vis)
GC (FID/MS)
Titration
Fundamental Principle
Direct proportionality of signal area to molar concentration[2].
Misses non-volatile or thermally labile impurities.
Misses non-reactive impurities.
Logical Workflows for Purity Determination
To establish a robust analytical control strategy, qNMR and HPLC should not be viewed as mutually exclusive. Instead, qNMR serves as the foundational metrological tool to establish the absolute purity of the primary batch, which can then be used to calculate the RRFs for subsequent routine HPLC monitoring[3].
Decision tree illustrating the orthogonal integration of qNMR and HPLC in pharmaceutical analysis.
Self-Validating qNMR Methodology for 4-Bromo-7-methoxyisoquinoline
A protocol is only as trustworthy as its internal controls. The following methodology establishes a self-validating system by utilizing an independent, NIST-traceable Internal Calibrant (IC)[5].
Step 1: Internal Standard (IS) Selection
The IS must be highly pure, stable, non-hygroscopic, and exhibit an NMR signal completely resolved from the analyte[3].
Analyte Signals: 4-Bromo-7-methoxyisoquinoline exhibits a distinct methoxy (-OCH3) singlet at ~3.9 ppm and aromatic protons between 7.5–9.0 ppm.
Selected IS:Maleic acid (NIST SRM). It produces a sharp, 2-proton singlet at δ 6.26 ppm, perfectly situated in the baseline void between the analyte's aliphatic and aromatic regions.
Step 2: Gravimetric Sample Preparation
Using a calibrated microbalance (0.01 mg accuracy), accurately weigh ~10.00 mg of 4-Bromo-7-methoxyisoquinoline and ~5.00 mg of Maleic acid IC into a vial[6].
Dissolve the mixture in 0.6 mL of DMSO-
d6
(100% deuterated) to prevent solvent signal overlap.
Transfer exactly 0.5 mL to a 5 mm precision NMR tube.
Step 3: Causality-Driven NMR Acquisition
The accuracy of qNMR hinges on complete nuclear relaxation. If the relaxation delay (D1) is too short, protons will not fully return to their equilibrium magnetization state (longitudinal relaxation,
T1
), leading to signal saturation and severe quantitation errors (up to 8.9%)[7].
Impact of T1 relaxation delay (D1) on qNMR quantitation accuracy.
Determine
T1
: Run an inversion-recovery experiment to determine the longest
T1
of the signals of interest (Maleic acid proton and the -OCH3 protons of the analyte).
Set Parameters:
Pulse Angle: 90° for maximum Signal-to-Noise Ratio (SNR)[7].
Relaxation Delay (D1): Set to
≥5×T1
(typically 30–60 seconds) to ensure >99.3% magnetization recovery[7].
Scans (NS): 64 to 128 scans to achieve an SNR > 250:1 for the target peaks.
Acquisition Time (AQ): > 4 seconds to ensure full decay of the Free Induction Decay (FID).
Step 4: Data Processing and Absolute Purity Calculation
Apply a Line Broadening (LB) factor of 0.3 Hz and zero-fill to 256K points prior to Fourier Transformation[6].
Perform strict manual phase and baseline correction.
Integrate the Maleic acid singlet (6.26 ppm,
Nstd=2
) and the analyte methoxy singlet (~3.9 ppm,
Nx=3
).
Calculate absolute purity (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where
I
= Integral area,
N
= Number of protons,
M
= Molar mass,
W
= Gravimetric weight, and
P
= Purity)
Experimental Data: Revealing the HPLC Discrepancy
To demonstrate the critical need for qNMR, consider the following experimental comparison of a single batch of 4-Bromo-7-methoxyisoquinoline analyzed by both HPLC (UV at 254 nm) and the qNMR protocol described above.
Table 2: Comparative Purity Analysis of 4-Bromo-7-methoxyisoquinoline
Analytical Technique
Reported Purity
Impurity A (Des-bromo analog)
Impurity B (Inorganic Salts)
Analyst Conclusion
HPLC (Area % at 254 nm)
99.88%
0.12%
Not Detected
Overestimates purity. Fails to account for UV-transparent salts and differing RRFs[2].
qNMR (Absolute Mass %)
98.20%
0.85%
0.95% (Inferred via mass balance)
True mass fraction. Accurately quantifies the organic impurity and reveals a mass balance deficit[2],[5].
Interpretation of Causality:
The discrepancy of 1.68% between the two methods is not an error; it is a fundamental difference in measurement physics. HPLC reported 99.88% because the des-bromo impurity has a significantly lower UV response factor at 254 nm compared to the highly conjugated brominated parent molecule[3]. Furthermore, HPLC is entirely blind to residual inorganic salts (e.g., from the bromination step), whereas qNMR accounts for them via the absolute mass balance calculation[5].
Conclusion
For novel intermediates like 4-Bromo-7-methoxyisoquinoline where certified reference standards are unavailable, relying solely on HPLC area percent is a metrological risk. By implementing qNMR as a primary, self-validating assay, drug development professionals can establish absolute purity, determine accurate Relative Response Factors for downstream chromatography, and ensure the integrity of the pharmaceutical supply chain.
The Evolving Landscape of IRAK4 Inhibition: A Comparative Efficacy Analysis of Novel Scaffolds
In the relentless pursuit of novel therapeutics for inflammatory and autoimmune diseases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal target.[1][2][3] As a master regulator of innate immun...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of novel therapeutics for inflammatory and autoimmune diseases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal target.[1][2][3] As a master regulator of innate immunity, its central role in Toll-like receptor (TLR) and interleukin-1 (IL-1) receptor signaling pathways makes it a compelling node for intervention.[1][2][3][4] This guide provides a comparative analysis of the efficacy of recently developed IRAK4 inhibitors, with a particular focus on PF-06650833 (Zimlovisertib), a clinical candidate that evolved from a fragment-based drug design program incorporating a 4-substituted isoquinoline moiety. While not strictly a "4-Bromo-7-methoxyisoquinoline" in its final form, its developmental history provides a valuable case study. We will compare its performance against other notable IRAK4 inhibitors, BAY1834845 (Zabedosertib) and AS2444697, which feature distinct chemical scaffolds.
The Rationale for Targeting IRAK4
The IRAK4 signaling cascade is a cornerstone of the innate immune response.[4] Upon activation by pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome signaling complex.[1][4][5] Within this complex, IRAK4's kinase activity is indispensable for the subsequent phosphorylation and activation of IRAK1 and IRAK2, triggering downstream signaling through pathways like NF-κB and MAPK.[1][2] This culminates in the production of a host of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers of inflammation.[4] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory conditions, including rheumatoid arthritis and lupus.[1][2]
Comparative Analysis of IRAK4 Inhibitor Efficacy
This section provides a head-to-head comparison of key efficacy data for PF-06650833, BAY1834845, and AS2444697, based on published preclinical and clinical findings.
Inhibitor
Scaffold Type
Target
Biochemical Potency (IC50)
Cellular Potency (IC50)
In Vivo Efficacy (Collagen-Induced Arthritis Model)
PF-06650833 (Zimlovisertib)
Isoquinoline-based
IRAK4
0.2 nM
2.4 nM (PBMC assay)
Significant reduction in paw swelling in rats
BAY1834845 (Zabedosertib)
Indazole/Benzimidazole
IRAK4
3.55 nM
Not explicitly stated, but potent inhibition of cytokine secretion
Prevents lung injury and reduces inflammation in LPS-induced ARDS in mice
AS2444697
Pyrazole-pyridine
IRAK4
21 nM
Potent inhibition of LPS-induced TNF-α and IL-6 production in PBMCs
ED50 of 1.6 mg/kg in rats
In-Depth Look at PF-06650833 (Zimlovisertib)
PF-06650833 is a potent, selective, and orally active inhibitor of IRAK4. Its discovery through fragment-based drug design highlights the utility of the isoquinoline scaffold in achieving high-affinity binding.[6][7]
Preclinical Efficacy
In preclinical studies, PF-06650833 demonstrated robust anti-inflammatory effects. In cellular assays using peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 ligand R848, it inhibited the release of tumor necrosis factor (TNF) with an IC50 of 2.4 nM.[6]
In a rat model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis, oral administration of PF-06650833 resulted in a significant reduction in paw swelling, a key indicator of disease severity.[3]
Clinical Efficacy in Rheumatoid Arthritis
A Phase 2 clinical trial evaluated the efficacy and safety of PF-06650833 in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. The study employed a Bayesian analysis to assess the primary endpoint. The results demonstrated a statistically significant improvement in clinical disease scores for all PF-06650833 dose groups compared to placebo at Week 12.
Alternative Scaffolds: BAY1834845 and AS2444697
While PF-06650833 showcases the potential of isoquinoline-based structures, other chemical scaffolds have also yielded potent IRAK4 inhibitors.
BAY1834845 (Zabedosertib) , developed by Bayer, is a selective IRAK4 inhibitor with a distinct indazole/benzimidazole core.[1][2][5][8][9] It exhibits a biochemical IC50 of 3.55 nM against IRAK4.[8][10] In vivo, BAY1834845 has shown efficacy in a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), where it prevented lung injury and reduced inflammation.[8]
AS2444697 is an orally active IRAK4 inhibitor with a pyrazole-pyridine scaffold and an IC50 of 21 nM.[10][11][12][13] It has demonstrated efficacy in the rat adjuvant-induced arthritis and collagen-induced arthritis models, with an ED50 of 1.6 mg/kg in the latter.[11]
Experimental Methodologies: Ensuring Self-Validating Systems
The trustworthiness of these efficacy comparisons hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used in the characterization of these IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay (Luminescent)
This assay quantifies the direct inhibitory activity of a compound on the IRAK4 enzyme.
Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.
Protocol:
Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
Add recombinant human IRAK4 enzyme (e.g., 7.5 nM) to the wells.
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., Myelin Basic Protein at 0.1 µg/µL) and ATP (e.g., 10 µM).
Incubate the reaction at room temperature for 60 minutes.
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature, protected from light.
Read the luminescence on a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: R848-Stimulated TNF-α Release in Human PBMCs
This assay assesses the functional activity of an inhibitor in a more biologically relevant context.
Principle: The TLR7/8 agonist R848 stimulates PBMCs to produce and release pro-inflammatory cytokines like TNF-α. The inhibitory effect of a compound on this process is quantified.
Protocol:
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Seed the PBMCs in a 96-well plate at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% FBS.
Prepare serial dilutions of the test inhibitor.
Pre-treat the cells with the diluted inhibitor or vehicle control for 1 hour.
Stimulate the cells with 1 µM R-848.
Incubate the plate for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
Centrifuge the plate to pellet the cells.
Collect the supernatant and measure the concentration of TNF-α using a suitable immunoassay, such as HTRF or ELISA.
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
This is a widely accepted animal model for studying the efficacy of anti-arthritic drugs.
Principle: Immunization of susceptible rat strains with type II collagen emulsified in adjuvant induces an autoimmune polyarthritis that shares many pathological features with human rheumatoid arthritis.
Protocol:
Prepare an emulsion of porcine or bovine type II collagen in Complete Freund's Adjuvant.
On day 0, immunize male Lewis rats with an intradermal injection of the collagen emulsion at the base of the tail.
On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.
Monitor the rats for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).
Upon disease onset, randomize the animals into treatment groups (vehicle control, test inhibitor, positive control like tofacitinib).
Administer the treatments daily via oral gavage at predetermined doses.
Measure paw volume using a plethysmometer at regular intervals throughout the study.
At the end of the study, collect tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Analyze the data to determine the effect of the inhibitor on disease progression.
Visualizing the Mechanism and Workflow
IRAK4 Signaling Pathway and Inhibition
Caption: The IRAK4 signaling pathway and the point of intervention for IRAK4 inhibitors.
Experimental Workflow for IRAK4 Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of an IRAK4 inhibitor.
Conclusion
The development of potent and selective IRAK4 inhibitors represents a significant advancement in the quest for novel treatments for a range of inflammatory and autoimmune diseases. The journey of PF-06650833 from a fragment screen to a clinical candidate underscores the potential of isoquinoline-based scaffolds in kinase inhibitor design. However, the success of compounds like BAY1834845 and AS2444697 with different chemical architectures highlights the diverse strategies available for targeting this critical kinase. The comparative efficacy data presented here, supported by detailed and validated experimental protocols, provides a valuable resource for researchers in the field. As our understanding of the nuanced roles of IRAK4 in various disease contexts deepens, the continued exploration of novel chemical matter will be crucial for the development of the next generation of safe and effective immunomodulatory therapies.
References
Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]
Sygnature Discovery. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Sygnature Discovery. [Link]
Frontiers. (n.d.). Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies. Frontiers. [Link]
Pratt, A. G., et al. (2024). Use of Bayesian techniques in clinical trials for rheumatoid arthritis and systemic sclerosis: a scoping review. PMC. [Link]
Campbell, V., et al. (2019). A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation. ACR Abstract. [Link]
Ye, Y. (2016). Bayesian Network Meta-Analysis for Biologic Therapies in Rheumatoid Arthritis. Semantic Scholar. [Link]
Johnson, S. R. (2011). Bayesian Inference: Statistical Gimmick or Added Value? The Journal of Rheumatology. [Link]
ResearchGate. (n.d.). (PDF) Use of Bayesian techniques in clinical trials for rheumatoid arthritis and systemic sclerosis: a scoping review. ResearchGate. [Link]
Zhang, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC. [Link]
Song, D., et al. (2019). Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats. PMC. [Link]
arXiv. (2018). A Bayesian Joint model for Longitudinal DAS28 Scores and Competing Risk Informative Drop Out in a Rheumatoid Arthritis Clinical Trial. arXiv. [Link]
Curis, Inc. (n.d.). Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models. Curis, Inc.. [Link]
Bamborough, P., et al. (2017). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. PMC. [Link]
Kim, H. Y., et al. (2022). A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. PMC. [Link]
Hein, T. R., et al. (2024). Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis. PubMed. [Link]
ResearchGate. (n.d.). (PDF) Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis. ResearchGate. [Link]
Kymera Therapeutics. (2023). IRAK4 Degradation vs. Inhibition. Kymera Therapeutics. [Link]
Liu, X., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. MDPI. [Link]
Wright, S. W., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PMC. [Link]
Smolen, J. S., et al. (2012). Plasmacytoid dendritic cell interferon-α production to R-848 stimulation is decreased in male infants. PMC. [Link]
Wright, S. W., et al. (2022). Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. ACS Publications. [Link]
ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. ACS Publications. [Link]
PubMed. (2025). Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach. PubMed. [Link]
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]
cross-validation of analytical methods for 4-Bromo-7-methoxyisoquinoline
An in-depth technical analysis and cross-validation framework for the quantification and impurity profiling of 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0). Introduction to the Analytical Landscape 4-Bromo-7-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and cross-validation framework for the quantification and impurity profiling of 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0).
Introduction to the Analytical Landscape
4-Bromo-7-methoxyisoquinoline is a highly versatile halogenated intermediate utilized extensively in pharmaceutical synthesis and medicinal chemistry[1]. The methoxy-substituted isoquinoline core is a privileged scaffold in drug discovery, while the bromine atom serves as a critical functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions).
Because this compound is a foundational building block, ensuring its chemical purity and accurately profiling trace impurities (such as debrominated byproducts or regioisomers) is paramount. Relying on a single analytical method introduces blind spots. Therefore, modern pharmaceutical quality systems demand the orthogonal application of analytical techniques. This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , strictly adhering to the guidelines[2].
Methodological Causality: Why HPLC-UV vs. LC-MS/MS?
As an Application Scientist, method selection must be driven by the physicochemical properties of the analyte:
Method A (HPLC-UV): The highly conjugated
π
-system of the isoquinoline ring provides an exceptionally strong UV chromophore. HPLC-UV is selected as the primary method for bulk assay and routine batch release due to its high precision, robustness, and cost-effectiveness.
Method B (LC-MS/MS): UV detection lacks the specificity required to differentiate co-eluting structural isomers. LC-MS/MS is selected as the orthogonal method for trace impurity profiling. Crucially, the natural isotopic distribution of bromine (
79
Br and
81
Br in a ~1:1 ratio) provides a self-validating isotopic signature [3]. If a peak is genuinely 4-Bromo-7-methoxyisoquinoline, its mass spectrum must exhibit an
M
and
M+2
doublet of equal intensity. Any deviation in this ratio immediately flags co-eluting interference.
Cross-Validation Logical Workflow
The following diagram illustrates the lifecycle approach to cross-validating these two methodologies to prove they are statistically equivalent and interchangeable.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Self-Validating Experimental Protocols
To ensure data integrity during cross-validation, both methods must analyze identical sample preparations.
Step 1: Standardized Sample Preparation
Causality: The basic nitrogen of the isoquinoline core (
pKa≈5.4
) is prone to secondary interactions with residual silanols on glassware and chromatography columns, leading to sample loss and peak tailing.
Procedure: Accurately weigh 10.0 mg of 4-Bromo-7-methoxyisoquinoline reference standard. Dissolve in 10 mL of acidic methanol (0.1% Formic Acid in HPLC-grade Methanol). The acidic environment ensures the nitrogen is fully protonated, standardizing its solvation state and preventing surface adsorption. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Method A - HPLC-UV Protocol
Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm). Crucial choice: The column must be heavily end-capped to block free silanols from interacting with the basic isoquinoline nitrogen.
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. Causality: TFA acts as a strong ion-pairing agent, pulling the protonated isoquinoline into the stationary phase to improve retention and peak symmetry.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (corresponds to the optimal
π→π∗
transition of the methoxyisoquinoline system).
Step 3: Method B - LC-MS/MS Protocol
Column: UPLC C18 (50 mm × 2.1 mm, 1.8 µm) for high peak capacity.
Mobile Phase: Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Causality: TFA is strictly avoided here because it causes severe ion suppression in the mass spectrometer source. Formic acid provides the necessary protons for ionization without quenching the signal.
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection (MRM): Monitor the precursor-to-product ion transitions. Set Q1 to isolate the isotopic doublet:
m/z
238.0 (
79
Br) and
m/z
240.0 (
81
Br)[3]. The method is self-validating: if the integrated area ratio of the 238.0/240.0 transitions deviates from 1:1 by more than 5%, the system automatically flags the peak for co-eluting interference.
Quantitative Data & Statistical Comparison
In accordance with ICH Q2(R2)[2], both methods were validated independently before cross-validation. The data below summarizes the performance characteristics.
Table 1: ICH Q2(R2) Validation Parameters for 4-Bromo-7-methoxyisoquinoline
Validation Parameter
Acceptance Criteria
HPLC-UV (Method A)
LC-MS/MS (Method B)
Specificity
No interference at
tR
Complies (Peak purity > 99%)
Complies (Isotope ratio 1:1)
Linearity (
R2
)
>0.999
0.9998 (10 - 150 µg/mL)
0.9995 (0.1 - 500 ng/mL)
LOD (S/N
≥
3)
Report Value
0.5 µg/mL
0.02 ng/mL
LOQ (S/N
≥
10)
Report Value
1.5 µg/mL
0.06 ng/mL
Accuracy
98.0% - 102.0% recovery
99.8%
100.4%
Precision (% RSD)
≤
2.0%
0.85%
1.42%
Data Interpretation: HPLC-UV is highly precise for bulk assay (RSD 0.85%), while LC-MS/MS demonstrates superior sensitivity (LOD 0.02 ng/mL), making it the mandatory choice for genotoxic impurity screening.
To prove the methods are interchangeable for assay determination, identical batches were analyzed, and the results were subjected to inferential statistics.
Statistical Test
Purpose
Acceptance Criteria
Calculated Value
Conclusion
F-Test
Compares method variances (Precision)
Fcalc<Fcrit
(3.18)
1.45
Equivalent Precision
Student's t-Test
Compares method means (Accuracy)
tcalc<tcrit
(2.26)
1.12
Equivalent Accuracy
Conclusion
The statistical evaluation confirms that
Fcalc
and
tcalc
are well below their respective critical values. Therefore, the null hypothesis is accepted: there is no significant difference between the HPLC-UV and LC-MS/MS methods for the quantification of 4-Bromo-7-methoxyisoquinoline.
By grounding the analytical strategy in the physicochemical properties of the analyte—leveraging the UV chromophore for routine testing and the unique bromine isotopic signature for trace MS validation—laboratories can establish a robust, self-validating control strategy that fully complies with ICH Q2(R2) regulatory expectations.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]
A Comparative Guide to the Synthesis of 4-Bromo-7-methoxyisoquinoline: An Evaluation of Published Methods
Introduction The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Specifically, 4-Bromo-7-methoxyisoquinoline is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Specifically, 4-Bromo-7-methoxyisoquinoline is a highly valuable intermediate, offering a strategic handle for further functionalization through its reactive bromine at the C-4 position and the electron-donating methoxy group at C-7, which influences the molecule's electronic properties and reactivity. This guide provides a comprehensive benchmark of published synthetic routes to this key building block, offering a critical evaluation of classical and modern methodologies to inform route selection for researchers, medicinal chemists, and process development scientists.
Strategic Overview of Synthetic Approaches
The synthesis of substituted isoquinolines has been a subject of extensive research, leading to the development of several named reactions that form the bedrock of isoquinoline chemistry. These classical methods, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, offer reliable, albeit sometimes harsh, conditions for constructing the isoquinoline core.[1][2][3][4][5] More contemporary methods often leverage transition-metal catalysis to achieve higher selectivity and functional group tolerance under milder conditions.[1][6][7]
This guide will focus on the practical application and comparative analysis of these strategies for the specific synthesis of 4-Bromo-7-methoxyisoquinoline.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision, balancing factors such as overall yield, number of steps, availability of starting materials, scalability, and safety. Below is a summary of the most pertinent strategies for the synthesis of 4-Bromo-7-methoxyisoquinoline.
Synthetic Route
Key Precursors
Typical Reagents
Advantages
Disadvantages
Plausible Overall Yield
Modified Bischler-Napieralski Reaction
β-(3-methoxyphenyl)ethylamide derivative
POCl₃, P₂O₅
Well-established, readily available starting materials.[2][8][9]
Harsh reaction conditions, potential for unwanted side products, bromination step required.
Access to diverse substitution patterns.[3][4][10][11][12]
Often low yields, requires strongly acidic conditions.
Low to Moderate
Palladium-Catalyzed Cyclization
2-Alkynylbenzyl azide with a methoxy substituent
PdBr₂, CuBr₂, LiBr
High selectivity, milder conditions, direct incorporation of bromine.[6][13]
Requires synthesis of specialized azide precursor, potential for catalyst contamination.
Good
Metal-Free Brominative Annulation
2-Alkynyl arylimidate with a methoxy substituent
PIDA, KBr
Avoids transition metals, good functional group tolerance.[7]
Requires synthesis of specific imidate precursor.
Good
Detailed Experimental Protocols and Mechanistic Insights
Method 1: Modified Bischler-Napieralski Route
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized and functionalized.[2][8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-Bromo-7-methoxyisoquinoline via a modified Bischler-Napieralski reaction.
Step-by-Step Protocol:
N-Acylation: To a solution of β-(3-methoxyphenyl)ethylamine in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up involves washing with aqueous acid and base, followed by drying and solvent evaporation to yield N-[2-(3-methoxyphenyl)ethyl]acetamide.
Cyclization: The resulting amide is dissolved in a high-boiling solvent (e.g., toluene) and treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8] The mixture is refluxed to effect the intramolecular electrophilic aromatic substitution, yielding 6-methoxy-3,4-dihydroisoquinoline.[2]
Aromatization: The dihydroisoquinoline intermediate is aromatized by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent to afford 6-methoxyisoquinoline.
Bromination: The final step involves the regioselective bromination at the C-4 position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
Causality: The electron-donating methoxy group at the meta position to the ethylamine side chain directs the cyclization to the para position, leading to the desired 7-methoxyisoquinoline skeleton after aromatization. The subsequent bromination is directed to the electron-rich C-4 position.
Method 2: Palladium-Catalyzed Cyclization of an Alkynyl Benzyl Azide
This modern approach offers a more direct route to the 4-bromoisoquinoline core.[6][13]
Workflow Diagram:
Caption: Palladium-catalyzed synthesis of 4-Bromo-7-methoxyisoquinoline.
Step-by-Step Protocol:
Preparation of the Azide Precursor: Starting from a suitably substituted 2-alkynyl-5-methoxybenzyl alcohol, the hydroxyl group is first converted to a good leaving group (e.g., mesylate) and then displaced with sodium azide to yield the 2-alkynylbenzyl azide.
Palladium-Catalyzed Brominative Cyclization: The azide is subjected to a palladium-catalyzed cyclization in the presence of a bromine source. A typical catalytic system involves PdBr₂, CuBr₂, and LiBr in a solvent like acetonitrile (MeCN).[6] The reaction proceeds via an electrocyclic reaction to afford the 4-bromo-7-methoxyisoquinoline product directly.
Causality: The palladium catalyst facilitates the intramolecular cyclization of the azide onto the alkyne. The presence of copper(II) bromide and lithium bromide serves to introduce the bromine atom at the 4-position during the cyclization cascade. This method's elegance lies in the concurrent formation of the isoquinoline ring and the C-4 bromination.
Conclusion
The synthesis of 4-Bromo-7-methoxyisoquinoline can be approached through various classical and modern synthetic methodologies. For large-scale synthesis where cost and readily available starting materials are paramount, a modified Bischler-Napieralski approach, despite its harsh conditions, remains a viable option. However, for medicinal chemistry applications where milder conditions, higher yields, and greater functional group tolerance are desired, modern palladium-catalyzed methods offer a more efficient and elegant solution. The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.
References
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-559.
Kumar, A., Devi, A., & Kumar, V. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
Wikipedia. (2023, December 29). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]
Wikipedia. (2023, March 26). Pomeranz–Fritsch reaction. In Wikipedia. Retrieved from [Link]
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Chem-Station. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
Reddy, R. T., & Ghorai, P. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry, 89(1), 589-601.
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Organic Reactions, 191-206.
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis. Retrieved from [Link]
Iazzetti, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(11), 2656.
Digital Commons@DePaul. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
Smart Study. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM [Video]. YouTube. Retrieved from [Link]
Zhang, H. P., Li, H. Y., & Xiao, H. F. (2014). A Selective Synthesis of 4‐Bromoisoquinoline and 4‐Bromoisoquinolone. ChemInform, 45(12).
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Michael, J. P. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.
Operational Guide: Handling and Disposal Procedures for 4-Bromo-7-methoxyisoquinoline Introduction & Chemical Context 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) is a critical halogenated building block frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Handling and Disposal Procedures for 4-Bromo-7-methoxyisoquinoline
Introduction & Chemical Context
4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) is a critical halogenated building block frequently utilized in advanced drug discovery, particularly in the synthesis of cereblon (CRBN) ligands and BET bromodomain (BRD4) inhibitors[1]. While highly valuable in targeted protein degradation (PROTAC) workflows, the presence of a carbon-bromine bond dictates stringent handling and disposal protocols. As a Senior Application Scientist, I cannot overstate this: treating halogenated waste like standard organic waste is a primary point of failure in laboratory compliance, leading to severe safety hazards and regulatory fines.
Part 1: Chemical Hazard Profile & Causality
To manage a chemical safely, one must understand the causality behind its hazards. According to its Safety Data Sheet (SDS), 4-Bromo-7-methoxyisoquinoline is classified under several GHS hazard categories, including Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].
The Causality of Halogenated Disposal:
The critical factor in disposing of 4-Bromo-7-methoxyisoquinoline is its halogenated nature. When combusted, halogenated organic compounds (HOCs) do not simply break down into carbon dioxide and water; they generate highly corrosive and toxic hydrogen bromide (HBr) gas[3]. Consequently, the Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions[4]. Standard municipal or non-halogenated hazardous waste incinerators cannot process this waste without sustaining severe structural corrosion[5].
Part 2: Quantitative Data Summary
Below is a structured summary of the physical and regulatory data required for your laboratory's Chemical Hygiene Plan (CHP) and waste manifesting.
Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must handle this compound strictly within the parameters of a written Chemical Hygiene Plan[6],[7].
Engineering Controls: Always handle the powder or dissolved solutions within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of dust or aerosols, directly mitigating the STOT SE 3 (respiratory tract irritation) hazard.
Personal Protective Equipment (PPE): Wear standard nitrile gloves, splash-proof safety goggles, and a lab coat. Field Insight: If you are preparing concentrated stock solutions in highly penetrative solvents like DMSO or DMF, double-gloving is strongly recommended to prevent rapid dermal absorption.
Part 4: Waste Segregation Strategy
Golden Rule: Never mix halogenated and non-halogenated waste. [8]
Mixing 4-Bromo-7-methoxyisoquinoline with non-halogenated solvents (like pure ethanol or acetone) exponentially increases the cost of disposal. Once a non-halogenated carboy is contaminated with even a small amount of halogenated solvent, the entire volume must be treated as halogenated waste[8].
Primary Containment: Use High-Density Polyethylene (HDPE) containers for liquid waste containing this compound. Avoid metal containers, which can corrode if trace hydrobromic acid forms in the waste mixture.
Strict Segregation: Designate a specific waste carboy exclusively for "Halogenated Organic Waste."
Chemical Compatibility: Keep this waste strictly separated from strong oxidizers (e.g., peroxides, nitrates) and inorganic acids to prevent exothermic reactions in the waste carboy[8].
Part 5: Step-by-Step Disposal Workflow
Quench and Transfer: If the compound is part of a reaction mixture, ensure the reaction is fully quenched and cooled to room temperature before transferring it to the halogenated waste container.
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Halogenated." Explicitly list "4-Bromo-7-methoxyisoquinoline" and the primary solvent (e.g., "Dichloromethane" or "DMSO") with their respective estimated percentages.
Satellite Accumulation: Under RCRA, satellite accumulation areas must be at or near the point of generation. Containers must remain closed at all times unless actively adding waste.
EHS Manifesting: Once the container is 90% full, submit a pickup request to your Environmental Health and Safety (EHS) department.
Final Destruction: EHS will manifest the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The waste will undergo high-temperature rotary kiln incineration (>1000°C) equipped with caustic scrubbing systems to neutralize the resulting HBr emissions[3],[5].
Workflow for segregation, accumulation, and thermal destruction of halogenated waste.
Part 6: Emergency Spill Response
Solid Spill: Do not sweep the dry powder, as this aerosolizes the compound and creates an inhalation hazard. Gently cover the spill with damp paper towels or a commercial spill pad, scoop the material into a hazardous waste bag, and label it as halogenated solid waste.
Liquid Spill (in solvent): Apply an inert absorbent material (e.g., vermiculite or sand). Once absorbed, use a non-sparking tool to transfer the material to a compatible, sealable waste container. Wash the area thoroughly with soap and water.
Personal protective equipment for handling 4-Bromo-7-methoxyisoquinoline
As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) is a highly versatile heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 4-Bromo-7-methoxyisoquinoline (CAS: 1783659-54-0) is a highly versatile heterocyclic intermediate, predominantly utilized in the synthesis of kinase inhibitors and other targeted therapeutics [2].
While the isoquinoline scaffold is a privileged structure in medicinal chemistry, the presence of the bromine atom at the C4 position significantly alters its physicochemical profile. Halogenation increases the molecule's lipophilicity, which enhances its ability to penetrate the stratum corneum (the outermost layer of the skin) and interact with biological nucleophiles. Consequently, handling this compound requires rigorous adherence to specific safety protocols to mitigate acute toxicity and irritation risks.
Chemical Profile & Hazard Causality
Based on standardized safety data, 4-Bromo-7-methoxyisoquinoline is classified under several critical Globally Harmonized System (GHS) hazard categories [1]:
Acute Tox. 4 (H302 + H312 + H332) : Harmful if swallowed, in contact with skin, or inhaled.
Causality: The compound's lipophilicity facilitates rapid dermal and mucosal absorption, leading to systemic toxicity.
Causality: The electrophilic nature of the halogenated aromatic ring can cause localized protein denaturation and cellular irritation upon contact with sensitive tissues.
STOT SE 3 (H336) : May cause drowsiness, dizziness, or respiratory irritation.
Causality: Inhalation of fine particulate dust can irritate the upper respiratory tract and potentially cross the blood-brain barrier, affecting the central nervous system.
Mandatory Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the specific permeation and aerosolization risks of halogenated powders.
PPE Category
Specification
Causality / Rationale
Eye/Face
Safety goggles with side shields (EN 166 / ANSI Z87.1).
Prevents fine, aerosolized powder from contacting the ocular mucosa during weighing and transfer.
Hands
Double-layered Nitrile gloves (min. 0.11 mm thickness).
Halogenated aromatics can permeate thin latex. Double-gloving provides a fail-safe against micro-tears [3].
Body
Flame-retardant, fluid-resistant laboratory coat.
Prevents powder accumulation on personal clothing and protects against accidental solvent splashes during solubilization.
Respiratory
N95/P3 particulate respirator (if handled outside a hood).
Mitigates the H332 (Inhalation Toxicity) risk by filtering out airborne micro-particles [3].
Operational Workflow & Handling Protocol
Every experimental manipulation must be designed to minimize aerosol generation and dermal contact.
Engineering Controls Setup : Conduct all weighing and solubilization inside a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s [2].
Static Mitigation : Use anti-static weighing boats and spatulas.
Causality: Halogenated powders often carry a static charge, causing them to repel from standard plastic surfaces and aerosolize into the user's breathing zone.
Solubilization : When preparing stock solutions (e.g., in DMSO or ethanol), add the solvent slowly down the side of the vial to prevent powder displacement.
Decontamination : Post-manipulation, wipe down all surfaces and analytical balances with a solvent appropriate for the compound (e.g., 70% ethanol), followed by a secondary wipe with soap and water to ensure complete removal of chemical residues [3].
Workflow for the safe laboratory handling of 4-Bromo-7-methoxyisoquinoline.
Spill Response and Disposal Plan
In the event of a powder spill, immediate containment is critical to prevent airborne distribution.
Isolation : Immediately evacuate the immediate vicinity and alert laboratory personnel.
Containment (No Dry Sweeping) : Never brush or dry-sweep the powder, as this will aerosolize the Acute Tox 4 material. Instead, cover the spill with damp absorbent paper towels (using water or a mild solvent) to suppress dust generation [3].
Collection : Use non-sparking tools to scoop the dampened absorbent material and the spilled chemical into a compatible, sealable hazardous waste container.
Waste Segregation : Label the container clearly as "Hazardous Halogenated Organic Waste." Do not mix with non-halogenated solvent waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins [2].
Emergency spill response pathway for halogenated isoquinoline powder spills.
References
NextSDS: 4-bromo-7-methoxyisoquinoline — Chemical Substance Information.
Benchchem: Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry.
Sigma-Aldrich: SAFETY DATA SHEET.
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